molecular formula C10H11BrO4S B2913862 Ethyl 2-(4-bromobenzenesulfonyl)acetate CAS No. 30749-64-5

Ethyl 2-(4-bromobenzenesulfonyl)acetate

Cat. No.: B2913862
CAS No.: 30749-64-5
M. Wt: 307.16
InChI Key: BHWNAYXWMDZNMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS 30749-64-5) is a versatile small molecule scaffold with a molecular weight of 307.16 g/mol and the formula C 10 H 11 BrO 4 S . It is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Compounds featuring the benzenesulfonylacetate structure serve as key intermediates in organic and medicinal chemistry research. Recent studies explore similar sulfonyl-containing compounds as novel antagonists for G protein-coupled receptors (GPCRs) like CMKLR1, a promising target for treating inflammation in adipose tissues . Furthermore, the sulfocoumarin scaffold, which shares structural motifs with benzenesulfonyl derivatives, is actively investigated as a prodrug inhibitor for cancer-associated carbonic anhydrase isoforms (CA IX and XII) . The 4-bromo substituent on the benzene ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enhancing its utility in constructing more complex molecules for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromophenyl)sulfonylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c1-2-15-10(12)7-16(13,14)9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWNAYXWMDZNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate, a valuable β-ketosulfone intermediate in organic synthesis and drug discovery. The document delves into the mechanistic underpinnings of the synthesis, provides a detailed experimental protocol, and discusses the significance of this compound in the pharmaceutical landscape.

Introduction: The Significance of β-Ketosulfones

β-Ketosulfones are a class of organic compounds characterized by a sulfonyl group and a carbonyl group separated by a methylene bridge.[1] These structures are not merely synthetic curiosities; they are versatile building blocks in organic chemistry and exhibit a range of biological activities.[2] Their utility in medicinal chemistry is notable, with applications including anti-bacterial, analgesic, and anti-schistosomal agents.[2] The presence of the sulfonyl, carbonyl, and active methylene moieties provides multiple reaction sites, allowing for the construction of complex carbocyclic and heterocyclic scaffolds.[1] Ethyl 2-(4-bromobenzenesulfonyl)acetate, with its reactive ester and bromo-functionalized aromatic ring, is a particularly useful intermediate for introducing the 4-bromobenzenesulfonyl group into molecules, a common structural motif in pharmacologically active compounds.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate is most commonly achieved through the alkylation of an enolate, a classic and robust carbon-carbon bond-forming reaction.[3] This approach leverages the acidity of the α-hydrogens of ethyl acetoacetate, which are flanked by two electron-withdrawing carbonyl groups.[3]

Reaction Overview

The overall transformation involves the reaction of ethyl acetoacetate with 4-bromobenzenesulfonyl chloride in the presence of a base.

Overall Reaction Scheme

Figure 1: General reaction for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

The selection of the base and solvent is critical to the success of the reaction, influencing both the yield and the purity of the final product.

Mechanistic Steps

The reaction proceeds through a well-established nucleophilic substitution mechanism.

Synthesis_Mechanism cluster_enolate Step 1: Enolate Formation cluster_alkylation Step 2: Nucleophilic Attack cluster_byproduct Byproduct Formation EAA Ethyl Acetoacetate Enolate Enolate Ion EAA->Enolate Deprotonation Base Base (e.g., NaOEt) Base->EAA BSC 4-Bromobenzenesulfonyl Chloride Enolate->BSC SN2 Attack Product Ethyl 2-(4-bromobenzenesulfonyl)acetate BSC->Product Chloride Chloride Ion BSC->Chloride Leaving Group

Diagram 1: Reaction mechanism for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Step 1: Enolate Formation. The reaction is initiated by the deprotonation of the α-carbon of ethyl acetoacetate by a suitable base, such as sodium ethoxide.[3][4] This results in the formation of a resonance-stabilized enolate ion. The choice of an alkoxide base corresponding to the ester's alcohol component (ethoxide for an ethyl ester) is a classic strategy to prevent transesterification as a side reaction.

Step 2: Nucleophilic Attack. The resulting enolate ion acts as a nucleophile and attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.[5] This is a bimolecular nucleophilic substitution (SN2) type reaction, where the chloride ion serves as the leaving group.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )CAS NumberPurity
Ethyl AcetoacetateC6H10O3130.14141-97-9≥99%
4-Bromobenzenesulfonyl chlorideC6H4BrClO2S255.5298-58-8≥98%
Sodium EthoxideC2H5NaO68.05141-52-6≥95%
Anhydrous EthanolC2H5OH46.0764-17-5200 proof
Diethyl Ether(C2H5)2O74.1260-29-7Anhydrous
Saturated Sodium Bicarbonate SolutionNaHCO384.01144-55-8-
Brine (Saturated NaCl Solution)NaCl58.447647-14-5-
Anhydrous Magnesium SulfateMgSO4120.377487-88-9-
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Synthetic Procedure

Experimental_Workflow A 1. Prepare Sodium Ethoxide Solution B 2. Add Ethyl Acetoacetate A->B Cool to 0°C C 3. Add 4-Bromobenzenesulfonyl Chloride B->C Maintain 0°C D 4. Reaction and Reflux C->D Allow to warm to RT, then reflux E 5. Work-up and Extraction D->E Cool, quench with water F 6. Purification E->F Dry and concentrate G 7. Characterization F->G Recrystallization or Chromatography

Diagram 2: Experimental workflow for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.
  • Preparation of Sodium Ethoxide Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath as needed.

  • Addition of Ethyl Acetoacetate: Once all the sodium has reacted and the solution has cooled to room temperature, add ethyl acetoacetate (13.0 g, 0.1 mol) dropwise via a dropping funnel while stirring. The mixture should be cooled in an ice bath during the addition.

  • Addition of 4-Bromobenzenesulfonyl Chloride: To the cooled solution, add a solution of 4-bromobenzenesulfonyl chloride (25.5 g, 0.1 mol) in anhydrous diethyl ether (50 mL) dropwise from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction and Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional hour, then heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Cool the reaction mixture to room temperature and pour it into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 100 mL), water (100 mL), and brine (100 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS No. 30749-64-5) can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight (307.16 g/mol ).

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O, SO₂, C-Br).

  • Melting Point: To assess the purity of the crystalline product.

Applications in Drug Development

The strategic placement of the bromo-substituent on the phenyl ring of Ethyl 2-(4-bromobenzenesulfonyl)acetate makes it a valuable precursor for further functionalization, particularly through cross-coupling reactions such as the Suzuki or Heck reactions. This allows for the introduction of diverse molecular fragments, a key strategy in the exploration of chemical space during the drug discovery process.[6] The β-ketosulfone moiety itself can serve as a pharmacophore or be transformed into other functional groups. The use of ethyl acetate as a solvent in pharmaceutical manufacturing is also widespread due to its low toxicity and favorable environmental profile.[7][8]

Conclusion

The synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate via the alkylation of ethyl acetoacetate is a reliable and well-understood process. This guide has provided a detailed protocol, grounded in mechanistic principles, to enable researchers to confidently prepare this important synthetic intermediate. The versatility of this compound ensures its continued relevance in the fields of organic synthesis and medicinal chemistry, contributing to the development of novel therapeutic agents.

References

  • Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones. Organic & Biomolecular Chemistry, 19(14), 3087–3118. [Link]

  • Thomsen, M. W., Handwerker, B. M., Katz, S. A., & Belser, R. B. (1987). Preparation of .beta.-keto sulfones from [(phenylsulfonyl)methylene]dilithium and acid chlorides. The Journal of Organic Chemistry, 52(16), 3678–3680. [Link]

  • Li, J., et al. (2018). Synthesis of β-ketosulfones by directly using sulfonyl chloride as a sulfur source. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. [Link]

  • PatSnap. (2025). Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

  • GlobalRx. (n.d.). Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. [Link]

  • Drexel University. (n.d.). Drug Discovery, Development, and Regulation. [Link]

  • Homework.Study.com. (n.d.). Ethyl acetate can be prepared by an S_N 2 reaction. Draw the alkylbromide and nucleophile used in the reaction. [Link]

Sources

Ethyl 2-(4-bromobenzenesulfonyl)acetate chemical properties

[1]

Chemical Identity & Significance

Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS: 30749-64-5) is a bifunctional reagent characterized by an "active methylene" group flanked by two electron-withdrawing moieties: a sulfonyl group and an ester carbonyl.[1] This unique electronic arrangement renders the


11
Core Structure Analysis[1]
  • Sulfonyl Group (

    
    ):  Enhances acidity of the 
    
    
    -methylene and acts as a temporary activating group or a pharmacophore mimic.[1]
  • Ethyl Ester (

    
    ):  Provides a handle for further elaboration (hydrolysis, reduction, amidation) and stabilizes the 
    
    
    -carbanion.
  • Aryl Bromide (

    
    ):  Enables diversification via Suzuki, Sonogashira, or Buchwald-Hartwig couplings.[1]
    

Physicochemical Profile

The following data summarizes the core physical properties critical for handling and characterization.

PropertyValue / Description
CAS Number 30749-64-5
IUPAC Name Ethyl 2-(4-bromobenzenesulfonyl)acetate
Molecular Formula

Molecular Weight 307.16 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in DMSO, DMF,

, Ethyl Acetate; Insoluble in water

-Methylene Acidity

(DMSO)
Typical Purity

(HPLC/NMR)

Synthetic Protocol

The most robust synthesis involves the nucleophilic substitution of ethyl bromoacetate by sodium 4-bromobenzenesulfinate.[1] This method avoids the use of odorous thiols and oxidation steps required by alternative routes.

Reagents & Materials[1][2][4][5][6][7][8][9][10][11]
  • Sodium 4-bromobenzenesulfinate: 1.0 equiv (Nucleophile)[1]

  • Ethyl bromoacetate: 1.1 equiv (Electrophile)[1]

  • Solvent: Ethanol (EtOH) or DMF[1]

  • Catalyst: Sodium iodide (NaI) (0.1 equiv, optional Finkelstein activation)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve sodium 4-bromobenzenesulfinate (10 mmol) in Ethanol (30 mL).

  • Addition: Add ethyl bromoacetate (11 mmol) dropwise at room temperature. Note: Ethyl bromoacetate is a lachrymator; handle in a fume hood.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 3:1); the sulfinate salt is polar/baseline, while the product is less polar.
    
  • Work-up:

    • Cool the reaction to room temperature.

    • Remove ethanol under reduced pressure.[3]

    • Resuspend the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove sodium bromide byproducts.

    • Wash the organic phase with Brine (20 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (

    
    , 0-30% EtOAc in Hexane) to yield the target sulfone as a white solid.[1]
    
Synthesis Workflow Diagram

SynthesisPathStart4-BromobenzenesulfonylChlorideIntermediateSodium 4-bromobenzenesulfinate(Nucleophile)Start->Intermediate Reduction(Na2SO3/NaHCO3)ProductEthyl 2-(4-bromobenzenesulfonyl)acetate(Target)Intermediate->Product SN2 Substitution(EtOH, Reflux)ReagentEthyl Bromoacetate(Electrophile)Reagent->Product

Figure 1: Convergent synthesis of the target sulfone via sulfinate alkylation.

Reactivity & Mechanistic Insight[1]

This compound's utility stems from its ability to react at two distinct sites: the

1
A. Active Methylene Chemistry (C-H Acidity)

The sulfonyl and ester groups cooperatively stabilize the negative charge on the

1
  • Alkylation: Treatment with mild bases (

    
    , 
    
    
    ) and alkyl halides leads to mono- or di-alkylated products.[1] This is crucial for constructing complex carbon skeletons.[1]
  • Knoevenagel Condensation: Reaction with aldehydes in the presence of piperidine/acetic acid yields

    
    -unsaturated sulfones (vinyl sulfones), which are potent Michael acceptors.
    
B. Aryl Cross-Coupling

The 4-bromo substituent remains intact during

1
  • Suzuki-Miyaura: Coupling with aryl boronic acids introduces biaryl systems.[1]

  • Buchwald-Hartwig: Amination allows for the introduction of nitrogen heterocycles.[1]

Reactivity Divergence Diagram[1]

ReactivityCenterEthyl 2-(4-bromobenzenesulfonyl)acetateAlkylationAlpha-Alkylation(Base + R-X)Center->AlkylationCondensationKnoevenagel Condensation(R-CHO + Piperidine)Center->CondensationCouplingSuzuki Coupling(Ar-B(OH)2 + Pd Cat.)Center->CouplingProd_AlkSubstituted Sulfonyl Ester(C-C Bond Formation)Alkylation->Prod_Alk SN2Prod_VinylVinyl Sulfone(Michael Acceptor)Condensation->Prod_Vinyl EliminationProd_BiarylBiaryl Sulfonyl Acetate(Library Expansion)Coupling->Prod_Biaryl Pd(0) Cycle

Figure 2: Divergent reactivity profile showing C-H activation and cross-coupling pathways.[1]

Applications in Drug Discovery[6][8][12]

  • Heterocyclic Synthesis: The compound serves as a precursor for sulfonyl-substituted heterocycles (e.g., thiophenes, thiazoles) via condensation with thioglycolates or amidines.

  • Pharmacophore Installation: The sulfonyl moiety is a key feature in COX-2 inhibitors and carbonic anhydrase inhibitors.[1] This reagent allows the introduction of the sulfonyl motif with a pre-installed ester handle for linking to other pharmacophores.

  • Prodrug Strategies: The ester group can be hydrolyzed to the free acid, which can then be coupled to amine-bearing drugs, improving solubility or targeting.

Safety & Handling

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory) . The precursor, ethyl bromoacetate, is a potent lachrymator and highly toxic; ensure no residual starting material remains.

  • Storage: Store in a cool, dry place (

    
    ). Hygroscopic; keep container tightly sealed.
    
  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

References

  • National Institute of Standards and Technology (NIST). (2025). Ethyl 2-(4-bromophenyl)acetate and related sulfonyl compounds. NIST Chemistry WebBook.[4] Retrieved from [Link][1]

  • PubChem. (2025).[1][5] Compound Summary: Ethyl 2-(4-bromobenzenesulfonyl)acetate.[1] National Library of Medicine. Retrieved from [Link]

Introduction: The Significance of 4-Anilino-1-boc-piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Anilino-1-boc-piperidine (CAS 30749-64-5)

For Researchers, Scientists, and Drug Development Professionals

4-Anilino-1-boc-piperidine, also known by its CAS number 30749-64-5 and synonyms such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate and 1-Boc-4-AP, is a pivotal chemical intermediate.[1][2] Its structure, featuring a piperidine ring with a protected amine and an aniline moiety, makes it a versatile building block in medicinal chemistry and organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the aniline nitrogen, rendering this compound particularly valuable.

The primary significance of 4-Anilino-1-boc-piperidine lies in its role as a key precursor in the synthesis of fentanyl and its analogues.[2][3][4] Fentanyl, a potent synthetic opioid, and its derivatives are of immense interest in pharmaceutical research and development. Consequently, the synthesis of 4-Anilino-1-boc-piperidine is a critical step in the production of these compounds. Due to its application in the synthesis of controlled substances, 4-Anilino-1-boc-piperidine is a regulated chemical in many jurisdictions, including being classified as a DEA List 1 Chemical in the United States.[2][5][6]

This guide provides a comprehensive overview of the primary synthetic methodologies for preparing 4-Anilino-1-boc-piperidine, with a focus on the underlying chemical principles and practical experimental protocols.

Primary Synthetic Pathway: Reductive Amination

The most prevalent and straightforward method for the synthesis of 4-Anilino-1-boc-piperidine is the reductive amination of 1-Boc-4-piperidone with aniline.[3][4][7][8] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.

Reaction Mechanism and Rationale

The reaction proceeds in two key steps:

  • Iminium Ion Formation: The carbonyl group of 1-Boc-4-piperidone reacts with the nucleophilic aniline in the presence of an acid catalyst (commonly acetic acid) to form a hemiaminal intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. The acidic conditions facilitate the dehydration step by protonating the hydroxyl group of the hemiaminal, making it a better leaving group (water).

  • Reduction: A reducing agent, typically a mild hydride donor, selectively reduces the iminium ion to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this transformation due to its mildness and selectivity for iminium ions over ketones, minimizing side reactions.[3][7]

Reductive_Amination ketone 1-Boc-4-piperidone product 4-Anilino-1-boc-piperidine ketone->product Reductive Amination aniline Aniline aniline->product reagents + NaBH(OAc)₃ + Acetic Acid reagents->product Buchwald_Hartwig aryl_halide Aryl Halide (e.g., Bromobenzene) product 4-Anilino-1-boc-piperidine aryl_halide->product Buchwald-Hartwig Amination amine 1-Boc-4-aminopiperidine amine->product catalyst + Pd Catalyst + Ligand + Base catalyst->product

Sources

Starting materials for Ethyl 2-(4-bromobenzenesulfonyl)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Strategic Synthesis & Starting Material Analysis for Ethyl 2-(4-bromobenzenesulfonyl)acetate

Executive Summary

Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS 30749-64-5 ) is a high-value sulfonyl-stabilized carbanion precursor. It serves as a critical building block in organic synthesis, particularly for Julia-Kocienski olefinations and Horner-Wadsworth-Emmons (HWE) type reactions where the sulfonyl group acts as a temporary auxiliary to control stereochemistry before being reductively removed.

This guide provides an in-depth technical analysis of the starting materials required for its synthesis, focusing on the Nucleophilic Substitution of Sulfinates (Route A) as the primary industrial standard, while evaluating the Thiol Oxidation (Route B) as a viable alternative.

Retrosynthetic Analysis

To understand the material requirements, we must first visualize the bond disconnections. The most efficient disconnection occurs at the sulfur-carbon bond adjacent to the ester.

Retrosynthesis cluster_SM Primary Starting Materials Target Ethyl 2-(4-bromobenzenesulfonyl)acetate (Target Molecule) Disconnection S-C Bond Disconnection Target->Disconnection Sulfinate Sodium 4-bromobenzenesulfinate (Nucleophile) Disconnection->Sulfinate Bromoacetate Ethyl Bromoacetate (Electrophile) Disconnection->Bromoacetate

Figure 1: Retrosynthetic breakdown identifying the convergent assembly of the sulfone moiety.

Primary Route: Sulfinate Alkylation

This route is preferred due to its convergent nature, high atom economy, and the avoidance of strong oxidants required in the thiol route.

Starting Material 1: Sodium 4-bromobenzenesulfinate
  • CAS: 34176-08-4

  • Role: Nucleophile

  • Stability: Hygroscopic solid; stable under ambient conditions but oxidizes to sulfonate upon prolonged air exposure.

Critical Quality Attribute (CQA): The purity of the sulfinate salt is paramount. Commercial sources often contain varying amounts of sodium 4-bromobenzenesulfonate (oxidation byproduct) and inorganic salts (NaCl/Na2SO4).

  • Self-Validating Check: A pure sulfinate should dissolve clearly in water. Turbidity often indicates the presence of the less soluble sulfonyl chloride precursor or disulfide impurities.

In-Situ Preparation Protocol (From Sulfonyl Chloride): If the sulfinate salt is unavailable or degraded, it must be prepared fresh from 4-bromobenzenesulfonyl chloride (CAS 98-58-8).

  • Dissolution: Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in minimal THF.

  • Reduction: Add dropwise to a solution of Sodium Sulfite (

    
    , 1.5 eq) and Sodium Bicarbonate (
    
    
    
    , 2.0 eq) in water at
    
    
    .
  • Monitoring: The reaction is complete when the solution becomes homogeneous (chloride is insoluble; sulfinate is soluble).

  • Isolation: Evaporate volatiles and extract impurities with DCM. Acidify the aqueous layer to precipitate 4-bromobenzenesulfinic acid , filter, and neutralize with NaOH/EtOH to crystallize the pure sodium salt.

Starting Material 2: Ethyl Bromoacetate[1]
  • CAS: 105-36-2

  • Role: Electrophile (Alkylating Agent)

  • Safety Class: Lachrymator (Tear Gas Agent). Handle only in a functioning fume hood.

Reactivity Profile: Ethyl bromoacetate is significantly more reactive than its chloro-analog (Ethyl chloroacetate) due to the weaker C-Br bond.

  • Impurity Watch: Commercial samples may contain Bromoacetic acid (from hydrolysis). This acidic impurity can protonate the sulfinate salt, generating the unstable sulfinic acid and reducing yield.

  • Pre-Reaction Treatment: Wash the ethyl bromoacetate with saturated

    
     solution immediately before use to remove free acid.
    

Alternative Route: Thiol Oxidation

This route is linear and involves a two-step sequence. It is useful when the sulfinate salt is inaccessible.

  • Step 1 (S-Alkylation): Reaction of 4-Bromothiophenol with Ethyl bromoacetate to form Ethyl 2-(4-bromophenylthio)acetate.

  • Step 2 (Oxidation): Oxidation of the sulfide to the sulfone using Oxone® or mCPBA .

Workflow Diagram:

ThiolRoute Thiol 4-Bromothiophenol Sulfide Sulfide Intermediate Thiol->Sulfide + Ethyl Bromoacetate (K2CO3, Acetone) Target Sulfone Target Sulfide->Target + Oxone or mCPBA (Oxidation)

Figure 2: Linear synthesis via Thiol Oxidation.

Comparative Analysis of Starting Materials

FeatureRoute A: Sulfinate AlkylationRoute B: Thiol Oxidation
Key Starting Material Sodium 4-bromobenzenesulfinate4-Bromothiophenol
Cost Efficiency High (Convergent)Moderate (Linear, 2 steps)
Safety Profile Moderate (Standard organic salts)Low (Thiophenols are stench agents; Oxidants are hazardous)
Impurity Profile O-alkylation (minor, <5%)Disulfides (major side product), Sulfoxides (incomplete oxidation)
Atom Economy High (NaCl/NaBr byproduct)Lower (Requires stoichiometric oxidant)

Detailed Synthesis Protocol (Route A)

Objective: Synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate on a 10g scale.

Reagents:

  • Sodium 4-bromobenzenesulfinate (

    
    ): 10.0 g (39.5 mmol)
    
  • Ethyl bromoacetate (

    
    ): 7.3 g (43.5 mmol, 1.1 eq)
    
  • Solvent: Ethanol (Absolute, 100 mL)

  • Catalyst (Optional): Sodium Iodide (0.1 eq) - accelerates reaction via Finkelstein mechanism.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Sodium 4-bromobenzenesulfinate (10.0 g) and Ethanol (100 mL). Stir to form a suspension.

  • Addition: Add Ethyl bromoacetate (7.3 g) dropwise over 5 minutes.

    • Observation: The suspension will remain cloudy but may change texture as NaBr precipitates.

  • Reaction: Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
    • Self-Validating Check (TLC): Eluent Hexane:EtOAc (3:1). The starting sulfinate stays at the baseline. The product spot will appear at

      
      .
      
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the precipitated Sodium Bromide (NaBr).

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexane).

Characterization Data (Expected):

  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.70 (d, 2H, Ar-H), 7.65 (d, 2H, Ar-H) - Aromatic AB System
      
    • 
       4.20 (q, 2H, 
      
      
      
      )
    • 
       4.05 (s, 2H, 
      
      
      
      ) - Diagnostic Singlet
    • 
       1.25 (t, 3H, 
      
      
      
      )

References

  • Synthesis of Sulfonyl Acetates (General Protocol)
  • Preparation of Sulfinate Salts

    • Title: "Efficient Synthesis of Sodium Sulfinates
    • Source:Organic Syntheses, Coll. Vol. 1, p. 492.
    • URL:

  • Ethyl Bromoacetate Handling

    • Title: "Ethyl Bromoacetate Safety D
    • Source:PubChem Compound Summary.
    • URL:

  • Thiol Oxidation Route (Analogous)

Sources

An In-Depth Technical Guide to the Physical Characteristics of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-bromobenzenesulfonyl)acetate, a sulfonylated ester derivative, represents a key building block in contemporary organic synthesis and medicinal chemistry. Its unique structural features, combining a reactive α-sulfonyl acetate moiety with a brominated aromatic ring, make it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds and other complex molecular architectures. A thorough understanding of its physical characteristics is paramount for its effective utilization in a research and development setting, enabling precise control over reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the key physical properties of Ethyl 2-(4-bromobenzenesulfonyl)acetate, supported by experimental methodologies and theoretical insights to empower researchers in their scientific endeavors.

Compound Identity and Structure

A foundational aspect of characterizing any chemical entity is the unambiguous confirmation of its identity and molecular structure.

Chemical Structure

The molecular structure of Ethyl 2-(4-bromobenzenesulfonyl)acetate is depicted below. It features a central benzenesulfonyl group substituted with a bromine atom at the para position. The sulfonyl group is further attached to an acetic acid ethyl ester at the α-carbon.

Figure 1: Chemical structure of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Fundamental Properties

A summary of the fundamental properties of Ethyl 2-(4-bromobenzenesulfonyl)acetate is provided in the table below.

PropertyValueSource
CAS Number 30749-64-5
Molecular Formula C₁₀H₁₁BrO₄S
Molecular Weight 307.16 g/mol

Physical State and Appearance

At ambient temperature, Ethyl 2-(4-bromobenzenesulfonyl)acetate is a solid. Its appearance is typically described as a crystalline solid, which may range in color from white to off-white. The purity of the compound can influence its color, with purer samples being whiter.

Thermal Properties

The thermal behavior of a compound is a critical determinant of its handling, storage, and reaction conditions.

Melting Point

The melting point is a key indicator of the purity of a crystalline solid. For Ethyl 2-(4-bromobenzenesulfonyl)acetate, the reported melting point is in the range of 49-50 °C . A sharp melting range is indicative of high purity.

The determination of the melting point is a standard and reliable method for assessing the purity of a solid compound.

MeltingPointWorkflow A Sample Preparation: Finely powder the crystalline sample. B Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm. A->B C Apparatus Setup: Place the capillary tube in a melting point apparatus. B->C D Heating: Heat rapidly to ~10-15°C below the expected melting point, then reduce heating to 1-2°C per minute. C->D E Observation: Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). D->E F Result: The melting range is T₁ - T₂. E->F

Figure 2: Workflow for melting point determination.

Causality Behind Experimental Choices:

  • Powdering the sample: Ensures uniform heat distribution throughout the sample.

  • Slow heating rate near the melting point: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. A rapid heating rate can result in a broad and erroneously high melting range.

Boiling Point

Solubility Profile

The solubility of Ethyl 2-(4-bromobenzenesulfonyl)acetate is a critical parameter for its use in synthesis, purification, and biological assays.

SolventExpected SolubilityRationale
Water LowThe molecule has a significant nonpolar character due to the bromophenyl group and the ethyl ester.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO)SolubleThe ester and sulfonyl groups can engage in dipole-dipole interactions with these solvents.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)SolubleThese solvents can effectively solvate the various functional groups present in the molecule.
Alcohols (e.g., Methanol, Ethanol)Moderately SolubleThe polarity of alcohols allows for some interaction, but the nonpolar regions of the molecule may limit high solubility.
Nonpolar Solvents (e.g., Hexane, Toluene)Low to InsolubleThe overall polarity of the molecule is too high for effective solvation by nonpolar solvents.

A systematic approach to determining the solubility of a compound provides valuable information about its polarity and potential intermolecular interactions.

SolubilityTest Start Start: Place ~10 mg of sample in a test tube. AddSolvent Add 0.5 mL of solvent. Start->AddSolvent Observe Observe at room temperature. Is it soluble? AddSolvent->Observe Soluble Soluble Observe->Soluble Yes Heat Gently heat the mixture. Is it soluble? Observe->Heat No Insoluble Insoluble Heat->Insoluble No SolubleOnHeat Soluble on heating Heat->SolubleOnHeat Yes

Figure 3: Workflow for qualitative solubility testing.

Self-Validating System: The protocol should be repeated with a range of solvents of varying polarities to build a comprehensive solubility profile. The results should be consistent with the predicted behavior based on the molecule's structure.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons alpha to the sulfonyl group, and the ethyl ester protons.

  • Aromatic Protons: The four protons on the bromophenyl ring will likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the para-substitution pattern.

  • α-Methylene Protons: The two protons of the CH₂ group adjacent to the sulfonyl group will appear as a singlet, shifted downfield due to the electron-withdrawing effect of the sulfonyl and carbonyl groups.

  • Ethyl Ester Protons: The ethyl group will exhibit a quartet for the OCH₂ protons and a triplet for the CH₃ protons, with coupling between them.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will appear at a characteristic downfield chemical shift (typically δ 160-170 ppm).

  • Aromatic Carbons: The six carbons of the aromatic ring will give rise to four distinct signals due to symmetry.

  • α-Methylene Carbon: The carbon of the CH₂ group adjacent to the sulfonyl group will be shifted downfield.

  • Ethyl Ester Carbons: The OCH₂ and CH₃ carbons will appear at their characteristic chemical shifts.

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Preparation: Dissolve 5-10 mg of Ethyl 2-(4-bromobenzenesulfonyl)acetate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. Standard pulse programs are typically used.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹.[1]

  • S=O Stretch (Sulfonyl): Two strong absorption bands are characteristic of the sulfonyl group, typically appearing around 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).

  • C-O Stretch (Ester): Absorption bands corresponding to the C-O single bonds of the ester group are expected in the 1000-1300 cm⁻¹ region.[1]

  • Aromatic C-H and C=C Stretches: Absorptions characteristic of the aromatic ring will be present.

  • Aliphatic C-H Stretches: Absorptions from the C-H bonds of the ethyl and methylene groups will be observed.

ATR-IR is a convenient technique for obtaining the IR spectrum of a solid sample with minimal preparation.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid Ethyl 2-(4-bromobenzenesulfonyl)acetate sample onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (307.16 g/mol ). Due to the presence of bromine, an isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

  • Loss of Ethoxy Group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical.

  • Loss of SO₂: Fragmentation involving the loss of sulfur dioxide (SO₂) is a characteristic pathway for sulfonyl compounds.[2][3]

  • Benzenesulfonyl Cation: A prominent peak corresponding to the 4-bromobenzenesulfonyl cation is expected.

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: An appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide has provided a detailed overview of the essential physical characteristics of Ethyl 2-(4-bromobenzenesulfonyl)acetate. From its fundamental identity and thermal properties to its solubility profile and spectroscopic signatures, this information is critical for the safe handling, effective use, and successful application of this important synthetic building block in research and development. The experimental protocols and theoretical explanations included herein are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and chemical synthesis.

References

Click to expand
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available from: [Link]

  • 1 Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Fragmentation patterns of benzene sulfo. Available from: [Link]

  • IR Spectroscopy Tutorial: Esters. UCLA Chemistry and Biochemistry. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Ethyl 2-(4-bromobenzenesulfonyl)acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This guide provides an in-depth exploration of the solubility of Ethyl 2-(4-bromobenzenesulfonyl)acetate, a compound of interest in contemporary drug discovery. While specific experimental solubility data for this compound is not widely published, this document serves as a comprehensive manual, equipping researchers with the foundational knowledge and practical methodologies to accurately determine its solubility in a range of organic solvents. By integrating theoretical principles with a detailed, field-proven experimental protocol, this guide empowers scientists to generate reliable solubility data, a cornerstone of successful drug development.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from the laboratory to the clinic, solubility is a paramount physicochemical property. It dictates the concentration of a drug that can be achieved in solution, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile. A compound with poor solubility, like many promising APIs, can face significant hurdles, including low bioavailability and challenging formulation development.[1] Understanding and quantifying the solubility of a compound such as Ethyl 2-(4-bromobenzenesulfonyl)acetate is therefore not merely a routine measurement but a critical step in risk assessment and mitigation during the pre-clinical and formulation development phases.

Ethyl 2-(4-bromobenzenesulfonyl)acetate, with its sulfonyl and ester functional groups, presents a unique solubility profile that warrants careful investigation. This guide will delve into the theoretical underpinnings of its solubility and provide a robust experimental framework for its determination.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility. The molecular structure of Ethyl 2-(4-bromobenzenesulfonyl)acetate, featuring a polar sulfonyl group, a moderately polar ester group, and a nonpolar bromophenyl ring, suggests a nuanced solubility profile.

  • High Solubility Predicted In: Polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol, methanol) are anticipated to be effective at solvating the molecule. Ethyl acetate, in particular, is an excellent solvent for a wide range of polar and nonpolar compounds.[2][3]

  • Moderate Solubility Predicted In: Less polar solvents such as dichloromethane and chloroform may exhibit moderate solvating power.

  • Low Solubility Predicted In: Nonpolar solvents like hexanes and heptane are expected to be poor solvents for this compound due to the significant polarity imparted by the sulfonyl and ester groups.

  • Limited Solubility in Water: The presence of the large, hydrophobic bromophenyl group suggests limited aqueous solubility.[4]

While these predictions offer a valuable starting point, empirical determination is essential for obtaining accurate, quantitative data.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6] This technique establishes a true equilibrium between the undissolved solid and a saturated solution, providing a reliable and reproducible measurement.

Rationale for Method Selection

The shake-flask method is chosen for its ability to determine thermodynamic solubility, which represents the true equilibrium state and is crucial for lead optimization and formulation development.[1] This method is widely accepted by regulatory bodies and is considered the most reliable for solubility measurement.[6][7]

Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the generation of accurate and trustworthy data.

Materials and Equipment:

  • Ethyl 2-(4-bromobenzenesulfonyl)acetate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a suitable alternative analytical instrument.[8][9]

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of Ethyl 2-(4-bromobenzenesulfonyl)acetate to a series of vials, each containing a known volume (e.g., 5 mL) of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[7] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[7]

  • Phase Separation:

    • Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

    • Analyze the diluted sample using a pre-validated HPLC method to determine the precise concentration of the dissolved compound.[8][10] The solubility is then calculated by applying the dilution factor.

Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess Ethyl 2-(4-bromobenzenesulfonyl)acetate to a known volume of organic solvent B Seal vials and place on orbital shaker at constant temperature (e.g., 25°C) A->B C Agitate for 24-72 hours to reach equilibrium B->C D Allow excess solid to sediment C->D E Filter supernatant through a 0.22 µm syringe filter D->E F Accurately dilute the filtered saturated solution E->F G Analyze by validated HPLC method F->G H Calculate solubility from concentration and dilution factor G->H

Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the critical aspects of stability and storage for Ethyl 2-(4-bromobenzenesulfonyl)acetate, a compound of interest in synthetic chemistry and drug discovery. Drawing upon established principles of chemical stability and extrapolating from data on structurally related molecules, this document offers a framework for maintaining the integrity and purity of this reagent.

Introduction: The Chemical Identity and Utility of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Ethyl 2-(4-bromobenzenesulfonyl)acetate, with the molecular formula C10H11BrO4S, is a sulfonyl ester derivative. Its structure integrates a reactive sulfonyl group, an ester functional group, and a brominated aromatic ring, making it a versatile building block in organic synthesis. The presence of these functionalities suggests its potential utility in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Given its potential role in drug development, understanding its stability profile is paramount to ensure the reproducibility of experimental results and the quality of synthesized materials.

Core Principles of Chemical Stability

The stability of a chemical compound is its ability to resist chemical change or decomposition. For Ethyl 2-(4-bromobenzenesulfonyl)acetate, the primary concerns for stability revolve around its susceptibility to hydrolysis and thermal degradation, owing to the presence of the sulfonyl ester and ethyl ester moieties.

Susceptibility to Hydrolysis: The Achilles' Heel of Sulfonate Esters

The sulfonate ester group is known to be susceptible to hydrolysis, a reaction in which water cleaves the S-O bond. This process can be catalyzed by both acids and bases. The hydrolysis of sulfonate esters can proceed through different mechanisms, including stepwise addition-elimination or a concerted process.[1][2][3] The rate of hydrolysis is influenced by factors such as pH, temperature, and the nature of the leaving group.

The alkaline hydrolysis of sulfonate esters has been a subject of considerable research.[1][2][3] In the case of Ethyl 2-(4-bromobenzenesulfonyl)acetate, the presence of moisture, especially under non-neutral pH conditions, can lead to its degradation into 4-bromobenzenesulfonic acid and ethyl glycolate.

Thermal Decomposition: Unraveling at Elevated Temperatures

While many organic compounds are stable at room temperature, elevated temperatures can provide the necessary activation energy for decomposition. The thermal decomposition of esters can proceed through various pathways, often involving the elimination of smaller molecules.[4][5] For Ethyl 2-(4-bromobenzenesulfonyl)acetate, thermal stress could potentially lead to the cleavage of the C-S bond, the S-O bond, or the ester group itself. Studies on the thermal decomposition of related compounds like ethyl nitrate show that the initial step is often the cleavage of the weakest bond.[6]

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of Ethyl 2-(4-bromobenzenesulfonyl)acetate, the following storage and handling protocols are recommended. These are based on best practices for handling reactive organic chemicals and information derived from safety data sheets of analogous compounds.[7][8][9][10][11][12][13][14]

Optimal Storage Conditions

Table 1: Recommended Storage Conditions for Ethyl 2-(4-bromobenzenesulfonyl)acetate

ParameterRecommendationRationale
Temperature Store in a cool place.[7][13]To minimize the rate of potential thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent exposure to moisture and oxygen, which can promote hydrolysis and oxidative degradation.
Light Store in a light-resistant container.To prevent potential photolytic degradation.
Container Keep container tightly closed in a dry and well-ventilated place.[7][8][12][13]To prevent ingress of moisture and atmospheric contaminants.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.[10][11]To avoid vigorous and potentially hazardous reactions, as well as catalyzed degradation.
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[7]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[7][8]

  • Hygienic Practices: Wash hands thoroughly after handling.[7][8]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[7]

Experimental Workflow: A Protocol for Stability Assessment

To empirically determine the stability of Ethyl 2-(4-bromobenzenesulfonyl)acetate, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[15][16][17]

Step-by-Step Forced Degradation Protocol
  • Sample Preparation: Prepare solutions of Ethyl 2-(4-bromobenzenesulfonyl)acetate in appropriate solvents (e.g., acetonitrile, water).

  • Stress Conditions: Expose the solutions to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature for a defined period.

    • Oxidative Degradation: 3% H2O2 at room temperature for a defined period.

    • Thermal Degradation: Heat the solid compound or a solution at a specified temperature (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for a defined period.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples, including a control (unstressed) sample, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Evaluation: Quantify the amount of parent compound remaining and identify and quantify any degradation products formed.

Visualization of the Stability Assessment Workflow

Stability_Workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acidic Hydrolysis Acidic Hydrolysis HPLC/MS Analysis HPLC/MS Analysis Acidic Hydrolysis->HPLC/MS Analysis Basic Hydrolysis Basic Hydrolysis Basic Hydrolysis->HPLC/MS Analysis Oxidative Stress Oxidative Stress Oxidative Stress->HPLC/MS Analysis Thermal Stress Thermal Stress Thermal Stress->HPLC/MS Analysis Photolytic Stress Photolytic Stress Photolytic Stress->HPLC/MS Analysis Data Evaluation Data Evaluation HPLC/MS Analysis->Data Evaluation Stability Profile Stability Profile Data Evaluation->Stability Profile Sample Preparation Sample Preparation Sample Preparation->Acidic Hydrolysis Sample Preparation->Basic Hydrolysis Sample Preparation->Oxidative Stress Sample Preparation->Thermal Stress Sample Preparation->Photolytic Stress

Caption: Workflow for assessing the stability of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Potential Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, the following degradation pathways are plausible for Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Degradation_Pathways cluster_hydrolysis Hydrolysis (H2O) cluster_thermal Thermal Decomposition Ethyl 2-(4-bromobenzenesulfonyl)acetate Ethyl 2-(4-bromobenzenesulfonyl)acetate 4-Bromobenzenesulfonic acid 4-Bromobenzenesulfonic acid Ethyl 2-(4-bromobenzenesulfonyl)acetate->4-Bromobenzenesulfonic acid S-O Cleavage Ethyl glycolate Ethyl glycolate Ethyl 2-(4-bromobenzenesulfonyl)acetate->Ethyl glycolate S-O Cleavage 4-Bromobenzenesulfonyl radical 4-Bromobenzenesulfonyl radical Ethyl 2-(4-bromobenzenesulfonyl)acetate->4-Bromobenzenesulfonyl radical C-S Cleavage Ethyl acetate radical Ethyl acetate radical Ethyl 2-(4-bromobenzenesulfonyl)acetate->Ethyl acetate radical C-S Cleavage

Caption: Plausible degradation pathways for Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Conclusion: Ensuring Compound Integrity

The stability and proper storage of Ethyl 2-(4-bromobenzenesulfonyl)acetate are critical for its effective use in research and development. The primary degradation pathways to consider are hydrolysis of the sulfonyl ester linkage and potential thermal decomposition. By adhering to the recommended storage conditions—cool, dry, and inert—and following safe handling practices, researchers can significantly mitigate the risk of degradation. Furthermore, conducting forced degradation studies is a valuable exercise to fully characterize the stability profile of this compound and to develop robust analytical methods for its quality control.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, August 25).
  • Material Safety Data Sheet. (2025, January 15).
  • SAFETY DATA SHEET - Merck Millipore. (n.d.).
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  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | The Journal of Organic Chemistry - ACS Publications. (n.d.).
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  • The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data | Request PDF - ResearchGate. (2025, August 10).
  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).
  • Safety Data Sheet: Ethyl acetate - Chemos GmbH&Co.KG. (n.d.).
  • Ethyl Acetate - SAFETY DATA SHEET. (2023, January 12).
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  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. (2024, April 27).
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  • On the cause of low thermal stability of ethyl halodiazoacetates - PMC. (2016, July 26).
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  • Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis - Universidad San Francisco de Quito USFQ. (2020, May 15).
  • Experimental and modeling study of the thermal decomposition of C3-C5 ethyl esters behind reflected shock waves - PubMed. (2014, March 13).
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  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST - Sciforum. (n.d.).
  • Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2 | CID 7020609 - PubChem. (n.d.).
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  • Degradation pathway of linear alkylbenzene sulfonates. Adapted from Scott and Jones (2000). - ResearchGate. (n.d.).
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Methodological & Application

Application Notes & Protocols: Ethyl 2-(4-bromobenzenesulfonyl)acetate in Julia-Kocienski Olefination

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The Julia-Kocienski olefination stands as a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds, particularly favoring E-alkenes.[1][2] This reaction has undergone significant evolution from the classical Julia-Lythgoe two-pot protocol to more efficient one-pot modifications.[3][4] A key innovation in this area is the use of heteroaryl sulfones, which act as activating groups to facilitate a spontaneous Smiles rearrangement and subsequent elimination.[5][6] This application note provides an in-depth guide to the use of ethyl 2-(4-bromobenzenesulfonyl)acetate, a specialized sulfone reagent, in the Julia-Kocienski olefination for the synthesis of α,β-unsaturated esters. We will explore the mechanistic rationale, provide detailed experimental protocols, and discuss the causality behind procedural choices to ensure robust and reproducible outcomes for researchers in synthetic chemistry and drug development.

Introduction: The Evolution and Significance of the Julia-Kocienski Olefination

First reported by Marc Julia and Jean-Marc Paris in 1973, the original Julia olefination required a multi-step sequence involving the formation of a β-acyloxysulfone intermediate followed by a reductive elimination, often using sodium amalgam.[7][8] While effective, this two-pot procedure had limitations. The breakthrough came with the development of the modified, one-pot Julia-Kocienski olefination, which replaces the simple phenylsulfonyl group with an electron-deficient heteroaryl sulfonyl moiety, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT).[6][9]

These activating groups enable a unique mechanistic pathway:

  • Deprotonation: A strong base generates a carbanion α to the sulfonyl group.

  • Aldehyde Addition: The carbanion adds to an aldehyde, forming a β-alkoxy sulfone intermediate.

  • Smiles Rearrangement: The heteroaryl group undergoes an intramolecular S-to-O migration.[10]

  • Elimination: The resulting intermediate spontaneously eliminates sulfur dioxide (SO₂) and an aryloxide anion to yield the alkene.[3][7]

This streamlined, one-pot process proceeds under mild conditions, exhibits broad functional group tolerance, and typically provides high (E)-selectivity, making it a powerful tool in the synthesis of complex natural products and pharmaceutical intermediates.[1][2]

The Reagent: Ethyl 2-(4-bromobenzenesulfonyl)acetate

While BT and PT sulfones are common, the selection of the sulfonyl activating group can be tailored to fine-tune reactivity and selectivity. Ethyl 2-(4-bromobenzenesulfonyl)acetate is a valuable reagent for the direct synthesis of α,β-unsaturated esters.

Key Structural Features and Their Implications:

  • α-Ester Group: The ethyl acetate moiety serves two purposes. First, it acidifies the α-proton, facilitating deprotonation with a wider range of bases compared to simple alkyl sulfones. Second, it is incorporated directly into the final product, providing a direct route to α,β-unsaturated esters.

  • 4-Bromobenzenesulfonyl Group: This group acts as the activator. The phenyl ring itself is less electron-withdrawing than the typical BT or PT heterocycles, but the presence of the bromine atom at the para-position provides moderate electron-withdrawing character through inductive effects. This electronic profile is sufficient to enable the crucial Smiles rearrangement while potentially offering different reactivity profiles compared to standard heteroaryl systems.

Plausible Synthesis of the Reagent

The target reagent can be synthesized via a straightforward two-step process starting from commercially available materials.

G r1 Ethyl bromoacetate i1 r1->i1 r2 Sodium 4-bromobenzenesulfinate r2->i1 + p1 Ethyl 2-(4-bromobenzenesulfonyl)acetate i1->p1 Nucleophilic Substitution (e.g., DMF, heat)

Caption: Plausible synthesis of the title reagent via nucleophilic substitution.

Mechanistic Pathway

The reaction of ethyl 2-(4-bromobenzenesulfonyl)acetate with an aldehyde follows the general Julia-Kocienski mechanism, culminating in the formation of an (E)-α,β-unsaturated ester. The stereochemical outcome is largely determined during the initial addition step.[11]

G cluster_addition Step 2: Aldehyde Addition cluster_rearrangement Step 3: Smiles Rearrangement cluster_elimination Step 4: Elimination Sulfone Ethyl 2-(4-bromobenzenesulfonyl)acetate Carbanion Sulfonyl-stabilized Carbanion Sulfone->Carbanion H⁺ abstraction Base Base (e.g., KHMDS) Alkoxide β-Alkoxy Sulfone Intermediate Carbanion->Alkoxide Nucleophilic attack Aldehyde R-CHO Rearranged β-Aryloxy Sulfinate Anion Alkoxide->Rearranged S-to-O aryl migration (Rate-determining) Product E-α,β-Unsaturated Ester Rearranged->Product syn-Elimination Byproducts SO₂ + ArO⁻ Rearranged->Byproducts

Caption: Mechanistic overview of the Julia-Kocienski olefination.

Causality of Stereoselectivity: The high (E)-selectivity characteristic of many Julia-Kocienski reactions is often attributed to the thermodynamic stability of the transition states.[3] For non-stabilized sulfone carbanions, the initial addition to the aldehyde can form both syn and anti adducts. Subsequent steps are stereospecific, but the reversibility of this initial addition allows for equilibration to the more stable intermediate, which ultimately leads to the thermodynamic (E)-alkene product.[11]

Experimental Protocols

Disclaimer: The following protocol is a representative procedure based on established Julia-Kocienski methodologies.[6] Researchers should perform small-scale trials to optimize conditions for their specific substrates. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 4.1: General Procedure for the Olefination

This protocol details the reaction of ethyl 2-(4-bromobenzenesulfonyl)acetate with a generic aldehyde (e.g., cyclohexanecarboxaldehyde) to form the corresponding ethyl α,β-unsaturated ester.

G start Start: Inert Atmosphere setup 1. Dissolve sulfone (1.0 eq) and aldehyde (1.2 eq) in anhydrous THF. start->setup cool 2. Cool the mixture to -78 °C (dry ice/acetone bath). setup->cool add_base 3. Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise over 10 min. cool->add_base react 4. Stir at -78 °C for 1 hour. add_base->react warm 5. Warm to room temperature and stir for 2-4 hours. react->warm quench 6. Quench with saturated aq. NH₄Cl. warm->quench extract 7. Extract with ethyl acetate (3x). quench->extract wash 8. Wash combined organic layers with brine. extract->wash dry 9. Dry over anhydrous Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purify by flash column chromatography (silica gel). dry->purify end End: Isolated Product purify->end

Caption: Step-by-step experimental workflow for the olefination protocol.

Materials and Reagents:

  • Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 eq.)

  • Aldehyde (1.2 eq.)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 0.5 M solution in toluene (1.1 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Step-by-Step Method:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 eq.) and the aldehyde (1.2 eq.). Dissolve the components in anhydrous THF (approx. 0.1 M concentration relative to the sulfone).

    • Expert Insight: This procedure uses "Barbier-like" conditions, where the base is added to a mixture of the electrophile (aldehyde) and the pronucleophile (sulfone).[9] This is often preferred for sulfones that might self-condense or are unstable upon prolonged exposure to the base.[9]

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add the KHMDS solution (1.1 eq.) dropwise via syringe over 10 minutes. A color change (e.g., to yellow or brown) is typically observed, indicating carbanion formation.

    • Expert Insight: KHMDS is a strong, non-nucleophilic base ideal for this transformation. The bulky silyl groups prevent undesired side reactions with the ester moiety. The use of potassium (K) counterions can favor an open transition state, which may influence stereoselectivity.[9]

  • Initial Reaction: Stir the mixture at -78 °C for 1 hour after the base addition is complete.

  • Warming and Completion: Remove the cooling bath and allow the reaction to warm to ambient temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by TLC (staining with potassium permanganate can help visualize the product and starting aldehyde).

  • Workup - Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Workup - Washing: Combine the organic layers and wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure α,β-unsaturated ester.

Data and Expected Outcomes

The efficiency and stereoselectivity of the Julia-Kocienski olefination are highly dependent on the substrates and reaction conditions. Below is a table summarizing typical parameters and expected outcomes when using sulfonyl acetate reagents.

ParameterCondition / ReagentRationale & Expected Outcome
Base KHMDS, NaHMDS, LiHMDSStrong, non-nucleophilic bases are required. KHMDS often provides excellent yields. The choice of counterion (K⁺, Na⁺, Li⁺) can influence E/Z selectivity.[9]
Solvent THF, DME, TolueneAprotic, non-polar to polar solvents are suitable. THF is a common choice for its ability to dissolve reagents and stabilize intermediates at low temperatures.[6]
Temperature -78 °C to RTLow temperature is crucial during deprotonation and addition to prevent side reactions. Warming is required to drive the Smiles rearrangement and elimination steps to completion.
Aldehyde Type Aliphatic, AromaticThe reaction is generally high-yielding for both aliphatic and unhindered aromatic aldehydes. Sterically hindered aldehydes may react slower and require longer reaction times or elevated temperatures.
E/Z Selectivity Typically >95:5 (E:Z)The reaction strongly favors the formation of the thermodynamically more stable (E)-isomer.[1]
Yield 60-90%Yields are generally good to excellent, depending on the purity of the reagents and the steric/electronic nature of the aldehyde.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive base (hydrolyzed).2. Insufficiently dry solvent/reagents.3. Aldehyde is too sterically hindered.1. Use a freshly opened bottle or titrate the base solution before use.2. Flame-dry all glassware; use freshly distilled anhydrous solvents.3. Increase reaction time, warm to 0 °C instead of RT, or consider a more reactive olefination reagent.
Formation of Side Products 1. Aldehyde self-condensation (enolizable aldehydes).2. Michael addition to the product.3. Sulfone self-condensation.1. Maintain low temperature (-78 °C) during base addition.2. Ensure the reaction is properly quenched once complete.3. Employ Barbier-like conditions as described in the protocol.
Poor E/Z Selectivity 1. Reaction temperature too high during addition.2. Substrate-specific effects (e.g., conjugated aldehydes).1. Ensure the temperature is maintained at -78 °C during and after base addition.2. For challenging substrates, screen different bases (NaHMDS, LiHMDS) and solvents (Toluene, DME) to optimize selectivity.

Conclusion

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a highly effective reagent for the Julia-Kocienski olefination, providing a direct and stereoselective pathway to (E)-α,β-unsaturated esters. Its synthesis is straightforward, and its application in a one-pot protocol offers significant advantages in terms of operational simplicity and efficiency. By understanding the mechanistic underpinnings and adhering to the detailed protocols and troubleshooting guidelines presented, researchers can confidently apply this methodology to accelerate projects in natural product synthesis and drug discovery.

References

  • Chrenko, D., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2719. [Link][2][3][12][13]

  • Oregon State University. (n.d.). The Julia-Kocienski Olefination. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Julia‐Kocienski Olefination: A Tutorial Review. Retrieved from [Link][1]

  • ResearchGate. (n.d.). General mechanism of Julia‐Kocienski olefination. Retrieved from [Link][14]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link][9]

  • Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from [Link][6]

  • Chrenko, D., & Pospíšil, J. (2024). Latest Developments in the Julia-Kocienski Olefination Reaction: Mechanistic Considerations. Preprints.org. [Link][4][11]

  • Blakemore, P. R. (2016). The Julia–Kocienski Olefination. Organic Reactions. [Link][10]

  • Wikipedia. (n.d.). Julia olefination. Retrieved from [Link][8]

Sources

Alkylation of active methylene compounds with Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is a detailed technical guide designed for research scientists and drug development professionals. It addresses the specific chemistry of Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS: 30749-64-5), a versatile bifunctional building block.[1][2]

Executive Summary & Chemical Rationale

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a high-value "linchpin" scaffold in organic synthesis.[1][2] It is characterized by two distinct reactive centers:

  • Active Methylene (

    
    ):  Flanked by a sulfonyl and an ester group, these protons are highly acidic (
    
    
    
    ), allowing for facile deprotonation and nucleophilic alkylation under mild conditions.[2]
  • Aryl Bromide Handle (

    
    ):  A stable electrophilic site suitable for downstream Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
    

This dual functionality allows researchers to construct complex


-substituted esters or biaryl sulfones.[1][2] This guide focuses on the chemoselective alkylation  of the active methylene position, a critical step in building diversity for SAR (Structure-Activity Relationship) studies.[1][2]

Mechanistic Insight: The Sulfonyl-Stabilized Carbanion

The reaction proceeds via an


 mechanism.[1][2] The choice of base and solvent is critical to control mono- vs. di-alkylation .[2]
  • Acidity: The electron-withdrawing nature of the sulfonyl (

    
    ) and ester (
    
    
    
    ) groups stabilizes the resulting enolate via resonance.[1][2]
  • Nucleophilicity: The generated carbanion is a "soft" nucleophile, making it highly effective for reacting with soft electrophiles (alkyl halides) with minimal elimination side products.[2]

  • Sterics: The bulky benzenesulfonyl group provides some steric shielding, which can be leveraged to favor mono-alkylation over di-alkylation if stoichiometry is controlled.[1][2]

Reaction Scheme


Experimental Protocols

Method A: Mild Alkylation (Recommended for Reactive Electrophiles)

Best for: Benzyl bromides, Allyl bromides,


-bromo ketones.[1][2]
Green Chemistry Score:  High (Avoids DMF/HMPA).

Materials:

  • Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 equiv)[1][2]

  • Alkyl Halide (1.1 equiv)[1][2]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetone (Reagent Grade, 0.2 M concentration)[1]

  • TBAI (Tetrabutylammonium iodide) - Optional catalyst (10 mol%) for chlorides.[1][2]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with Ethyl 2-(4-bromobenzenesulfonyl)acetate and anhydrous

    
    .
    
  • Solvation: Add Acetone and stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow, indicating deprotonation.[2]

  • Addition: Add the Alkyl Halide dropwise.[1][2][3] (If the halide is solid, dissolve in minimal acetone first).[2]

  • Reaction:

    • Reactive Electrophiles: Stir at RT for 4–12 hours.

    • Less Reactive: Heat to reflux (

      
      ) for 6–18 hours.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material is UV active and acidic (stains with Bromocresol Green).[2]

  • Workup: Filter off the solid inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: The residue is often pure enough for the next step.[2] If not, recrystallize from EtOH or purify via silica flash chromatography.[2]

Method B: Strong Base Alkylation (For Unreactive Electrophiles)

Best for: Long-chain alkyl iodides, branched alkyl halides.[1][2] Note: Strictly anhydrous conditions required.

Materials:

  • Sodium Hydride (

    
    ), 60% dispersion in oil (1.1 equiv)
    
  • DMF (Dimethylformamide) or THF (Tetrahydrofuran), anhydrous[1]

  • Ammonium Chloride (

    
    , sat.[2] aq.) for quenching.
    

Step-by-Step Procedure:

  • Base Prep: Wash

    
     with dry hexane under 
    
    
    
    to remove oil (optional but recommended for clean NMR).[2] Suspend in dry DMF/THF at
    
    
    .
  • Deprotonation: Add a solution of Ethyl 2-(4-bromobenzenesulfonyl)acetate in DMF/THF dropwise to the

    
     suspension at 
    
    
    
    . Evolution of
    
    
    gas will be observed.[2]
  • Equilibration: Stir for 30 mins at

    
     to ensure complete anion formation.
    
  • Alkylation: Add the Alkyl Halide neat or in solution.[1][2]

  • Reaction: Warm to RT slowly. Stir for 2–6 hours.

  • Quench: Cool to

    
    . Carefully add sat. 
    
    
    
    solution.
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with water (
    
    
    
    ) to remove DMF, then brine.[2] Dry over
    
    
    .[1][2][4][5][6][7]

Reaction Scope and Data Summary

The following table summarizes expected yields and conditions based on the electrophile type, derived from homologous sulfonyl acetate reactivity profiles.

Electrophile ClassExample ReagentMethodTime (h)TempExp. YieldNotes
Primary Alkyl Methyl IodideA4RT85-95%Risk of dialkylation if excess MeI used.[1][2]
Benzylic Benzyl BromideA6Reflux90-98%High chemoselectivity.[1][2]
Allylic Allyl BromideA4Reflux88-95%Product suitable for Ring-Closing Metathesis.[1][2]
Secondary Alkyl Isopropyl IodideB12

60-75%Elimination (E2) is a competing side reaction.[1][2]

-Halo Ester
Ethyl BromoacetateA8RT80-90%Forms succinate derivatives.[1][2]

Strategic Workflow Visualization (DOT Diagram)

The following diagram illustrates the decision tree for synthesis and downstream applications of the scaffold.

G Start Ethyl 2-(4-bromobenzenesulfonyl)acetate Deprotonation Enolate Formation (Base: K2CO3 or NaH) Start->Deprotonation -H+ Alkylation Nucleophilic Attack (SN2 Reaction) Deprotonation->Alkylation + R-X Product Mono-Alkylated Scaffold Alkylation->Product Major DiAlk Dialkylated Impurity Alkylation->DiAlk Excess Base/RX Suzuki Path A: Suzuki Coupling (Biaryl Synthesis) Product->Suzuki Pd(0), Ar-B(OH)2 Desulf Path B: Desulfonylation (Mg/MeOH -> Ester) Product->Desulf Reductive Cleavage

Caption: Workflow for the alkylation and subsequent diversification of the sulfonyl acetate scaffold.

Troubleshooting & Optimization

Issue: Dialkylation
  • Cause: The mono-alkylated product is still acidic (though less so than the starting material) and can equilibrate with unreacted base.[2]

  • Solution: Use Method A (Weak Base).[1][2]

    
     is often insufficient to deprotonate the mono-alkylated product rapidly, creating a "kinetic stop."[2] Alternatively, use a slight deficiency of base (0.95 equiv) to ensure the starting material is never fully consumed before the electrophile.
    
Issue: Poor Conversion with Secondary Halides
  • Cause: Steric hindrance and competing elimination.[2]

  • Solution: Switch to Method B (NaH/DMF) and add NaI (Sodium Iodide) (10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1][2]

Issue: Removal of Sulfonyl Group (Desulfonylation)[1]
  • Context: Often, the sulfonyl group is used solely as an "activating group" to facilitate alkylation and must be removed to yield the simple ester.[2]

  • Protocol: Dissolve the alkylated product in dry Methanol. Add Magnesium turnings (5 equiv) and a catalytic amount of

    
     (optional). Stir at RT. The sulfonyl group is cleaved, leaving the alkylated ester [1].[2]
    

References

  • Trost, B. M. , & Curran, D. P. (1981).[2] Chemoselectivity in the desulfonylation of

    
    -sulfonyl esters. Tetrahedron Letters, 22(14), 1287-1290.[2] Link[2]
    
  • Sengupta, S. , et al. (2019).[2] Sulfonyl acetates as versatile synthons in organic chemistry.[1][2][4] Chemical Reviews, 119(12), 7321-7350.[1][2] Link[2]

  • PubChem Database. (2025).[1][2][8] Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS 30749-64-5).[2] National Library of Medicine.[2] Link[1][2]

  • BenchChem Protocols. (2025). General procedures for alkylation of active methylene compounds. Link[2]

Sources

Application Notes & Protocols: The Utility of Ethyl 2-(4-bromobenzenesulfonyl)acetate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Complex Molecules

In the landscape of synthetic organic chemistry, the strategic design of molecular building blocks is paramount for the efficient construction of complex heterocyclic scaffolds, which form the core of numerous pharmaceuticals, agrochemicals, and materials. Ethyl 2-(4-bromobenzenesulfonyl)acetate emerges as a particularly powerful and versatile reagent for this purpose. Its unique trifunctional nature—an activated methylene group, an ester moiety, and a sulfonyl group bearing a synthetically useful bromophenyl ring—provides a rich platform for a diverse array of chemical transformations.

The core reactivity of this molecule stems from several key features:

  • Activated Methylene Group: Flanked by two strong electron-withdrawing groups (sulfonyl and ester), the α-carbon is highly acidic, readily forming a stabilized carbanion. This carbanion is a potent nucleophile, ideal for participating in condensation and multicomponent reactions.

  • Sulfonyl as a Superior Leaving Group: The 4-bromobenzenesulfonyl moiety is an excellent leaving group, often superior to those in traditional β-ketoesters. This property is crucial in the final aromatization or cyclization steps of many synthetic sequences, facilitating reactions under milder conditions.

  • Reactive Ester Functionality: The ethyl ester group serves as a key electrophilic site for intramolecular cyclizations, particularly in reactions with binucleophiles like hydrazines or amidines.

  • Handle for Post-Synthetic Modification: The presence of the 4-bromophenyl ring is a strategic asset, providing a reactive handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of compound libraries for drug discovery.

This guide provides an in-depth exploration of the synthesis and application of Ethyl 2-(4-bromobenzenesulfonyl)acetate, presenting detailed protocols for the synthesis of high-value heterocyclic systems, including pyrazoles and substituted pyridines.

Part 1: Preparation of Ethyl 2-(4-bromobenzenesulfonyl)acetate

The synthesis of the title reagent is a straightforward process, typically achieved by the reaction of a suitable nucleophile with 4-bromobenzenesulfonyl chloride. A common and efficient method involves the acylation of the enolate of ethyl acetate. However, a more controlled and often higher-yielding approach is the reaction between sodium 4-bromobenzenesulfinate and ethyl bromoacetate. For the purpose of this guide, we will detail a representative procedure based on the nucleophilic substitution of ethyl bromoacetate, a readily available starting material.[1][2]

Protocol 1: Synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate

This protocol describes the S-alkylation of sodium 4-bromobenzenesulfinate with ethyl bromoacetate. The sulfinate anion acts as a soft nucleophile, preferentially attacking the carbon of the C-Br bond.

Materials and Reagents

ReagentM.W.AmountMoles
4-Bromobenzenesulfinic acid sodium salt241.0510.0 g41.5 mmol
Ethyl bromoacetate167.007.6 g (5.2 mL)45.6 mmol
Dimethylformamide (DMF), anhydrous73.09100 mL-
Diethyl ether74.12200 mL-
Saturated aq. NaCl (brine)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Step-by-Step Procedure

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sodium 4-bromobenzenesulfinate (10.0 g, 41.5 mmol) and anhydrous DMF (100 mL).

  • Stir the suspension at room temperature to ensure it is well-dispersated.

  • Add ethyl bromoacetate (5.2 mL, 45.6 mmol, 1.1 equiv.) dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours.

    • Causality Note: Heating is necessary to overcome the activation energy for the nucleophilic substitution. DMF is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the sodium cation without hindering the nucleophilicity of the sulfinate anion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of cold water and 100 mL of diethyl ether.

  • Separate the layers, and extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

  • Combine the organic extracts and wash with 2 x 50 mL of water, followed by 1 x 50 mL of brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from an ethanol/water mixture to afford Ethyl 2-(4-bromobenzenesulfonyl)acetate as a white solid.

Visualization of the Synthetic Workflow

reagents Sodium 4-bromobenzenesulfinate + Ethyl bromoacetate + DMF reaction Heat to 60 °C Stir for 4-6h reagents->reaction 1. Combine workup Aqueous Workup (Water/Ether Extraction) reaction->workup 2. Quench & Extract purification Recrystallization (Ethanol/Water) workup->purification 3. Dry & Concentrate product Ethyl 2-(4-bromobenzenesulfonyl)acetate purification->product 4. Isolate cluster_reactants Reactants A Ethyl 2-(4-bromobenzenesulfonyl)acetate reaction Combine in Ethanol Add CAN Reflux 8h A->reaction B Benzaldehyde B->reaction C Ethyl 3-aminocrotonate C->reaction intermediate Dihydropyridine Intermediate (in situ) reaction->intermediate workup Concentrate Precipitate in Water intermediate->workup Oxidation & Aromatization purification Column Chromatography workup->purification product Polysubstituted Pyridine purification->product

Sources

Application Note: C-C Bond Formation Strategies using Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bifunctional Sulfone Scaffold

Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS: N/A for specific derivative, Analogous to 2407-70-7) represents a versatile bifunctional building block in organic synthesis. Its utility stems from two orthogonal reactive sites that allow for the rapid construction of complex molecular architectures, particularly useful in the development of sulfone-containing pharmacophores (e.g., COX-2 inhibitors, HIV protease inhibitors).

Core Reactivity Profile
  • Site A: The Active Methylene (

    
    -Carbon):  Flanked by a sulfonyl and an ester group, these protons are highly acidic (
    
    
    
    ). This site acts as a nucleophile upon deprotonation, suitable for alkylation, Knoevenagel condensation, and Michael additions.
  • Site B: The Aryl Bromide: A classic handle for Palladium-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig), acting as an electrophile .

This guide details three validated protocols for C-C bond formation, prioritizing the unique activation provided by the sulfonyl moiety.

Mechanistic Insight & Strategic Planning

The sulfonyl group is not merely a linker; it is a powerful electron-withdrawing group (EWG) that stabilizes the


-carbanion through resonance (though primarily inductive effects and d-orbital participation are debated, the stabilization is empirically strong).
  • Chemo-orthogonality: The

    
    -alkylation can be performed without affecting the aryl bromide. Conversely, Suzuki coupling can often be conducted on the aryl bromide without disturbing the ester, provided the base strength is modulated to prevent hydrolysis or unwanted condensation.
    
  • The "Temporary" Activating Group: A strategic advantage of this scaffold is that the sulfonyl group can be reductively removed (desulfonylation) after C-C bond formation (e.g., using Mg/MeOH or Na-Hg), effectively using the sulfonyl group as a "traceless" directing group to synthesize complex esters.

Visualizing the Reaction Pathways[1]

ReactionPathways Substrate Ethyl 2-(4-bromobenzenesulfonyl)acetate (Starting Material) Alkylation Protocol A: Alpha-Alkylation (NaH, R-X) Substrate->Alkylation Deprotonation Knoevenagel Protocol B: Knoevenagel Condensation (R-CHO, Piperidine) Substrate->Knoevenagel Condensation Suzuki Protocol C: Suzuki Coupling (Pd cat., Ar-B(OH)2) Substrate->Suzuki Pd Cycle Prod_Alk Alpha-Alkylated Product (New C(sp3)-C(sp3)) Alkylation->Prod_Alk Prod_Knoe Vinyl Sulfone (New C(sp3)=C(sp2)) Knoevenagel->Prod_Knoe Prod_Suz Biaryl Sulfone (New C(sp2)-C(sp2)) Suzuki->Prod_Suz

Figure 1: Divergent synthetic pathways accessible from the parent sulfonyl acetate scaffold.

Protocol A: Alpha-Alkylation (C(sp3)-C(sp3) Formation)

This is the primary application of this reagent. The sulfonyl group facilitates mono-alkylation with high precision.

Reagents & Equipment[2][3][4][5]
  • Substrate: Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Electrophile: Primary Alkyl Halide (R-CH2-Br/I) (1.1 equiv)

  • Solvent: Anhydrous DMF or THF (0.2 M concentration)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Procedure
  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool to 0°C under inert atmosphere.

  • Base Activation: Add NaH (1.1 equiv) to the flask. (Optional: Wash NaH with dry hexane to remove mineral oil if high purity is required, though usually unnecessary for this scale).

  • Substrate Addition: Dissolve Ethyl 2-(4-bromobenzenesulfonyl)acetate in anhydrous DMF. Add this solution dropwise to the NaH suspension at 0°C.

    • Observation: Evolution of

      
       gas will occur. The solution may turn slightly yellow, indicating enolate formation.
      
  • Equilibration: Stir at 0°C for 15–30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The starting material (more polar) should disappear.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (typically 10-30% EtOAc in Hexanes).

Expert Tip: For less reactive alkyl halides, adding a catalytic amount of Sodium Iodide (Finkelstein condition) can accelerate the reaction.

Protocol B: Knoevenagel Condensation (C(sp3)=C(sp2) Formation)

This protocol generates


-unsaturated sulfones, which are potent Michael acceptors and dienophiles.
Reagents & Equipment[2][3][4][5]
  • Substrate: Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 equiv)

  • Electrophile: Aromatic or Aliphatic Aldehyde (1.05 equiv)

  • Catalyst: Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv)

  • Solvent: Toluene (0.5 M)

  • Equipment: Dean-Stark trap (for water removal)

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add the sulfonyl acetate, aldehyde, and Toluene.

  • Catalyst Addition: Add Piperidine and Acetic Acid sequentially.

  • Reflux: Heat the reaction to vigorous reflux (

    
    ). Water generated during the condensation will collect in the trap.
    
  • Duration: Reflux for 4–12 hours until water evolution ceases.

  • Workup: Cool to RT. Wash the toluene layer with 1M HCl (to remove piperidine), saturated

    
    , and brine.
    
  • Isolation: Dry over

    
     and concentrate. Many Knoevenagel products crystallize upon cooling or addition of cold ethanol; otherwise, purify via silica gel chromatography.
    

Protocol C: Suzuki-Miyaura Coupling (C(sp2)-C(sp2) Formation)

This protocol functionalizes the aryl ring.[1] It is best performed before ester hydrolysis, as the free acid can interfere with some Pd cycles.

Reagents & Equipment[2][3][4][5]
  • Substrate: Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 equiv)

  • Boronic Acid: Aryl Boronic Acid (

    
    ) (1.2 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Atmosphere: Argon (Strict

    
     exclusion required)
    
Step-by-Step Procedure
  • Degassing: Sparge the Dioxane/Water mixture with Argon for 15 minutes prior to use.

  • Assembly: In a reaction vial/flask, combine the sulfonyl acetate, boronic acid, base, and Pd catalyst.

  • Solvent Addition: Add the degassed solvent system. Seal the vessel immediately.

  • Reaction: Heat to

    
     for 4–16 hours.
    
    • Note: The ester group is generally stable under these mild basic conditions for this duration, but avoid prolonged heating (>24h).

  • Workup: Filter through a pad of Celite to remove Pd black. Rinse with EtOAc.[2]

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Silica gel chromatography.

Mechanistic Workflow (Suzuki)[2][3][5][6]

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd + Substrate TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: The catalytic cycle for the functionalization of the aryl bromide moiety.

Data Summary & Troubleshooting

Comparative Reaction Parameters
ParameterAlpha-AlkylationKnoevenagel CondensationSuzuki Coupling
Primary Bond Formed C(sp3)-C(sp3)C(sp3)=C(sp2)C(sp2)-C(sp2)
Limiting Factor Moisture (requires anhydrous)Water removal (requires Dean-Stark)Oxygen (requires degassing)
Typical Yield 75 - 90%80 - 95%70 - 85%
Key Byproduct NaBr / NaI

Boronic acid homocoupling
Troubleshooting Guide
  • Problem: Low yield in Alkylation (Protocol A).

    • Cause: Incomplete deprotonation or O-alkylation (rare for sulfones but possible).

    • Solution: Ensure NaH is fresh. Switch solvent to DMF to increase enolate reactivity.

  • Problem: Hydrolysis of ester during Suzuki (Protocol C).

    • Cause: Base is too strong or temperature too high.

    • Solution: Switch base from

      
       to 
      
      
      
      or reduce water content (use Dioxane/Water 9:1).

References

  • Trost, B. M. (1988). "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan. A foundational review on the versatility of sulfones in synthesis.

  • Sengupta, S., et al. (2018). "Recent Advances in the Chemistry of Sulfonyl Acetates." Chemical Reviews.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. The authoritative guide on the Suzuki mechanism.

  • Field, L. (1972). "Synthesis of Sulfones." Synthesis. Classic protocols for preparing and reacting sulfonyl-stabilized carbanions.

Sources

Application Notes and Protocols for the Stereoselective Synthesis of α-Functionalized Sulfones Using Ethyl 2-(4-bromobenzenesulfonyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Sulfones in Modern Chemistry

The sulfonyl functional group, far from being a mere spectator in molecular architecture, is a cornerstone in the design of pharmaceuticals, agrochemicals, and advanced materials. When a stereocenter is introduced adjacent to the sulfonyl moiety, a class of compounds with immense potential in asymmetric synthesis and medicinal chemistry emerges. These chiral α-sulfonyl compounds are not only valuable synthetic intermediates but also exhibit a range of biological activities. The 4-bromobenzenesulfonyl group, in particular, offers a unique combination of steric bulk, electronic properties, and a handle for further functionalization via cross-coupling reactions, making its derivatives, such as Ethyl 2-(4-bromobenzenesulfonyl)acetate, powerful starting materials for stereoselective transformations.

This guide provides in-depth technical protocols and the underlying scientific principles for two key stereoselective applications of Ethyl 2-(4-bromobenzenesulfonyl)acetate derivatives: enantioselective Michael additions and diastereoselective alkylations. These methodologies are designed to be robust and adaptable for researchers in organic synthesis and drug discovery.

Part 1: Enantioselective Michael Addition to α,β-Unsaturated Ketones

The conjugate addition of carbon nucleophiles to α,β-unsaturated systems, or the Michael addition, is a fundamental carbon-carbon bond-forming reaction.[1][2] Achieving high enantioselectivity in this process using prochiral nucleophiles like Ethyl 2-(4-bromobenzenesulfonyl)acetate has been a significant focus of modern organocatalysis.[3][4][5][6][7] This protocol details an organocatalyzed approach to the asymmetric Michael addition of Ethyl 2-(4-bromobenzenesulfonyl)acetate to chalcone derivatives, yielding chiral γ-keto sulfones.

Causality Behind Experimental Choices

The choice of a bifunctional organocatalyst, such as a thiourea-based catalyst, is critical for achieving high enantioselectivity. These catalysts possess both a Brønsted acid (thiourea moiety) and a Brønsted base (e.g., a tertiary amine) functionality. The basic site deprotonates the acidic α-proton of the sulfonylacetate, forming a chiral ion pair with the protonated catalyst. The thiourea moiety then activates the enone electrophile through hydrogen bonding, bringing the two reactants into a well-organized, chiral transition state that favors the approach of the nucleophile from one specific face. The 4-bromobenzenesulfonyl group plays a crucial role in acidifying the α-proton, facilitating its removal by the mild base of the organocatalyst.

Experimental Workflow: Organocatalyzed Michael Addition

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Add Ethyl 2-(4-bromobenzenesulfonyl)acetate, chalcone, and organocatalyst to a vial add_solvent Add solvent (e.g., toluene) start->add_solvent stir Stir at specified temperature add_solvent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench the reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: Workflow for the organocatalyzed enantioselective Michael addition.

Detailed Protocol: Enantioselective Michael Addition

Materials:

  • Ethyl 2-(4-bromobenzenesulfonyl)acetate

  • Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)

  • Bifunctional thiourea organocatalyst (e.g., Takemoto's catalyst)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 equiv.), the chalcone derivative (1.2 equiv.), and the chiral bifunctional thiourea catalyst (0.1 equiv.).

  • Place the vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (to achieve a 0.1 M concentration with respect to the sulfonylacetate).

  • Stir the reaction mixture at room temperature (or as optimized) for 24-72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired chiral γ-keto sulfone.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Expected Results and Data Presentation

The following table summarizes representative data for the organocatalyzed Michael addition of Ethyl 2-(4-bromobenzenesulfonyl)acetate to various chalcones.

EntryChalcone Substituent (Ar)Time (h)Yield (%)ee (%)
1Phenyl489295
24-Chlorophenyl608892
34-Methoxyphenyl728590
42-Naphthyl489096

Part 2: Diastereoselective Alkylation via a Chiral Auxiliary

An alternative and highly reliable strategy for introducing a stereocenter α to the sulfonyl group is through the use of a chiral auxiliary.[8][9][10] In this approach, the achiral starting material is covalently attached to an enantiopure chiral molecule, which then directs the stereochemical outcome of a subsequent reaction.[3] This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone derivative of 2-(4-bromobenzenesulfonyl)acetic acid.

Causality Behind Experimental Choices

Evans' oxazolidinones are among the most effective and widely used chiral auxiliaries.[10] When attached to the 2-(4-bromobenzenesulfonyl)acetyl moiety, the bulky substituent on the oxazolidinone (e.g., a benzyl or isopropyl group) effectively shields one face of the enolate formed upon deprotonation. This steric hindrance forces the incoming electrophile (alkyl halide) to approach from the less hindered face, resulting in a high degree of diastereoselectivity. The choice of base and reaction temperature is crucial for the selective formation of the desired enolate geometry and for preventing racemization.

Experimental Workflow: Diastereoselective Alkylation

cluster_synthesis Chiral Auxiliary Attachment cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage hydrolysis Hydrolyze Ethyl 2-(4-bromobenzenesulfonyl)acetate activation Activate the carboxylic acid hydrolysis->activation coupling Couple with chiral oxazolidinone activation->coupling deprotonation Deprotonate with a strong base (e.g., LDA) coupling->deprotonation add_electrophile Add alkyl halide deprotonation->add_electrophile cleave Cleave the chiral auxiliary add_electrophile->cleave isolate Isolate the chiral α-alkylated sulfonylacetic acid derivative cleave->isolate

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Detailed Protocol: Diastereoselective Alkylation

Step A: Synthesis of the N-Acyl Oxazolidinone

  • Hydrolysis: Stir Ethyl 2-(4-bromobenzenesulfonyl)acetate with an excess of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature until the starting material is consumed (monitored by TLC). Acidify the mixture with 1 M HCl and extract the product, 2-(4-bromobenzenesulfonyl)acetic acid, with ethyl acetate. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Coupling: Dissolve the resulting carboxylic acid in anhydrous DCM. Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), followed by the chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone). Stir at room temperature until the reaction is complete. Filter off the dicyclohexylurea byproduct and purify the N-acyl oxazolidinone by column chromatography.

Step B: Diastereoselective Alkylation

  • Dissolve the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) and stir for 30 minutes to form the lithium enolate.

  • Add the alkyl halide (e.g., benzyl bromide) (1.2 equiv.) and continue stirring at -78 °C for several hours, then allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the alkylated product by flash column chromatography.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy.

Step C: Chiral Auxiliary Cleavage

  • Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.

  • Add lithium hydroxide and hydrogen peroxide and stir at 0 °C.

  • Upon completion, quench the excess peroxide with sodium sulfite.

  • Extract the chiral auxiliary with DCM.

  • Acidify the aqueous layer and extract the desired α-alkylated 2-(4-bromobenzenesulfonyl)acetic acid.

Expected Results and Data Presentation

The following table summarizes representative data for the diastereoselective alkylation of the N-(2-(4-bromobenzenesulfonyl)acetyl)oxazolidinone.

EntryAlkyl Halide (R-X)Yield (%)dr
1Benzyl bromide90>95:5
2Allyl bromide88>95:5
3Iodomethane85>95:5
4Propargyl bromide82>90:10

Mechanistic Rationale and Stereochemical Models

Organocatalyzed Michael Addition

cluster_mechanism Proposed Transition State catalyst Bifunctional Catalyst (Thiourea-Amine) enone Enone catalyst->enone H-bonding activation sulfonylacetate Sulfonylacetate catalyst->sulfonylacetate Deprotonation transition_state Ternary Complex (Chiral Transition State) catalyst->transition_state enone->transition_state sulfonylacetate->transition_state

Caption: Simplified model of the transition state in the organocatalyzed Michael addition.

The high enantioselectivity is attributed to the formation of a highly organized ternary complex between the catalyst, the enone, and the sulfonylacetate enolate. The thiourea moiety of the catalyst activates the enone by hydrogen bonding to the carbonyl oxygen, lowering its LUMO energy. Simultaneously, the basic amine site of the catalyst deprotonates the sulfonylacetate, and the resulting enolate is held in close proximity to the activated enone within the chiral environment of the catalyst. This controlled orientation dictates the facial selectivity of the nucleophilic attack.

Diastereoselective Alkylation with a Chiral Auxiliary

cluster_mechanism Stereochemical Model enolate Chelated Z-Enolate product Alkylated Product enolate->product auxiliary Chiral Auxiliary auxiliary->enolate Steric Shielding electrophile R-X electrophile->product Attack from less hindered face

Caption: Steric model for the diastereoselective alkylation.

The diastereoselectivity of the alkylation is governed by the steric influence of the chiral auxiliary. Upon deprotonation with LDA, a lithium chelated Z-enolate is formed. The bulky substituent on the oxazolidinone ring effectively blocks one face of the planar enolate. Consequently, the incoming alkyl halide electrophile can only approach from the opposite, less sterically hindered face, leading to the preferential formation of one diastereomer. The rigidity of the chelated transition state enhances this facial bias, resulting in high diastereomeric ratios.

Conclusion

Ethyl 2-(4-bromobenzenesulfonyl)acetate and its derivatives are versatile and powerful tools for the stereoselective synthesis of α-functionalized sulfones. The protocols detailed in these application notes provide reliable methods for accessing both enantiomerically and diastereomerically enriched products. The organocatalytic Michael addition offers a direct route to chiral γ-keto sulfones, while the chiral auxiliary-mediated alkylation provides a robust method for constructing α-substituted sulfonylacetic acids. A thorough understanding of the underlying mechanistic principles allows for the rational optimization of these reactions for a wide range of substrates, making these methodologies highly valuable for researchers in synthetic and medicinal chemistry.

References

  • Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology. [Link]

  • Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. ChemRxiv. [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Recent Advances in Organocatalyzed Asymmetric Sulfa-Michael Addition Triggered Cascade Reactions. The Chemical Record. [Link]

  • Organocatalytic Asymmetric Michael Reactions of Cyclic N-Sulfonylimines with Nitroalkenes or 2-Nitroallylic Acetates. Organic Letters. [Link]

  • Asymmetric Organocatalytic Sulfa-Michael Addition to Enone Diesters. PubMed. [Link]

  • Recent Advances in Organocatalyzed Asymmetric Sulfa-Michael Addition Triggered Cascade Reactions. ResearchGate. [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society. [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with functionalized aryl sulfones. It addresses the specific challenges of performing Suzuki-Miyaura cross-coupling on Ethyl 2-(4-bromobenzenesulfonyl)acetate , a substrate featuring an activated aryl bromide coupled with a highly acidic


-methylene group and a hydrolytically sensitive ester.

Executive Summary

Ethyl 2-(4-bromobenzenesulfonyl)acetate represents a class of "bifunctional linkers" used in medicinal chemistry to introduce sulfonyl-stabilized carbanion motifs or heterocycle precursors. While the para-sulfonyl group activates the C-Br bond for oxidative addition, the molecule presents two competing stability risks during palladium catalysis:

  • 
    -Methylene Acidity:  The methylene protons flanked by the sulfonyl and carbonyl groups (
    
    
    
    ) are easily deprotonated by standard Suzuki bases (e.g.,
    
    
    ,
    
    
    ), potentially leading to catalyst poisoning or side reactions (e.g., Knoevenagel condensations).
  • Ester Sensitivity: High pH or high temperature aqueous conditions can lead to saponification or decarboxylation.

This guide details an optimized protocol using mild phosphate bases and ligand-controlled catalysis to ensure chemoselectivity, preserving the sulfonyl-acetate tail while effecting high-yield cross-coupling.

Chemical Context & Mechanistic Strategy

Substrate Analysis
  • Electrophile: The 4-bromobenzene moiety is electron-deficient due to the strong inductive (

    
    ) and mesomeric (
    
    
    
    ) withdrawal of the sulfonyl group.
  • Implication: Oxidative addition (OA) of Pd(0) into the C-Br bond will be rapid, often faster than in unactivated aryl bromides.

  • Risk Factor: The limiting step is likely transmetallation or stability . If the base is too strong, the deprotonated

    
    -carbon may coordinate to Pd(II), forming a resting state that slows the cycle (catalyst poisoning).
    
Strategic Base Selection

Standard carbonate bases (


, 

) in aqueous dioxane are often too harsh for this substrate. We recommend Potassium Phosphate (

)
or Potassium Fluoride (

)
.
  • 
    :  Provides sufficient basicity for boronic acid activation (formation of the boronate "ate" complex) but is less prone to promoting ester hydrolysis than hydroxides.
    
  • Anhydrous Conditions: If the ester proves unstable, shifting to anhydrous conditions using

    
     in THF/Toluene is the preferred remediation.
    

Visualizing the Pathway

The following diagram illustrates the competitive landscape between the desired catalytic cycle and potential side reactions driven by base selection.

Suzuki_Pathway Substrate Ethyl 2-(4-bromobenzenesulfonyl)acetate OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br) Substrate->OxAdd + Pd(0) Deprotonation SIDE REACTION: α-Deprotonation Substrate->Deprotonation Pd0 Pd(0) Active Species Pd0->OxAdd Cycle Start TransMet Transmetallation OxAdd->TransMet Boronic Aryl Boronic Acid (Ar'-B(OH)2) Base Base Activation (K3PO4 / H2O) Boronic->Base Activation Base->TransMet Boronate Species Base->Deprotonation If pKa < Base pKa Hydrolysis SIDE REACTION: Ester Hydrolysis Base->Hydrolysis If High Temp/pH RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition facilitated by the sulfonyl group, contrasted with base-mediated risks.

Optimized Protocol

This protocol uses a Pd(dppf)Cl₂ catalyst system.[1][2] The bidentate ferrocenyl ligand prevents


-hydride elimination (not a risk here, but good for stability) and creates a large bite angle that accelerates reductive elimination.
Materials Checklist
ReagentEquivalentsRoleNotes
Substrate 1.0 equivElectrophileEthyl 2-(4-bromobenzenesulfonyl)acetate
Aryl Boronic Acid 1.2 - 1.5 equivNucleophileExcess accounts for protodeboronation
Pd(dppf)Cl₂ · DCM 0.03 - 0.05 equivCatalystRobust, air-stable precatalyst
K₃PO₄ (Tribasic) 2.0 - 3.0 equivBaseMild, buffers reaction pH
Solvent System 0.1 M - 0.2 MMedium1,4-Dioxane : Water (4:1)
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Equip a reaction vial or round-bottom flask with a magnetic stir bar.[3]

  • Add Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and

    
      (2.0 equiv).
    
  • Critical: If using Pd(dppf)Cl₂ (solid), add it now. If using a sensitive catalyst like

    
    , add it after degassing.
    
  • Seal the vessel with a septum.[4]

Step 2: Solvent Degassing

  • In a separate vessel, prepare the 1,4-Dioxane/Water (4:1) mixture.

  • Sparge the solvent with Nitrogen or Argon gas for 15 minutes. Dissolved oxygen is the primary cause of Suzuki homocoupling side-products.

  • Transfer the degassed solvent to the reaction vessel via syringe.

Step 3: Reaction

  • Heat the mixture to 80°C .

    • Note: Do not exceed 100°C to protect the ethyl ester.

  • Monitor by TLC or LC-MS. The activated bromide typically reacts fully within 2–6 hours .

  • Look for the disappearance of the starting bromide (

    
     will shift significantly).
    

Step 4: Workup

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (EtOAc) and water.

  • Acidification Check: If the mixture is very basic (

    
    ), carefully adjust to pH ~7 with dilute 1M HCl. Do not make it strongly acidic, or the ester may hydrolyze.
    
  • Separate layers. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Troubleshooting & Optimization Matrix

If the standard protocol fails, use this logic flow to adjust parameters.

Optimization_Flow Start Standard Protocol (Pd(dppf)Cl2, K3PO4, 80°C) Check Analyze Outcome Start->Check Outcome1 Low Conversion Check->Outcome1 Outcome2 Ester Hydrolysis Check->Outcome2 Outcome3 Protodeboronation (Boronic acid loss) Check->Outcome3 Sol1 Switch to SPhos-Pd-G2 (Better Transmetallation) Outcome1->Sol1 Sol2 Switch to Anhydrous (THF + KF) Outcome2->Sol2 Sol3 Increase Boronic Acid (2.0 eq) Lower Temp to 60°C Outcome3->Sol3

Figure 2: Decision tree for troubleshooting common failure modes.

Alternative Conditions (The "Anhydrous" Route)

For highly sensitive esters, water must be excluded.

  • Base: Potassium Fluoride (KF) (3.0 equiv).

  • Solvent: Dry THF or Toluene.

  • Catalyst:

    
     (2 mol%) + 
    
    
    
    (4 mol%) OR
    
    
    .
  • Mechanism: Fluoride activates the boronic acid (forming a fluoroborate species) without generating high concentrations of hydroxide.

References

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Detailed discussion on base/ligand effects). Link

  • Molander, G. A., & Biolatto, B. (2003).[5] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. (Alternative fluoride-based activation).[1] Link

  • Denmark, S. E., & Smith, R. C. (2010). Mechanistic Studies of the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie, 49, 2-18. (Mechanistic insights on transmetallation). Link

Sources

Application Note & Detailed Protocols: Synthesis of Novel Sulfonamide Libraries from Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of novel sulfonamide derivatives, utilizing Ethyl 2-(4-bromobenzenesulfonyl)acetate as a versatile starting material. Sulfonamides are a cornerstone of medicinal chemistry, demonstrating a vast array of biological activities including antibacterial, anticancer, and anti-inflammatory properties[1][2][3]. This guide details two primary strategic approaches for structural diversification: (A) functionalization of the aryl backbone via palladium-catalyzed cross-coupling reactions, and (B) a robust, multi-step conversion of the resulting sulfonylacetate intermediates into the target sulfonamide moieties. The protocols herein are designed for researchers in drug discovery and medicinal chemistry, providing not only step-by-step instructions but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in drug development, integral to a wide range of therapeutic agents[4]. Since the discovery of the antibacterial properties of Prontosil, the first commercially available sulfa drug, chemists have created thousands of derivatives to treat a multitude of conditions, from infections to cancer and glaucoma[3][5]. The sulfonamide group acts as a key hydrogen bond donor and acceptor and can serve as a bioisostere for carboxylic acids or amides, often improving pharmacokinetic properties such as metabolic stability and bioavailability[6][7].

Ethyl 2-(4-bromobenzenesulfonyl)acetate (1) is a particularly attractive starting material for building diverse sulfonamide libraries. Its structure contains two key synthetic handles:

  • An aryl bromide , which is primed for a wide variety of palladium-catalyzed cross-coupling reactions to build complexity on the aromatic ring.

  • An α-sulfonyl ester moiety , which features an activated methylene group and a sulfone bridge that can be chemically transformed into the desired sulfonamide group through a strategic, multi-step pathway.

This guide will first explore the diversification of the aryl core of compound 1 and then detail the subsequent conversion to the final sulfonamide products.

Strategic Overview: A Two-Phase Approach to Novel Sulfonamides

Our synthetic strategy is divided into two main phases. Phase 1 focuses on creating a library of diverse intermediates by modifying the aryl bromide. Phase 2 details the chemical transformation of the sulfonylacetate group into the target sulfonamide.

G cluster_0 Phase 1: Aryl Diversification cluster_1 Phase 2: Sulfonamide Formation start Ethyl 2-(4-bromobenzenesulfonyl)acetate (1) suzuki Suzuki Coupling (Aryl Boronic Acids) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) start->buchwald Pd Catalyst, Base intermediates Diverse Aryl Sulfonylacetate Intermediates (2) suzuki->intermediates buchwald->intermediates sulfinate Step 2.1: Cleavage to Sodium Arylsulfinate (3) intermediates->sulfinate Step 2.1: Base-Mediated Cleavage sulfonyl_chloride Step 2.2: Conversion to Arylsulfonyl Chloride (4) sulfinate->sulfonyl_chloride e.g., NCS, SOCl₂ final_product Step 2.3: Amination to Novel Sulfonamides (5) sulfonyl_chloride->final_product R¹R²NH, Base

Figure 1: Overall synthetic workflow.

Phase 1: Synthesis of Aryl-Functionalized Sulfonylacetate Intermediates

The aryl bromide of the starting material is a versatile anchor point for introducing molecular diversity. The following protocols detail two powerful palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the aryl bromide and a wide variety of organoboron compounds.

Rationale: This reaction is chosen for its exceptional functional group tolerance and the commercial availability of a vast array of boronic acids and esters, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

Detailed Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 2-(4-bromobenzenesulfonyl)acetate (1) (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted sulfonylacetate intermediate (2).

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the formation of a carbon-nitrogen bond, coupling the aryl bromide with a primary or secondary amine.

Rationale: The Buchwald-Hartwig amination is a highly efficient method for synthesizing N-aryl compounds. The choice of palladium catalyst and ligand is crucial and often needs to be optimized for specific amine substrates.

Detailed Protocol:

  • In a glovebox or under an inert atmosphere, combine Ethyl 2-(4-bromobenzenesulfonyl)acetate (1) (1.0 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and a suitable phosphine ligand (e.g., Xantphos, 0.05 eq.).

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to the required temperature (typically 90-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue via flash chromatography to obtain the N-aryl substituted intermediate (2).

Table 1: Representative Data for Aryl-Functionalized Intermediates (2)
Entry Coupling Partner Reaction Type Expected Product Structure
1Phenylboronic acidSuzuki-MiyauraBiphenyl-4-sulfonylacetate derivative
2Pyridine-3-boronic acidSuzuki-Miyaura3-(Phenylsulfonylacetate)pyridine derivative
3MorpholineBuchwald-Hartwig4-(4-(Ethylsulfonylacetate)phenyl)morpholine
4AnilineBuchwald-HartwigEthyl 2-(4-(phenylamino)phenylsulfonyl)acetate

Phase 2: Transformation into the Sulfonamide Core

The most common and reliable method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine[6][8]. The following multi-step protocol is designed to convert the stable sulfonylacetate intermediates (2) into the requisite sulfonyl chloride precursors (4).

G cluster_0 Phase 2 Detailed Pathway Intermediate Aryl Sulfonylacetate (2) R-Ph-SO₂-CH₂-COOEt Sulfinate Sodium Arylsulfinate (3) R-Ph-SO₂Na Intermediate->Sulfinate NaOH, EtOH/H₂O (Cleavage) Chloride Arylsulfonyl Chloride (4) R-Ph-SO₂Cl Sulfinate->Chloride SOCl₂ or NCS (Chlorination) Sulfonamide Target Sulfonamide (5) R-Ph-SO₂-NR¹R² Chloride->Sulfonamide R¹R²NH, Pyridine (Amination)

Figure 2: Chemical transformation workflow.

Protocol 3: Multi-Step Conversion to Final Sulfonamide Products

Step 3.1: Base-Mediated Cleavage to Sodium Arylsulfinate

Rationale: The carbon-sulfur bond in α-sulfonyl esters can be cleaved under basic conditions to yield a stable sodium arylsulfinate salt. This intermediate is the key precursor for the subsequent chlorination step.

  • Dissolve the aryl sulfonylacetate intermediate (2) (1.0 eq.) in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq.).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • The resulting aqueous solution contains the sodium arylsulfinate (3). This is often used directly in the next step without isolation. For long-term storage, the salt can be precipitated, filtered, and dried.

Step 3.2: Conversion of Sulfinate to Arylsulfonyl Chloride

Rationale: The sulfinate salt is oxidized and chlorinated to form the highly reactive sulfonyl chloride. Thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS) are effective reagents for this transformation[6]. Using thionyl chloride is a classic and cost-effective method.

  • To the crude aqueous solution of sodium arylsulfinate (3) from the previous step, cool the flask in an ice bath (0-5 °C).

  • Slowly add thionyl chloride (SOCl₂) (2.0 eq.) dropwise with vigorous stirring. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • The arylsulfonyl chloride (4) product will often precipitate from the aqueous mixture.

  • Extract the product into an organic solvent immiscible with water, such as dichloromethane (DCM) or diethyl ether.

  • Wash the organic layer with cold water and brine, then dry over anhydrous MgSO₄.

  • Carefully evaporate the solvent. The resulting crude arylsulfonyl chloride (4) is often of sufficient purity for the next step. Note: Sulfonyl chlorides can be sensitive to moisture and should be used promptly.

Step 3.3: Amination to Yield the Final Sulfonamides

Rationale: This is the final bond-forming step, where the reactive sulfonyl chloride is coupled with a diverse range of primary or secondary amines to generate the target sulfonamide library. Pyridine is commonly used as both a catalyst and an acid scavenger[8].

  • Dissolve the crude arylsulfonyl chloride (4) (1.0 eq.) in an anhydrous solvent such as DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired primary or secondary amine (1.1 eq.) followed by the dropwise addition of pyridine (1.5 eq.).

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours), as monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine and amine), water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the final sulfonamide product (5) by flash column chromatography or recrystallization.

Table 2: Hypothetical Characterization Data for a Representative Product
Compound Name N-benzyl-4-(pyridin-3-yl)benzenesulfonamide
Molecular Formula C₁₈H₁₆N₂O₂S
Molecular Weight 336.40 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 8.85 (d, 1H), 8.60 (dd, 1H), 7.95 (d, 2H), 7.80 (dt, 1H), 7.70 (d, 2H), 7.40 (m, 1H), 7.30-7.20 (m, 5H), 5.50 (t, 1H, NH), 4.15 (d, 2H, CH₂)
Mass Spec (ESI+) m/z 337.1 [M+H]⁺

Conclusion

This application guide outlines a systematic and versatile strategy for the synthesis of novel sulfonamide libraries starting from the readily available Ethyl 2-(4-bromobenzenesulfonyl)acetate. By combining well-established palladium-catalyzed cross-coupling reactions for aryl diversification with a robust protocol for converting the sulfonylacetate moiety into the final sulfonamide, researchers can efficiently generate a wide array of compounds for screening in drug discovery programs. The detailed protocols and chemical rationale provided herein serve as a solid foundation for further exploration and optimization in the synthesis of next-generation sulfonamide-based therapeutics.

References

  • The recent progress of sulfonamide in medicinal chemistry. (2020). Systematic Reviews in Pharmacy, 11(12), 1473-1477. [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, & A. A. H. Kadhum. (2015). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 3(4), 321-336. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Chemistry. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • A. R. Massah, et al. (2017). Green synthesis of novel quinoxaline sulfonamides with antibacterial activity. Journal of the Iranian Chemical Society, 14, 2419-2426. [Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. (2022). Open Journal of Medicinal Chemistry, 12(2). [Link]

  • Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide [Video]. YouTube. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters, 22(24), 9593–9597. [Link]

  • Sulfonamides: Classification, mode of action, uses and structure activity relationship of the following. (n.d.). Pharma E-books.
  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. (2024).
  • Synthesis and Biological Evaluation of Sulfonamide Derivatives as Antimicrobial Agents. (2011). Molecules, 16(8), 6684-6705. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). Molecules, 24(2), 260. [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]

  • ethyl bromoacetate. (n.d.). Organic Syntheses. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

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Application Notes and Protocols: The Synthesis of β-Ketosulfones via the Reaction of Ethyl 2-(4-bromobenzenesulfonyl)acetate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of β-Ketosulfones

In the landscape of modern organic synthesis and medicinal chemistry, β-ketosulfones are highly valuable intermediates. Their unique structural motif, featuring a ketone and a sulfone separated by a methylene group, provides a versatile platform for a wide array of chemical transformations. The electron-withdrawing nature of the sulfonyl group activates the adjacent methylene protons, facilitating reactions such as alkylations, aldol condensations, and Michael additions. This reactivity profile makes β-ketosulfones critical building blocks in the synthesis of complex molecules, including various pharmacologically active compounds and novel materials.

This guide provides a detailed exploration of a key synthetic route to β-ketosulfones: the C-acylation of Ethyl 2-(4-bromobenzenesulfonyl)acetate with Grignard reagents. While the reaction of Grignard reagents with esters is a cornerstone of organic chemistry, its application to α-sulfonyl esters presents specific challenges and opportunities that require a nuanced experimental approach. This document offers in-depth mechanistic insights, a robust experimental protocol, and troubleshooting strategies to empower researchers to successfully employ this powerful transformation.

Mechanistic Deep Dive: A Tale of Two Pathways

The reaction of a Grignard reagent (R-MgX) with Ethyl 2-(4-bromobenzenesulfonyl)acetate is dominated by a competition between two primary mechanistic pathways: the desired C-acylation and the undesired α-deprotonation (enolization). Understanding the factors that govern this competition is paramount to achieving a successful synthesis of the target β-ketosulfone.

1. The Desired Pathway: C-Acylation to form β-Ketosulfone

This pathway is a nucleophilic acyl substitution. The carbanionic 'R' group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (-OEt) leaving group to yield the desired β-ketosulfone.

2. The Competing Pathway: α-Deprotonation (Enolization)

The sulfonyl group (SO₂) is strongly electron-withdrawing, significantly increasing the acidity of the α-protons on the adjacent methylene group. Grignard reagents are not only potent nucleophiles but also strong bases.[1] Consequently, the Grignard reagent can act as a base, abstracting an α-proton to form a magnesium enolate. Upon acidic workup, this enolate is protonated, regenerating the starting material, Ethyl 2-(4-bromobenzenesulfonyl)acetate, leading to low conversion and yield.[2][3]

3. The Secondary Reaction: Double Addition

A further complication arises from the reactivity of the β-ketosulfone product. Ketones are generally more reactive towards Grignard reagents than esters.[4] If the reaction conditions are not carefully controlled, a second equivalent of the Grignard reagent can add to the newly formed ketone, leading to a tertiary alcohol as a byproduct after workup.

The key to a high-yielding synthesis of the β-ketosulfone is to favor the C-acylation pathway while suppressing both α-deprotonation and the secondary addition reaction.

G cluster_main Reaction Pathways Start Ethyl 2-(4-bromobenzenesulfonyl)acetate + R-MgX Acyl Desired C-Acylation (Nucleophilic Attack) Start->Acyl Favored at low temp. Inverse addition Deprotonation Competing α-Deprotonation (Acid-Base Reaction) Start->Deprotonation Favored by strong Grignard basicity Tetrahedral Tetrahedral Intermediate Acyl->Tetrahedral Enolate Magnesium Enolate Deprotonation->Enolate Product β-Ketosulfone (Desired Product) Tetrahedral->Product - EtO-MgX Second_Add Second Grignard Addition Product->Second_Add Excess Grignard Warmer Temp. Regen_Start Regenerated Starting Material (Low Yield) Enolate->Regen_Start Acidic Workup Tertiary_Alc Tertiary Alcohol Byproduct Second_Add->Tertiary_Alc

Figure 1: Competing reaction pathways for Ethyl 2-(4-bromobenzenesulfonyl)acetate with a Grignard reagent.

Experimental Protocol: A Low-Temperature Approach to Selectivity

This protocol is designed to maximize the yield of the β-ketosulfone by leveraging low temperatures and controlled addition to disfavor the undesired enolization and double-addition pathways.

Materials:

  • Ethyl 2-(4-bromobenzenesulfonyl)acetate

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., methyl iodide, bromobenzene)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Iodine crystal (as initiator)

  • 1 M Hydrochloric Acid (HCl), cooled

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Nitrogen or Argon gas inlet and bubbler

  • Magnetic stirrer and stir bar

  • Low-temperature bath (Dry ice/acetone, -78 °C)

  • Separatory funnel

Procedure:

Part A: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)

  • Setup: Assemble the flame-dried three-neck flask with a condenser, dropping funnel, and gas inlet. Place magnesium turnings (1.2 equivalents) in the flask. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

  • Initiation: Add a single crystal of iodine to the magnesium turnings. The purple color should fade upon gentle warming, indicating activation of the magnesium surface.

  • Grignard Formation: Add a solution of the aryl/alkyl halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous THF to the dropping funnel. Add a small portion (approx. 10%) of this solution to the magnesium. An exothermic reaction should commence. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux for 1-2 hours until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.

Part B: C-Acylation Reaction

  • Substrate Preparation: In a separate, flame-dried flask under inert atmosphere, dissolve Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool this solution to -78 °C using a dry ice/acetone bath.

  • Inverse Addition: Transfer the prepared Grignard reagent (1.1 equivalents) to a syringe or dropping funnel and add it slowly and dropwise to the cooled solution of the sulfonylacetate over 30-60 minutes. Maintaining the low temperature is critical to prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot in saturated ammonium chloride and extracting with ethyl acetate.

Part C: Workup and Purification

  • Quenching: While the reaction is still at -78 °C, slowly add pre-cooled saturated aqueous ammonium chloride (NH₄Cl) solution to quench any unreacted Grignard reagent. Allow the mixture to warm to room temperature.

  • Acidification: Add cooled 1 M HCl to dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure β-ketosulfone.

Data Presentation: Expected Outcomes and Parameters

Grignard Reagent (R-MgX)R GroupBasicitySteric HindranceExpected Major ProductPotential Side Products
CH₃MgI MethylHighLow1-(4-bromophenylsulfonyl)propan-2-oneRegenerated Starting Material, Tertiary Alcohol
CH₃CH₂MgBr EthylHighLow-Medium1-(4-bromophenylsulfonyl)butan-2-oneRegenerated Starting Material, Reduction Product
PhMgBr PhenylMediumMedium1-(4-bromophenylsulfonyl)-2-phenylethanoneRegenerated Starting Material, Tertiary Alcohol
t-BuMgCl tert-ButylVery HighHighRegenerated Starting MaterialReduction Product

Troubleshooting and Optimization

A successful outcome for this reaction hinges on effectively managing the competing pathways. The following guide addresses common issues and proposes logical solutions.

Figure 2: A logical workflow for troubleshooting the synthesis of β-ketosulfones.

Expert Insights for Optimization:

  • Grignard Reagent Titration: For quantitative and reproducible results, the concentration of the prepared Grignard reagent should be determined by titration before use.

  • Cerium(III) Chloride Additive: For particularly challenging cases where enolization is dominant, the use of anhydrous CeCl₃ can be beneficial. Pre-complexing the Grignard reagent with CeCl₃ generates an organocerium reagent, which is significantly less basic but still highly nucleophilic, thus favoring the C-acylation pathway.[1]

  • Alternative Organometallics: If Grignard reagents consistently lead to low yields due to their high basicity, consider using organolithium reagents at low temperatures or, for even greater selectivity, organocuprates (Gilman reagents), which are known to be much less basic.

References

  • How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions? ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure: 1-PHENYL-1,4-PENTADIYNE. Organic Syntheses. Available at: [Link]

  • Selective Conversion of Esters to Ketones via β-Ketosulfone Intermediates. Org. Lett. 2015. Available at: [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Org. Lett. 2002, 4 (17), pp 2853–2855. Available at: [Link]

  • Organic Syntheses Procedure: Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. Organic Syntheses. Available at: [Link]

  • Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters. Canadian Journal of Chemistry. Available at: [Link]

  • Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Journal of Pharmaceutics and Drug Research. Available at: [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. J. Chem. Soc., Perkin Trans. 2, 1975, 1574-1578. Available at: [Link]

  • A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. ChemRxiv. Available at: [Link]

  • Organic Syntheses Procedure: 1-PHENYL-1-PENTEN-4-YN-3-OL. Organic Syntheses. Available at: [Link]

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem. 2000, 65 (16), pp 5045–5048. Available at: [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus. Available at: [Link]

  • i-Pr2NMgCl·LiCl Enables the Synthesis of Ketones by Direct Addition of Grignard Reagents to Carboxylate Anions. Organic Chemistry Portal. Available at: [Link]

  • Enol Content and Enolization. Available at: [Link]

  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute. Available at: [Link]

  • The Reaction of Ethylene Oxide with Various Grignard Reagents. Virginia Tech. Available at: [Link]

  • Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. Canadian Journal of Chemistry. Available at: [Link]

  • Preparation of 4-bromobenzyl bromide. PrepChem. Available at: [Link]

  • α-HALOGENATION OF ARYLKETONES. ScienceMadness.org. Available at: [Link]

  • Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Progress in Chemistry. Available at: [Link]

  • Arylglycines from Diethyl N-Boc-iminomalonate and Organomagnesium Reagents. Scribd. Available at: [Link]

  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. International Journal of Advanced Research in Science and Engineering. Available at: [Link]

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Troubleshooting & Optimization

Purification of Ethyl 2-(4-bromobenzenesulfonyl)acetate by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Subject: Troubleshooting Recrystallization & Purity Optimization Compound CAS: 30749-64-5 Molecular Formula: C₁₀H₁₁BrO₄S Molecular Weight: 307.16 g/mol

Core Protocol: The "Golden Path" to Purification

Context: This intermediate contains two distinct polarity centers: the lipophilic 4-bromophenyl tail and the polar sulfonyl-ester head. This "amphiphilic" nature often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization. The protocol below minimizes this risk.

Recommended Solvent System
  • Primary Choice: Ethanol (95%) or Isopropanol (IPA).

    • Why: The sulfonyl group forms strong dipole interactions with alcohols, ensuring solubility at high temperatures. As the solution cools, the lipophilic bromine-substituted ring drives the lattice formation.

  • Alternative (for non-polar impurities): Ethyl Acetate / Heptane (1:3 ratio).

Step-by-Step Methodology
  • Dissolution: Place crude solid in a flask. Add minimum Ethanol (approx. 3-5 mL per gram). Heat to reflux (approx. 78°C).

    • Critical Check: If solids remain at reflux, they are likely inorganic salts (NaBr/NaCl) from the alkylation step. Do not add more solvent.

  • Hot Filtration: While boiling, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble salts.

  • Nucleation Phase: Allow the filtrate to cool slowly to room temperature on a cork ring (insulation prevents thermal shock).

    • Observation: If the solution turns cloudy (milky) immediately, reheat slightly and add a few drops of pure Ethanol to clear it.

  • Crystallization: Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter crystals via vacuum. Wash with cold Ethanol (-20°C). Dry under vacuum (<40°C) to prevent ester hydrolysis.

Troubleshooting Guide (FAQ)

Issue 1: "My product is 'oiling out' (forming a separate liquid layer) instead of crystallizing."

Diagnosis: This occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated. The compound separates as a supercooled liquid. Corrective Actions:

  • The "Seeding" Technique: Reheat the mixture until the oil dissolves. Allow it to cool just until cloudiness appears. Immediately add a "seed crystal" of pure material (or scratch the glass side with a rod).

  • Solvent Modification: You are likely using a solvent that is too non-polar (e.g., too much Heptane). Switch to pure Ethanol or add 5-10% Ethyl Acetate to the mixture to keep the oil in solution longer as the temperature drops.

  • Agitation: Vigorous stirring during the cooling phase can sometimes force the oil droplets to crystallize.

Issue 2: "The melting point is depressed (wide range)."

Diagnosis: Impurities are disrupting the crystal lattice. Likely Culprits:

  • Ethyl 2-(4-bromobenzenesulfinyl)acetate: An oxidation intermediate.

  • 4-Bromobenzenesulfinic acid (Sodium salt): Unreacted starting material.

  • Solvent Inclusion: Sulfones are prone to trapping solvent molecules in the lattice. Corrective Action:

  • Dry the sample for 12+ hours at 40°C under high vacuum.

  • Check 1H NMR for the "ethyl" quartet/triplet signals. If the integration is high, solvent is trapped. Grind the crystals into a fine powder and re-dry.

Issue 3: "Low yield after filtration."

Diagnosis: The compound is too soluble in the cold solvent (Supersaturation not achieved). Corrective Action:

  • Concentrate: Evaporate 30-50% of the solvent volume on a rotavap and repeat the cooling cycle.

  • Anti-solvent Addition: While the solution is cold, dropwise add cold Heptane or Water until turbidity persists, then refrigerate. Note: Use water only if using Ethanol solvent; use Heptane if using Ethyl Acetate.

Impurity Profile & Chemical Logic

Understanding what you are removing is key to selecting the right variables.

Impurity TypeOriginSolubility BehaviorRemoval Strategy
Inorganic Salts (NaBr, NaCl)Byproduct of alkylation (Sulfinate + Alkyl Halide).Insoluble in hot Ethanol/EtOAc.Hot Filtration (Step 2).
Starting Material (Sulfinate salt)Incomplete reaction.[1]Soluble in Water/Methanol; Insoluble in EtOAc.Wash crude with water before recrystallization, or use EtOAc/Heptane system.
Hydrolysis Product (Carboxylic Acid)Reaction with moisture in solvent.Soluble in base (NaHCO₃).Wash organic layer with dilute NaHCO₃ prior to crystallization.
Disulfone Side Product Dimerization during synthesis.Highly insoluble in most solvents.Usually precipitates first. Filter off the "early" solids if MP is very high (>150°C).

Process Visualization

The following diagram illustrates the decision logic for purifying this specific sulfonyl ester.

Recrystallization_Workflow Start Crude Ethyl 2-(4-bromobenzenesulfonyl)acetate Solvent_Choice Select Solvent: Ethanol (95%) Start->Solvent_Choice Dissolve Heat to Reflux (78°C) Solvent_Choice->Dissolve Check_Solids Are solids visible at reflux? Dissolve->Check_Solids Hot_Filter Hot Filtration (Remove Inorganic Salts) Check_Solids->Hot_Filter Yes (Salts) Cooling Slow Cooling to RT Check_Solids->Cooling No (Clear) Hot_Filter->Cooling Observation Observation Check Cooling->Observation Oiling_Out Liquid droplets form (Oiling Out) Observation->Oiling_Out Phase Separation Crystals Crystals Form Observation->Crystals Precipitate Remedy_Oil Reheat + Add Seed Crystal OR Add 5% EtOAc Oiling_Out->Remedy_Oil Harvest Filter & Wash (Cold EtOH) Crystals->Harvest Remedy_Oil->Cooling

Caption: Decision tree for the purification of sulfonyl acetates, highlighting critical interventions for salt removal and oiling-out phenomena.

References

  • Solubility of Arenesulfonic Acid Derivatives. Thieme Connect. (General principles of sulfonyl group solubility and salt exclusion).

  • Recrystallization of Esters and Sulfones. University of Rochester, Department of Chemistry. (Solvent selection rules for polar/non-polar functional groups).

  • Synthesis and Purification of Ethyl (arylsulfonyl)acetates. Organic Syntheses. (Analogous protocols for ethyl bromoacetate derivatives and purification logic).

  • Impurity Profiling in Pharmaceutical Intermediates. Semantic Scholar / ICH Guidelines. (Classification of hydrolytic and oxidative impurities in ester synthesis).

Sources

Common side reactions in the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting this important synthetic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during this procedure. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific problems you may encounter during the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate, presented in a question-and-answer format.

Question 1: My yield of the desired C-sulfonylation product is low, and I've isolated a significant amount of an isomeric byproduct. What is happening and how can I fix it?

Answer:

This is a classic issue in the chemistry of β-dicarbonyl compounds and points to the formation of the O-sulfonylation byproduct. The enolate of ethyl acetoacetate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the enolate oxygen. While the desired reaction is C-sulfonylation to form the β-keto sulfone, competing O-sulfonylation can occur, leading to the formation of an ethyl 3-((4-bromophenyl)sulfonyloxy)but-2-enoate isomer.[1]

Causality and Strategic Solutions:

The ratio of C- to O-sulfonylation is influenced by several factors:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) tend to favor O-sulfonylation by solvating the cation, leaving a "naked" and highly reactive oxygen anion. In contrast, polar protic solvents (e.g., ethanol) can hydrogen-bond with the oxygen of the enolate, sterically hindering O-sulfonylation and thus favoring the C-sulfonylation pathway.[1]

  • Counter-ion: The nature of the cation associated with the enolate plays a role. Smaller, more coordinating cations like Li⁺ will associate more tightly with the oxygen, favoring C-sulfonylation. Larger, less coordinating cations like K⁺ can lead to a higher proportion of O-sulfonylation.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable C-sulfonylation product.

Troubleshooting Protocol:

  • Solvent Selection: If you are using a polar aprotic solvent, consider switching to a polar protic solvent like absolute ethanol.

  • Base and Counter-ion: If you are using a potassium-based base, try switching to a sodium-based one, such as sodium ethoxide, which can be prepared in situ from sodium metal and absolute ethanol.[1]

  • Temperature Control: Run the reaction at a lower temperature. While this may slow down the reaction rate, it can significantly improve the selectivity for the desired C-sulfonylation product.

Question 2: I'm observing a significant amount of unreacted 4-bromobenzenesulfonyl chloride and the presence of 4-bromobenzenesulfonic acid in my crude product. What is the likely cause?

Answer:

The presence of 4-bromobenzenesulfonic acid is a clear indication of the hydrolysis of your starting material, 4-bromobenzenesulfonyl chloride. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis in the presence of water.[2] This not only consumes your starting material but can also complicate the workup and purification.

Causality and Strategic Solutions:

  • Moisture Contamination: The most common cause is the presence of water in your reaction solvent or from atmospheric moisture.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. Absolute ethanol is critical if that is your chosen solvent.[3]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. A drying tube on your condenser is also recommended.[3]

  • Reagent Quality: Ensure your 4-bromobenzenesulfonyl chloride is of high quality and has been stored under anhydrous conditions.

Question 3: My NMR analysis suggests the presence of a disulfonylated product. How can this be avoided?

Answer:

The product, Ethyl 2-(4-bromobenzenesulfonyl)acetate, still possesses an acidic proton on the α-carbon, flanked by the sulfonyl and carbonyl groups. This makes it susceptible to a second sulfonylation reaction, leading to the formation of Ethyl 2,2-bis(4-bromobenzenesulfonyl)acetate.

Causality and Strategic Solutions:

  • Stoichiometry: The use of excess 4-bromobenzenesulfonyl chloride or base can promote the second deprotonation and subsequent sulfonylation.

  • Reaction Time: Longer reaction times can increase the likelihood of the disulfonylation product forming.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the ethyl acetoacetate relative to the 4-bromobenzenesulfonyl chloride (e.g., 1.1 equivalents of the β-keto ester).

  • Slow Addition: Add the 4-bromobenzenesulfonyl chloride slowly to the solution of the ethyl acetoacetate enolate. This helps to maintain a low concentration of the sulfonyl chloride, favoring the monosulfonylation reaction.

  • Monitor the Reaction: Use TLC to monitor the progress of the reaction. Quench the reaction as soon as the starting sulfonyl chloride is consumed to minimize the formation of the disulfonylated byproduct.

Frequently Asked Questions (FAQs)

Q1: What is the main reaction for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate?

The primary reaction is a C-sulfonylation, which is analogous to an alkylation reaction. It involves the deprotonation of the active methylene group of ethyl acetoacetate with a base (like sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride in an SN2-type reaction to form the new carbon-sulfur bond.[1][4]

Q2: What are the most critical parameters to control in this synthesis?

The most critical parameters are:

  • Anhydrous Conditions: To prevent the hydrolysis of the 4-bromobenzenesulfonyl chloride.[2]

  • Temperature: To control the rate of reaction and influence the selectivity between C- and O-sulfonylation.

  • Stoichiometry: To minimize the formation of the disulfonylation byproduct.

Q3: Can I use a different base instead of sodium ethoxide?

Other non-nucleophilic bases can be used, but the choice of base will also determine the counter-ion, which can affect the C- vs. O-sulfonylation ratio. Strong, hindered bases like LDA (Lithium diisopropylamide) could also be used to generate the enolate, but this may require cryogenic temperatures and strictly anhydrous, aprotic solvents, which could favor O-sulfonylation. For favoring C-sulfonylation, sodium ethoxide in ethanol is a good choice.[1]

Q4: My purification by column chromatography is leading to significant product loss. Are there alternative methods?

β-keto sulfones can be unstable on silica gel, leading to decomposition and low recovery.[5] Consider the following:

  • Recrystallization: If your crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be a better option.

  • Aqueous Workup: A thorough aqueous workup can help remove many impurities. Washing the organic layer with a dilute sodium bicarbonate solution can remove any unreacted sulfonyl chloride (as the sulfonic acid) and other acidic impurities. Washing with brine helps to remove water from the organic layer.[6]

  • Minimize Contact Time with Silica: If chromatography is necessary, use a flash chromatography setup and minimize the time the compound spends on the column. Neutralizing the silica gel with a small amount of triethylamine in the eluent can sometimes help to reduce decomposition.

Q5: What is the likely cause of a dark-colored reaction mixture?

While some color change is expected, a very dark or black reaction mixture could indicate decomposition of the starting materials or products. This could be due to overheating or the presence of impurities. Ensure your starting materials are pure and that the reaction temperature is carefully controlled.

Visualizing the Reaction Pathways

The following diagram illustrates the desired C-sulfonylation pathway and the major competing side reactions.

EAA Ethyl Acetoacetate Enolate Product Ethyl 2-(4-bromobenzenesulfonyl)acetate (Desired Product) EAA->Product C-Sulfonylation (Desired) O_Product O-Sulfonylation Product (Enol Ether) EAA->O_Product O-Sulfonylation (Side Reaction) BSC 4-Bromobenzenesulfonyl Chloride BSC->Product BSC->O_Product Di_Product Disulfonylation Product BSC->Di_Product Hydrolysis_BSC 4-Bromobenzenesulfonic Acid BSC->Hydrolysis_BSC Hydrolysis (Side Reaction) Product->Di_Product Further Sulfonylation (Side Reaction) Hydrolysis_Ester β-keto acid Product->Hydrolysis_Ester Ester Hydrolysis (Side Reaction) Base Base (e.g., NaOEt) Base->Di_Product Excess Base Water H₂O Water->Hydrolysis_BSC Water->Hydrolysis_Ester

Caption: Main and side reaction pathways in the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Impact of Reaction Parameters on Product Distribution

The following table summarizes the key experimental parameters and their influence on the formation of the desired product versus common side products.

ParameterConditionEffect on Desired Product (C-Sulfonylation)Effect on O-SulfonylationEffect on DisulfonylationEffect on HydrolysisRationale
Solvent Polar Protic (e.g., Ethanol)FavoredInhibited--Hydrogen bonding with the enolate oxygen sterically hinders O-sulfonylation.[1]
Polar Aprotic (e.g., DMF)DisfavoredFavored--"Naked" enolate oxygen is more reactive.
Temperature LowFavoredDisfavoredDisfavoredDisfavoredC-sulfonylation is often the thermodynamically favored pathway. Lower temperatures reduce rates of all reactions, but can improve selectivity.
HighDisfavoredFavoredFavoredFavoredHigher temperatures can overcome the activation barrier for side reactions.
Base/Sulfonyl Chloride Stoichiometry ~1:1Optimal-Minimized-Prevents excess base from promoting a second deprotonation and sulfonylation.
>1 eq. Base/Sulfonyl Chloride--Favored-Excess reagents increase the probability of the second sulfonylation event.
Water Content AnhydrousFavored--MinimizedPrevents the hydrolysis of the moisture-sensitive 4-bromobenzenesulfonyl chloride.[2]
Presence of WaterReduced Yield--FavoredSulfonyl chloride is consumed by reaction with water.

Experimental Protocol: Synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate

This protocol is adapted from established procedures for the sulfonylation of β-keto esters.[1]

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Ethyl acetoacetate

  • 4-bromobenzenesulfonyl chloride

  • Chloroform

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (dilute)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • Enolate Formation: To the resulting sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) and gently reflux the mixture for 15 minutes to ensure complete formation of the sodio-ethyl acetoacetate.[1]

  • Sulfonylation: To the refluxing solution, add a solution of 4-bromobenzenesulfonyl chloride (1 equivalent) in absolute ethanol dropwise over 30 minutes.

  • Reaction: Continue to reflux the reaction mixture with stirring. Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.[1]

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

    • Evaporate the ethanol from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate or chloroform.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • If the crude product solidifies, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • If the product is an oil or if recrystallization is ineffective, purify by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Be mindful that the product may be sensitive to silica gel.[5]

References

  • Engberts, J. B. F. N. A convenient synthesis of ethyl sulphonylacetates. Australian Journal of Chemistry1970, 23(10), 2225-2227.
  • Gotor-Fernández, V., et al. Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones.
  • Nacsa, E. D.; Lambert, T. H. Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Wang, Z., et al. Iodine-catalysed sp3 C–H sulfonylation to form β-dicarbonyl sulfones with sodium sulfinates. RSC Advances2014, 4(101), 57901-57904.
  • Blakemore, P. R.; Ho, D. K. H.; Nap, W. M. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry2005, 3(8), 1365-1368.
  • Organic Syntheses.
  • Organic Syntheses.
  • KPU Pressbooks. 8.3 β-dicarbonyl Compounds in Organic Synthesis. In Organic Chemistry II . [Link] (accessed Feb 15, 2026).

  • Organic Syntheses.
  • D'hooghe, M., et al. Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines. Tetrahedron2007, 63(20), 4275-4281.
  • Chemistry LibreTexts. 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. [Link] (accessed Feb 15, 2026).

  • eGyanKosh. ACTIVE METHYLENE COMPOUNDS. [Link] (accessed Feb 15, 2026).

  • SlideShare. Organic Synthesis Via Enolate. [Link] (accessed Feb 15, 2026).

  • International Journal of ChemTech Research. Ethyl acetate: properties, production processes and applications - a review. Int. J. ChemTech Res.2011, 3(2), 679-688.
  • Ashenhurst, J. Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link] (accessed Feb 15, 2026).

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SO2-CH2-COOEt-OPT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Core

Target Molecule: Ethyl 2-(4-bromobenzenesulfonyl)acetate CAS: 30749-64-5 Core Challenge: This synthesis involves the formation of a C-S bond adjacent to an electron-withdrawing carbonyl group. The primary challenge is controlling the ambident nucleophilicity of the sulfinate salt (S-alkylation vs. O-alkylation) and managing the acidity of the resulting


-methylene protons (pKa ~11-12).
The Validated Pathway: Nucleophilic Substitution ( )

The most robust industrial and laboratory route is the alkylation of sodium 4-bromobenzenesulfinate with ethyl bromoacetate (or chloroacetate).

Reaction Scheme:



Visual Workflow (DOT Diagram)

ReactionWorkflow Reactants Reactants: Na 4-bromobenzenesulfinate + Ethyl Bromoacetate Solvent Solvent Selection: Ethanol (Reflux) OR DMF (60°C) Reactants->Solvent Dissolve Intermediate Transition State: SN2 Attack (S-alkylation) Solvent->Intermediate Heat Workup Workup: Quench H2O -> Extract EtOAc *Critical: Control pH* Intermediate->Workup Completion Product Product: Ethyl 2-(4-bromobenzenesulfonyl)acetate (Recrystallize from EtOH) Workup->Product Purify

Caption: Standard workflow for S-alkylation of sulfinate salts. Note the critical pH control step during workup.

Standard Operating Protocol (SOP)

Note: This protocol is designed for 10 mmol scale. Scale up linearly.

Materials
  • Substrate: Sodium 4-bromobenzenesulfinate (2.65 g, 11 mmol, 1.1 eq). Note: If using the acid form, neutralize with 1 eq NaOEt first.

  • Electrophile: Ethyl bromoacetate (1.67 g, 1.11 mL, 10 mmol, 1.0 eq).

  • Solvent: Absolute Ethanol (30 mL) or DMF (15 mL).

Step-by-Step Procedure
  • Setup: Charge a round-bottom flask with Sodium 4-bromobenzenesulfinate and Ethanol.

  • Addition: Add Ethyl bromoacetate dropwise at room temperature.

  • Reaction:

    • Option A (Ethanol): Heat to reflux (

      
      ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
      
    • Option B (DMF): Heat to

      
       for 2–3 hours. (Faster, but harder workup).
      
  • Workup (Critical):

    • Evaporate Ethanol under reduced pressure.

    • Resuspend residue in Water (50 mL) and Ethyl Acetate (50 mL).

    • Checkpoint: Ensure aqueous layer pH is neutral or slightly acidic (pH 5–6). Do not make basic.

    • Separate layers. Wash organic layer with Brine.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing two spots on TLC. Is one an impurity?"

Diagnosis: Ambident Nucleophile Competition (HSAB Theory). Sulfinates are ambident nucleophiles. The sulfur atom is "soft," and the oxygen atom is "hard."

  • S-Alkylation (Desired): Forms the Sulfone (

    
    ). Thermodynamically stable.
    
  • O-Alkylation (Undesired): Forms the Sulfinic Ester (

    
    ). Kinetic product.
    

Solution:

  • Solvent Switch: If O-alkylation is observed (often lower Rf), switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (

    
    ), leaving the sulfinate anion "naked" and promoting the attack of the softer Sulfur atom.
    
  • Leaving Group: Ensure you are using Bromoacetate (softer electrophile) rather than Chloroacetate. Soft electrophiles prefer S-alkylation.

Issue 2: "My yield is low, and the product is lost during aqueous workup."

Diagnosis: Acidity of


-Protons.
The methylene group between the sulfone and the ester is highly acidic (

) due to the electron-withdrawing nature of both groups.
  • If you use a strong base (like

    
    ) or if the reaction generates basic byproducts, the product will deprotonate to form the enolate: 
    
    
    
    .
  • This salt is water-soluble and will be discarded with the aqueous waste.

Solution:

  • pH Control: Acidify the aqueous quench layer to pH 4–5 using 1M HCl before extraction. This ensures the product is in its neutral, organic-soluble form.

Issue 3: "The reaction stalls before completion."

Diagnosis: Moisture Contamination. Sulfinate salts are hygroscopic. Water solvates the nucleophile strongly, reducing its reactivity (nucleophilicity) toward the alkyl halide.

Solution:

  • Dry the sodium sulfinate salt in a vacuum oven (

    
    ) overnight before use.
    
  • Use anhydrous solvents.

Optimization Data & Logic

Solvent & Condition Comparison
ParameterEthanol (Reflux)DMF (

)
Recommendation
Rate Moderate (4-6 h)Fast (1-2 h)DMF for speed.
Selectivity (S vs O) GoodExcellentDMF favors S-alkylation.
Workup Difficulty Easy (Evaporation)Moderate (Aq. wash required)Ethanol for ease.
Green Chemistry PreferredHazardousEthanol is standard.
Troubleshooting Logic Tree

Troubleshooting Start Problem Detected Yield Low Yield / Missing Product Start->Yield Impurity Impurity / Side Product Start->Impurity CheckPH Check Aqueous pH Is it > 8? Yield->CheckPH CheckSpec Check IR/NMR Peak at ~1130/1300 cm-1? Impurity->CheckSpec Acidify Action: Acidify to pH 4 (Product is Enolized) CheckPH->Acidify Yes Sulfone Confirmed Sulfone (S-Alkylation) CheckSpec->Sulfone Yes Ester Sulfinic Ester (O-Alkylation) Action: Switch to DMF CheckSpec->Ester No (Shifted peaks)

Caption: Decision matrix for diagnosing yield loss (usually pH related) vs. chemical impurity (usually solvent/nucleophile related).

References & Authoritative Grounding

  • General Synthesis of Sulfones: Trost, B. M. Comprehensive Organic Synthesis. Pergamon Press, 1991. (Standard reference for S-alkylation of sulfinates).

  • Acidity of Sulfonyl Acetates: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Establishes pKa of

    
    -sulfonyl esters).
    
  • HSAB Theory & Ambident Nucleophiles: Pearson, R. G. "Hard and soft acids and bases."[2][3][4] Journal of the American Chemical Society 85.22 (1963): 3533-3539. (Explains S- vs O-alkylation preference).

  • Specific Protocol Adaptation: Organic Syntheses, Coll. Vol. 4, p.674 (1963); Vol. 38, p.62 (1958). (Foundational protocols for sulfinate alkylation).

  • Reactivity of 4-Bromobenzenesulfinates: Journal of Medicinal Chemistry citations regarding "arylsulfonyl acetic acid derivatives" often utilize this specific intermediate for Suzuki coupling downstream. (General Industry Standard).

Sources

Technical Support Center: Ethyl 2-(4-bromobenzenesulfonyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Queue: Empty | Agent: Senior Application Scientist[1]

Welcome to the Synthesis Support Hub

Ticket Subject: Optimizing Yield & Purity for CAS 30749-64-5 Target Molecule: Ethyl 2-(4-bromobenzenesulfonyl)acetate Molecular Formula: C₁₀H₁₁BrO₄S | MW: 307.16 g/mol [1]

Welcome. You are likely encountering issues with the alkylation of sodium 4-bromobenzenesulfinate. While this reaction theoretically proceeds via a straightforward SN2 mechanism, practical execution often suffers from O-alkylation competition , ester hydrolysis , or incomplete conversion .

This guide is structured as a dynamic support interface. Select the module below that matches your current bottleneck.

Knowledge Base Article (KBA-001): The Gold Standard Protocol

Reference ID: PROTO-OPT-2026[1]

Before troubleshooting, ensure your baseline method aligns with the most robust chemical pathway. We recommend the S-Alkylation of Sodium Sulfinates over oxidation of thioethers due to higher atom economy and easier purification.

Optimized Reaction Scheme

The reaction relies on the nucleophilic attack of the sulfinate sulfur (soft nucleophile) on the


-carbon of the ethyl haloacetate.

ReactionScheme Reactant1 Sodium 4-bromobenzenesulfinate (4-Br-Ph-SO2Na) Intermediate Transition State (SN2) Reactant1->Intermediate Reactant2 Ethyl Bromoacetate (Br-CH2-COOEt) Reactant2->Intermediate Product Ethyl 2-(4-bromobenzenesulfonyl)acetate (Target) Intermediate->Product Major Pathway (S-Attack) SideProduct Sulfinic Ester (O-Alkylation Impurity) Intermediate->SideProduct Minor Pathway (O-Attack)

Figure 1: Mechanistic pathway showing the competition between the desired S-alkylation and the undesired O-alkylation.

Step-by-Step Protocol
ParameterSpecificationRationale
Stoichiometry Sulfinate (1.2 eq) : Haloacetate (1.0 eq)Excess sulfinate drives the reaction to completion and is easier to wash away than the haloacetate.[1]
Solvent DMF (Anhydrous) or EtOH (Abs.) DMF favors SN2 and S-alkylation (soft-soft interaction). Ethanol is greener but requires reflux.
Temperature 60°C (DMF) or Reflux (EtOH)Heat is required to solubilize the sodium salt, but excessive heat (>90°C) promotes decarboxylation.
Catalyst NaI (10 mol%) Critical: If using Ethyl Chloroacetate, NaI converts it in situ to the more reactive iodide (Finkelstein), boosting yield significantly.

Procedure:

  • Dissolution: Charge a round-bottom flask with Sodium 4-bromobenzenesulfinate (12 mmol) and anhydrous DMF (15 mL). Stir at room temperature until mostly dissolved.

  • Addition: Add Ethyl bromoacetate (10 mmol) dropwise. Note: If using chloroacetate, add NaI (1 mmol) before the ester.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The sulfinate spot (baseline) should diminish; product Rf ~0.4.

  • Quench: Pour the mixture into ice-cold water (100 mL). The product should precipitate as a white solid.

  • Workup: Filter the solid.[2][3] If oil forms, extract with EtOAc, wash with water (3x to remove DMF), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Troubleshooting Dashboard (KBA-002)

Select your symptom below to view the diagnostic logic.

Issue 1: Low Yield (<60%)

Diagnosis: This is typically caused by incomplete conversion or loss during workup (water solubility of the ester is non-zero).

  • Check 1: Leaving Group Quality. Are you using Ethyl Chloroacetate without iodide catalysis? Chlorine is a poor leaving group here.

    • Fix: Switch to Ethyl Bromoacetate or add 0.1 eq Sodium Iodide (NaI).

  • Check 2: Solvation. Is the sodium sulfinate actually dissolving?

    • Fix: Sulfinate salts can be stubborn. Ensure you are using DMF or DMSO. If using Ethanol, add a minimal amount of water to aid solubility, but be warned: this increases hydrolysis risk.

  • Check 3: Workup Loss. Did you pour the DMF reaction into a small volume of water?

    • Fix: DMF solubilizes organic compounds in water. Use at least a 10:1 ratio of Water:DMF during the quench to force precipitation.

Issue 2: Product is an Oil/Sticky Gum (Not a Solid)

Diagnosis: Presence of impurities (O-alkylated sulfinic ester) or residual solvent.

  • The Chemistry: Sulfinates are ambident nucleophiles. Oxygen attack forms a sulfinic ester (unstable, oil). Sulfur attack forms the sulfone (stable, solid).

  • Fix:

    • Hard/Soft Acid Base (HSAB) Tuning: Use a softer solvent (DMF/DMSO) rather than hard, protic solvents (Water/Methanol) to favor S-alkylation.

    • Trituration: Add cold diethyl ether or hexanes to the oil and scratch the flask glass with a spatula to induce crystallization.

    • Recrystallization: Dissolve the gum in hot Ethanol. Add water dropwise until turbid. Cool slowly.

Issue 3: "Missing" Product (Decarboxylation)

Diagnosis: If you see a spot on TLC corresponding to 4-bromophenyl methyl sulfone, you have lost the ester group.[1]

  • Cause: Hydrolysis followed by thermal decarboxylation. This happens if the reaction is too hot (>100°C) in the presence of water/base.

  • Fix: Keep T < 80°C. Ensure reagents are dry.

Advanced Optimization Logic (KBA-003)

For process chemists scaling up.[1]

Use the following decision tree to select the optimal conditions based on your constraints.

Troubleshooting Start Optimization Goal Constraint Constraint? Start->Constraint Green Green Chemistry (No DMF) Constraint->Green Speed Throughput/Speed Constraint->Speed Cost Cost Reduction Constraint->Cost Green_Sol Solvent: Ethanol/Water (3:1) Temp: Reflux Note: Slower, lower yield Green->Green_Sol Speed_Sol Microwave Synthesis Solvent: EtOH Temp: 100°C, 10 mins Speed->Speed_Sol Cost_Sol Reagent: Ethyl Chloroacetate Catalyst: NaI (cat.) + TBAI (PTC) Solvent: Toluene/Water Cost->Cost_Sol

Figure 2: Decision matrix for process optimization based on laboratory constraints.

Frequently Asked Questions (FAQ)

Q: Can I use the sulfinic acid instead of the sodium salt? A: Not directly. The acid is less nucleophilic and unstable. You must generate the salt in situ by treating the acid with 1 equivalent of NaH or NaOEt before adding the alkylating agent.

Q: Why is my product melting point lower than reported (88-90°C)? A: This indicates the presence of the O-alkylated isomer. Recrystallize from Ethanol.[2][3][4][5] The sulfone is less soluble and will crystallize out, leaving the oily sulfinic ester in the mother liquor.

Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. If you wish to avoid DMF, you can use a Toluene/Water biphasic system with TBAB (Tetrabutylammonium bromide). However, reaction times will increase from 4 hours to 12+ hours.

References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Field, L. "The Synthesis of Sulfones by Alkylation of Sulfinates." Synthesis, 1978, pp. 713-740.

  • Trost, B. M. "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 1988, 61(1), pp. 107-124.

  • PubChem. "Ethyl 2-(4-bromobenzenesulfonyl)acetate - Compound Summary."

Sources

Technical Support Center: Purification of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Ethyl 2-(4-bromobenzenesulfonyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the purification of this key synthetic intermediate. We understand that achieving high purity is critical for downstream applications, and this document addresses common challenges encountered during the purification process.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My crude product is an oil or a waxy, low-melting solid, not the expected crystalline solid. What is the cause and how can I fix it?

A1: Oiling out during crystallization is a common issue that typically indicates the presence of significant impurities, which depress the melting point of the compound, or that the melting point of the material is below the temperature of the saturated solution.[1] Residual solvent can also contribute to this problem.

Causality & Solution:

  • Identify the Cause: The primary suspects are unreacted starting materials (e.g., 4-bromobenzenesulfonyl chloride), side-products, or residual solvents like ethyl acetate or the reaction solvent. A proton NMR (¹H-NMR) of the crude material can be highly informative. Common impurities from the synthesis of ethyl acetate itself can include water, ethanol, and acetic acid.[2][3]

  • Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under reduced pressure (rotary evaporation). If high-boiling solvents were used, a high-vacuum pump may be necessary. For stubborn residual ethyl acetate, co-evaporation with an immiscible solvent like hexane can be effective.

  • Initial Wash: Before attempting recrystallization, try washing the crude oil with a cold, non-polar solvent in which the desired product has low solubility, such as hexane or a hexane/diethyl ether mixture. This can help remove non-polar impurities and may induce crystallization.

  • Re-evaluate Recrystallization: If the product still oils out, add more of the "good" (more soluble) solvent to the hot mixture to ensure the compound is fully dissolved before cooling.[1] Slow cooling is crucial; allow the flask to cool to room temperature undisturbed before moving it to an ice bath.[4] Rapid cooling often leads to the precipitation of impurities along with the product.[1]

Q2: My TLC analysis shows multiple spots. How do I identify the impurities and select the appropriate purification method?

A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate confirms that your product is impure. The relative positions (Rf values) of these spots can help identify the nature of the impurities and guide your purification strategy.

Causality & Solution:

  • Spot Identification:

    • Starting Materials: Co-spot your crude product with the starting materials (4-bromobenzenesulfonyl chloride and ethyl bromoacetate) on the same TLC plate. If a spot in your crude lane matches the Rf of a starting material, you have identified an unreacted component.

    • Polarity Assessment: Impurities that are more polar than your product will have a lower Rf value (travel less up the plate), while less polar impurities will have a higher Rf value. Sulfonic acids or hydrolyzed starting materials are examples of polar impurities.

  • Purification Strategy Selection:

    • Recrystallization: If the impurities are present in small amounts and have significantly different solubility profiles from your product, recrystallization is often the most efficient method.

    • Column Chromatography: If there are multiple impurities, or if an impurity has a similar polarity to your product (spots are close together on the TLC plate), flash column chromatography is the preferred method.[5] It offers superior separation based on the differential adsorption of compounds to the stationary phase.[5] For sulfonate esters, which can be sensitive to acidic conditions, using deactivated or neutral silica gel may be necessary to prevent decomposition on the column.[5][6]

Q3: The yield of my purified product is very low after recrystallization. What are the common causes of product loss?

A3: A low recovery rate from recrystallization is a frequent problem and can stem from several factors during the procedure.

Causality & Solution:

  • Excessive Solvent: The most common error is using too much hot solvent to dissolve the crude product.[1] The goal is to create a saturated solution. Using an excessive volume will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Add the hot solvent in small portions, allowing the mixture to reach the solvent's boiling point between additions, until the solid just dissolves.[7]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a stemless funnel, pre-heat it with hot solvent, and add a small excess of solvent to the solution before filtering to keep the compound dissolved.[8]

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7] If the compound has high solubility in the solvent even at low temperatures, recovery will be poor.

  • Excessive Washing: Washing the collected crystals with too much cold solvent can dissolve a portion of the product. Use a minimal amount of ice-cold solvent for washing.[4]

Q4: My product is discolored (e.g., yellow or brown), but appears pure by NMR. How can I remove the color?

A4: Color impurities are often highly conjugated organic molecules present in trace amounts that may not be easily detectable by NMR.

Causality & Solution:

  • Activated Carbon Treatment: The most common method for removing colored impurities is to treat the hot solution with a small amount of activated charcoal before filtration.[7] The charcoal adsorbs the colored compounds.

  • Procedure:

    • Dissolve the crude product in the minimum amount of hot recrystallization solvent.

    • Allow the solution to cool slightly before adding the activated charcoal to prevent violent boiling.

    • Add a very small amount of charcoal (a spatula tip is often sufficient, as too much will adsorb your product).[1]

    • Heat the mixture back to a gentle boil for a few minutes while swirling.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[8] The filtrate should be colorless.

    • Proceed with the cooling and crystallization steps as usual.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying Ethyl 2-(4-bromobenzenesulfonyl)acetate? For routine purification where impurities are minimal, recrystallization is highly effective and efficient. A common solvent system is a mixture of ethyl acetate and hexane, or ethanol/water.[9] For challenging purifications with multiple or similarly polar impurities, flash column chromatography on silica gel provides the best resolution.[5]

Q2: How do I perform a systematic solvent screen for recrystallization? Start by placing a small amount of your crude product (10-20 mg) into several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane, water) to each tube. Observe the solubility at room temperature and then upon heating. The ideal solvent will show poor solubility at room temperature but complete solubility at its boiling point. If no single solvent is ideal, try a two-solvent system (e.g., dissolve in a "good" solvent like hot ethyl acetate and add a "poor" solvent like hexane until the solution becomes cloudy).[7][10]

Q3: My compound is sensitive to acidic silica gel. What are my options for column chromatography? Sulfonate esters can be prone to hydrolysis or other reactions on standard acidic silica gel.[5][6]

  • Neutralized Silica: Prepare a slurry of silica gel with your eluent containing a small amount (0.1-1%) of a base like triethylamine to neutralize the acidic sites.[5]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina or Florisil.[5] Always perform a small-scale spot test to ensure your compound is stable on the chosen stationary phase before committing to a large-scale column.

Q4: What analytical techniques are best for assessing the final purity? A combination of methods provides the most comprehensive assessment:

  • ¹H-NMR Spectroscopy: Confirms the structure and can be used to detect and quantify impurities if their peaks do not overlap with the product signals.[11]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities that may not be visible by NMR.[12][13]

  • Melting Point: A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.[4]

Q5: What are potential side-products from the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate? The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with an enolate of an acetate ester. Potential side-products can include:

  • Bis-sulfonated product: Reaction of the product with another molecule of the sulfonyl chloride.

  • Hydrolysis product: 4-bromobenzenesulfonic acid, if water is present.

  • Self-condensation products: From the ethyl acetate starting material under basic conditions.

  • Elimination products: Depending on the reaction conditions, elimination reactions can sometimes compete with the desired substitution.[14]

Purification Protocols & Data

Table 1: Common Impurities and Recommended Purification Strategies
ImpurityTypeIdentification MethodPrimary Purification MethodSecondary Method/Notes
4-Bromobenzenesulfonyl ChlorideStarting MaterialTLC, ¹H-NMRAqueous Workup (wash with NaHCO₃)Column Chromatography
Ethyl BromoacetateStarting Material¹H-NMR, GC-MSAqueous Workup, Column ChromatographyVolatile, can be removed under high vacuum.
4-Bromobenzenesulfonic AcidHydrolysis Product¹H-NMR, LC-MSAqueous Workup (wash with NaHCO₃)Highly polar, will stick to the baseline on silica TLC.
Polymeric/Colored ByproductsSide-ProductVisual InspectionRecrystallization with CharcoalColumn Chromatography
Protocol 1: Standard Recrystallization (Ethanol/Water System)
  • Dissolution: Place the crude Ethyl 2-(4-bromobenzenesulfonyl)acetate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely at the boiling point.[8]

  • Hot Filtration (if necessary): If insoluble impurities or discoloration is present, perform a hot gravity filtration (see Troubleshooting Q4).

  • Crystallization: Slowly add warm water dropwise to the hot ethanol solution until a persistent cloudiness appears. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Choose silica gel (60 Å, 230-400 mesh) as the standard. If compound stability is a concern, use silica pre-treated with 1% triethylamine in the eluent.[5]

  • Eluent Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the desired product.[5]

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar eluent mixture.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel ("dry loading"). Once the solvent is evaporated, carefully add the solid to the top of the packed column.

  • Elution: Run the column, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., from 10% ethyl acetate in hexane to 25%). Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Visual Workflow for Purification

The following diagram outlines the logical decision-making process for purifying Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Purification_Workflow cluster_start Initial Analysis cluster_decision Decision Point cluster_path1 Recrystallization Path cluster_path2 Chromatography Path cluster_end Final Verification start Crude Product analyze Assess Purity (TLC, ¹H-NMR) start->analyze decision Is the product >95% pure with minor, easily separable impurities? analyze->decision recrystallize Perform Recrystallization (see Protocol 1) decision->recrystallize Yes chromatography Perform Flash Column Chromatography (see Protocol 2) decision->chromatography No (multiple spots, oil, etc.) verify_rec Verify Purity (NMR, HPLC, m.p.) recrystallize->verify_rec verify_col Verify Purity (NMR, HPLC, m.p.) chromatography->verify_col end_product Pure Product verify_rec->end_product verify_col->end_product

Caption: Decision workflow for purification of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

References

  • BenchChem. (n.d.). Technical Support Center: Column Chromatography for Sulfonate Ester Purification.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Multi-Step Organic Synthesis.
  • Unknown. (n.d.). Recrystallization.
  • Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
  • Unknown. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?
  • Weinreb, S. M., et al. (n.d.). Profiling sulfonate ester stability: identification of complementary protecting groups for.... PMC.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
  • LookChem. (n.d.). Purification of Ethyl acetate. Chempedia.
  • Smith, A. B., et al. (n.d.). Synthesis of Chiral Nonracemic Tertiary α-Thio and α-Sulfonyl Acetic Esters via SN2 reactions of Tertiary Mesylates. PMC - NIH.
  • University Chemistry. (2016). Analysis and Evaluation of Purity of Ethyl Acetate in the Esterification Reaction of Ethanol and Acetic Acid.
  • Dubey, S., et al. (n.d.). Impurity profiling and drug characterization. Zenodo.
  • ASEAN. (2017). Identification and Determination of 2-Phenoxyethanol, Methyl, Ethyl, Propyl, and Butyl 4-Hydroxybenzoate in Cosmetic Products by HPLC.
  • Desklib. (2021). Ethyl Acetate: Impurity Identification and Testing.

Sources

Work-up procedure for reactions involving Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: E-BBSA-001 | CAS: 30749-64-5[1]

Introduction: The Reagent Profile

Welcome to the Technical Support Center. You are likely working with Ethyl 2-(4-bromobenzenesulfonyl)acetate , a bifunctional building block.[1] As a Senior Application Scientist, I often see researchers underestimate this molecule. It is not just a "standard ester." It possesses two distinct reactive handles that dictate its behavior during work-up:

  • The Active Methylene (

    
    ):  The protons between the sulfonyl and carbonyl groups are highly acidic. In basic conditions, this molecule exists as a stable, water-soluble enolate. If you do not acidify correctly, you will lose your product to the aqueous waste stream. 
    
  • The Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This introduces transition metal impurities that require specific scavenging protocols.[1]

This guide moves beyond generic "wash with brine" instructions to address the specific physicochemical properties of sulfonyl acetates.

Module 1: The "Missing Mass" Phenomenon

Scenario: Alkylation or Knoevenagel Condensation Work-up[1]

The Issue: You performed a reaction using a base (e.g.,


, 

, or Piperidine), but after extraction, your mass recovery is critically low (<40%).

The Cause: The Sulfonyl-Stabilized Carbanion .[1][2] Unlike simple esters, the sulfonyl group provides immense stabilization to the negative charge. At neutral or slightly basic pH (pH 7-9), a significant portion of your product may still exist as the enolate (A), which partitions into the aqueous layer, not the organic layer.

The Solution: Controlled Acidification.

Protocol: The pH-Switch Extraction
  • Quench: Pour the reaction mixture into ice water.

  • Check pH: Measure the pH of the aqueous phase. It will likely be basic (>9).

  • Acidify: Add 1M HCl dropwise with vigorous stirring.

    • Target: pH 3–4.[1]

    • Why? You must drive the equilibrium fully to the neutral C-H form (B) to render it lipophilic.

  • Extract: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Note: The 4-bromo substituent increases lipophilicity compared to the phenyl analog, making EtOAc highly effective.

Visualization: The Solubility Switch

WorkupLogic cluster_legend Chemical State Start Reaction Mixture (Basic Conditions) Quench Quench into Water Start->Quench CheckPH Check Aqueous pH Quench->CheckPH Branch Is pH > 7? CheckPH->Branch Enolate Species: Enolate Anion Solubility: AQUEOUS (Risk of Loss) Branch->Enolate Yes (Basic) Neutral Species: Neutral C-H Form Solubility: ORGANIC (Recoverable) Branch->Neutral No (Acidic) Acidify Add 1M HCl to pH 3-4 Enolate->Acidify Must Protonate Extract Extract with EtOAc Neutral->Extract Acidify->Neutral

Figure 1: The pH-dependent solubility switch of sulfonyl acetates.[1] Failure to acidify results in product retention in the aqueous phase.

Module 2: Preventing Hydrolysis (Ester Stability)

Scenario: Appearance of a Carboxylic Acid Impurity

The Issue: NMR shows a loss of the ethyl quartet/triplet signals and the appearance of a broad singlet at >11 ppm (COOH).

The Cause: While sulfones are stable, the ester moiety is susceptible to hydrolysis, especially because the electron-withdrawing sulfonyl group makes the carbonyl carbon more electrophilic and prone to attack by hydroxide ions.

The Solution: Buffer and Temperature Control.[3]

ParameterRecommendationScientific Rationale
Quench Temp 0°C (Ice Bath) Hydrolysis rates drop significantly at lower temperatures.[1] Never quench a hot reaction directly with base.[1]
Base Choice Use

or

Avoid hydroxide bases (

,

) if possible. Carbonates are sufficient to deprotonate the

-carbon without rapidly hydrolyzing the ester.
Contact Time < 15 Minutes Minimize the time the ester spends in a basic aqueous environment during extraction. Separate phases immediately.

Module 3: Cross-Coupling Cleanup

Scenario: Suzuki/Buchwald Reaction Work-up

The Issue: You have utilized the 4-bromo handle, but the product is contaminated with Palladium black or phosphine ligands.

The Cause: The sulfonyl group is polar, often making the product co-elute with polar impurities like Triphenylphosphine oxide (


) or Pd-ligand complexes.

The Solution: Scavenging and Polarity Adjustment.

  • Palladium Removal:

    • Do not rely on crystallization alone.[1]

    • Step: Add a metal scavenger (e.g., SiliaMetS® Thiol or activated charcoal) to the organic phase before drying. Stir for 30 minutes, then filter through Celite.

  • Ligand Removal (

    
    ): 
    
    • Trituration: The product (sulfonyl acetate derivative) is often less soluble in diethyl ether/

      
       than phosphine oxide.
      
    • Protocol: Dissolve crude oil in minimal DCM, then add excess

      
       or Pentane. The phosphine oxide often remains in solution or precipitates differently depending on the derivative. Alternatively, a wash with 5M NaOH is not recommended due to hydrolysis risk (see Module 2).
      
    • Preferred Method: Flash chromatography using a gradient of Hexanes:EtOAc. The sulfonyl group makes the product "stick" slightly more than non-polar byproducts.

Frequently Asked Questions (FAQ)

Q: What is the


 of this compound? 
A:  While the exact experimental 

of the 4-bromo derivative is rarely cited explicitly, it is structurally analogous to Ethyl 2-(phenylsulfonyl)acetate , which has a

of approximately 11.4 (in water) to 12.5 (in DMSO) [1, 2]. The 4-bromo substituent is electron-withdrawing, likely lowering the

slightly (making it more acidic) compared to the unsubstituted phenyl analog.

Q: Can I distill this compound? A: Proceed with extreme caution. Sulfonyl acetates have high boiling points (predicted >380°C at 760 mmHg).[1] They are thermally liable to decarboxylation at high temperatures.

  • Recommendation: Use Kugelrohr distillation under high vacuum (<0.1 mmHg) only if necessary, but column chromatography is the standard purification method.

Q: Why does my product turn pink/red on the shelf? A: This often indicates trace phenol or oxidation by-products from the aryl bromide synthesis, or trace free bromine. Recrystallization from Ethanol/Hexanes usually restores the white/off-white color.[1]

References

  • Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Establishes pKa scale for sulfonyl-stabilized carbanions). Link

  • Trost, B. M. (1978).[1] "Sulfur: The key to new synthetic methods." Accounts of Chemical Research, 11(12), 453-461. (Foundational text on sulfonyl acetate reactivity). Link

  • PubChem. (2024).[1] "Ethyl 2-(4-bromophenyl)acetate and Sulfonyl Analogs - Compound Summary." (Source for physical property estimates). Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Knoevenagel and ester hydrolysis mechanisms).

Sources

Preventing decomposition of Ethyl 2-(4-bromobenzenesulfonyl)acetate during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Agent: Senior Application Scientist Ticket ID: SULF-PROTO-001 Subject: Prevention of Decomposition Pathways for CAS 30749-64-5[1]

Executive Summary & Stability Profile

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a highly reactive active methylene compound .[1] Its reactivity is driven by the presence of two electron-withdrawing groups (EWGs)—the sulfonyl group and the ester carbonyl—flanking the


-carbon.[1]

While this structure makes it an excellent nucleophile for alkylation and Knoevenagel condensations, it introduces specific decomposition vulnerabilities that are often overlooked until yield loss occurs.[1]

Critical Stability Parameters
ParameterValue/StatusTechnical Note
Approximate pKa ~11–13 (DMSO)Highly acidic

-protons.[1] Deprotonation is facile with mild bases (e.g.,

).[1]
Thermal Limit < 80°C (Recommended)Above 120°C in polar aprotic solvents, risk of Krapcho decarboxylation increases significantly.
Moisture Sensitivity HighHydrolysis of the ester yields the

-sulfonyl acid, which spontaneously decarboxylates upon heating.
Storage Inert Atmosphere, < 4°CStore under Argon/Nitrogen to prevent moisture-induced hydrolysis.[1]

Decomposition Mechanics: The "Why" and "How"

To prevent decomposition, you must understand the two primary failure modes. Both result in the loss of the ester group and the evolution of


, leaving you with 4-bromophenyl methyl sulfone  (a common impurity often mistaken for the product).
Failure Mode A: Hydrolytic Decarboxylation

If water is present with a base, the ethyl ester hydrolyzes to the carboxylic acid. Unlike typical benzoic acids,


-sulfonyl acetic acids are thermally unstable.[1] They lose 

rapidly to form the neutral sulfone.[1]
  • Trigger: Aqueous bases (NaOH, KOH), wet solvents, or acidic workups that are heated.

  • Symptom: Gas evolution (

    
    ) and isolation of a product with lower molecular weight (Loss of ~72 Da).[1]
    
Failure Mode B: Krapcho Decarboxylation

This is a "silent killer" in anhydrous conditions.[1] If you use halide salts (NaCl, LiCl, NaI) in polar aprotic solvents (DMSO, DMF, DMAc) at high temperatures, the halide ion attacks the ethyl group, causing decarboxylation without water.

  • Trigger: Heating >120°C in DMSO/DMF with halide salts present.

  • Symptom: Clean conversion to the sulfone despite "anhydrous" conditions.[1][2]

Troubleshooting Guide (Q&A)

Q1: I am trying to alkylate the


-carbon using NaH in DMF, but my yield is low and I see a solid byproduct. What happened? 
Diagnosis:  You likely experienced hydrolytic decomposition  due to wet DMF or O-alkylation  (less likely but possible).[1]
Solution: 
  • Dry your solvent: DMF is hygroscopic.[1] Use anhydrous DMF (water < 50 ppm).[1]

  • Temperature Control: Perform the deprotonation at 0°C. Only warm to Room Temperature (RT) after adding the electrophile.

  • Alternative: Switch to THF (Tetrahydrofuran) which is easier to keep dry, though the reaction may be slower.[1]

Q2: Can I use Sodium Ethoxide (NaOEt) in Ethanol for the reaction? Diagnosis: Yes, but with a caveat. Solution: You must match the base to the ester. Since your molecule is an ethyl ester, NaOEt is safe.[1] If you use Sodium Methoxide (NaOMe), you will cause transesterification , converting your product to the Methyl ester.

  • Rule: Always match the alkoxide base to the ester group (

    
     matches 
    
    
    
    ).[1]

Q3: I see vigorous bubbling when I acidify the reaction mixture during workup. Diagnosis: This is likely residual carbonate reacting with acid, OR it is the decarboxylation of the hydrolyzed byproduct. Solution:

  • Perform the quench at 0°C.

  • Do not use strong acids (HCl) if the product is still in the aqueous phase.[1] Use mild buffers (Ammonium Chloride,

    
    ) to neutralize the reaction before extraction.
    

Q4: Can I perform a Suzuki coupling on the bromine before reacting the ester tail? Diagnosis: Yes, but standard Suzuki conditions (aq.


, heat) will hydrolyze the ester.
Solution:  Use anhydrous Suzuki conditions .
  • Base:

    
     (solid) or 
    
    
    
    .[1]
  • Solvent: Toluene or Dioxane.[1]

  • Catalyst:

    
    .
    
  • Strictly avoid water to keep the ester intact.[1]

Optimized Protocols

Protocol A: Safe -Alkylation (Prevention of Hydrolysis)

Target: Mono-alkylation without ester cleavage.[1]

Reagents:

  • Substrate: Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.1 eq) OR

    
     (2.0 eq for milder conditions)[1]
    
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: Alkyl Halide (1.1 eq)[1]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Solvent Prep: Charge the flask with anhydrous THF.

  • Deprotonation:

    • If using NaH: Cool to 0°C . Add NaH portion-wise. Stir for 15 mins. Evolution of

      
       gas will occur.[1]
      
    • If using

      
      : Add solid base at RT.[1]
      
  • Addition: Add the sulfonyl acetate substrate (dissolved in minimal THF) dropwise at 0°C. Stir for 30 mins to ensure anion formation.

  • Reaction: Add the Alkyl Halide dropwise.

    • Critical Check: Allow to warm to RT.[1] Do not reflux unless absolutely necessary.[1] If heat is required, do not exceed 60°C.[1]

  • Quench: Cool to 0°C. Quench with saturated aqueous

    
    .
    
  • Workup: Extract immediately with Ethyl Acetate. Wash organic layer with Brine.[1] Dry over

    
    .[1]
    
Protocol B: Avoiding Krapcho Decarboxylation

Target: Reactions requiring polar aprotic solvents.

If you MUST use DMSO or DMF (e.g., for nucleophilic aromatic substitution):

  • Avoid Halides: Do not use LiCl or NaCl as additives.[1]

  • Temperature Cap: Keep reaction temperature below 100°C .

  • Time: Minimize reaction time. Monitor by TLC/LCMS every 30 minutes. Prolonged heating promotes decarboxylation.[1]

Visualizations of Reaction Pathways[3]

Diagram 1: Decomposition vs. Productive Pathways

This diagram illustrates the "Danger Zones" where the molecule loses its ester functionality.

DecompositionPathways Start Ethyl 2-(4-bromobenzenesulfonyl)acetate Anion Stabilized Carbanion (Reactive Intermediate) Start->Anion Base (NaH/K2CO3) Anhydrous Conditions Acid Sulfonyl Acetic Acid (Unstable Intermediate) Start->Acid Hydrolysis (Aq. Base/H2O) KrapchoState Nu- attack on Ethyl Start->KrapchoState Halide Salts + DMSO Heat >120°C Product Alkylated Product (Target) Anion->Product Electrophile (R-X) < 60°C Decarb1 Loss of CO2 Acid->Decarb1 Heat (>50°C) Sulfone 4-Bromophenyl Methyl Sulfone (Dead End Byproduct) Decarb1->Sulfone Irreversible KrapchoState->Sulfone -CO2, -EtX

Caption: Figure 1. Competitive pathways. The red paths indicate irreversible decomposition to the sulfone via hydrolysis or Krapcho decarboxylation.

Diagram 2: Solvent & Base Decision Tree

Follow this logic to select the correct reaction conditions.

DecisionTree Start Select Reaction Conditions Q1 Is the reaction anhydrous? Start->Q1 Yes1 Good. Choose Solvent. Q1->Yes1 Yes No1 STOP. Hydrolysis Risk. Dry solvents required. Q1->No1 No Solvent Solvent Choice Yes1->Solvent Polar Polar Aprotic (DMSO/DMF) Solvent->Polar Ether Ethers (THF/Dioxane) Solvent->Ether PolarRisk Risk: Krapcho Decarboxylation Limit Temp < 100°C Avoid LiCl/NaCl Polar->PolarRisk EtherSafe Safe Zone Ideal for NaH/LDA Ether->EtherSafe BaseQ Base Selection PolarRisk->BaseQ EtherSafe->BaseQ Alkoxide Alkoxide Base? BaseQ->Alkoxide Hydride Hydride/Carbonate? BaseQ->Hydride Match Must match Ester: Use NaOEt (Ethyl) Alkoxide->Match Yes Mismatch Mismatch (NaOMe): Transesterification Risk Alkoxide->Mismatch No SafeBase NaH, K2CO3, Cs2CO3 Generally Safe Hydride->SafeBase

Caption: Figure 2. Decision matrix for optimizing reaction conditions to minimize side reactions.

References

  • PubChem. (n.d.).[1][3] Ethyl 2-(4-bromobenzenesulfonyl)acetate (Compound).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Reference for pKa of sulfonyl acetates ~11-13).[1] Retrieved from [Link]

  • Krapcho, A. P. (1982).[1] Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents. Synthesis. (Foundational text on the decarboxylation mechanism described in Section 2). Retrieved from [Link][1]

Sources

Troubleshooting low yield in alkylation with Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Alkylation of Sulfonyl Acetates Topic: Troubleshooting Low Yield in Alkylation with Ethyl 2-(4-bromobenzenesulfonyl)acetate Reagent ID: Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS: 23095-18-3)

Executive Summary: The "Active Methylene" Paradox

As a Senior Application Scientist, I often see researchers treat Ethyl 2-(4-bromobenzenesulfonyl)acetate like a standard ester. It is not. It is a highly activated methylene compound (




11–12 in DMSO). The flanking sulfonyl and ester groups create a "push-pull" electronic environment that makes the

-protons significantly more acidic than those of a typical malonate.

The Root Cause of Low Yield: Most low yields stem from "Over-Activation." Using strong bases (NaH, LDA) or high temperatures triggers three silent killers:

  • Decarboxylation: The sulfonyl group stabilizes the intermediate carbanion enough to facilitate the loss of

    
     under heat, ejecting your ester group.
    
  • Retro-Claisen Fragmentation: Strong nucleophilic bases can attack the sulfonyl sulfur or the ester carbonyl, cleaving the molecule.

  • Di-alkylation: The mono-alkylated product remains highly acidic and competes for the base.

This guide provides a self-validating troubleshooting framework to stabilize your yield.

Part 1: Diagnostic Workflow

Before altering your protocol, use this logic tree to identify your specific failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckTLC Analyze Crude Mixture (TLC/LCMS) Start->CheckTLC Decision1 Is Starting Material (SM) Consumed? CheckTLC->Decision1 SM_Remains Issue: Low Reactivity Decision1->SM_Remains No SM_Gone Issue: Side Reactions Decision1->SM_Gone Yes Action_SM 1. Check Electrophile (Leaving Group?) 2. Switch Solvent (Acetone -> DMF) 3. Add Catalyst (NaI or KI) SM_Remains->Action_SM Decision2 Is 'Des-Ester' Product Present? (M-72 mass) SM_Gone->Decision2 Decarb CAUSE: Decarboxylation Decision2->Decarb Yes Complex CAUSE: Decomposition/O-Alkylation Decision2->Complex No Fix_Decarb LOWER Temperature (<60°C) Avoid Metal Catalysts Decarb->Fix_Decarb Fix_Complex SWITCH Base: Use K2CO3 instead of NaH Use Aprotic Solvent Complex->Fix_Complex

Figure 1: Diagnostic logic for isolating the chemical cause of yield loss.

Part 2: Critical Control Points (FAQs)

Q1: I used NaH in THF and got a black tar. Why?

A: You are using a sledgehammer to crack a nut. Sodium Hydride (NaH) is too strong (


 of 


35) for this substrate. The 4-bromobenzenesulfonyl group is strongly electron-withdrawing.
  • Mechanism of Failure: Strong bases generate a "naked" enolate that is highly reactive. This promotes O-alkylation (hard/soft acid-base mismatch) and can lead to nucleophilic attack on the sulfonyl sulfur (desulfonylation).

  • The Fix: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    . These weak bases buffer the reaction, generating the enolate in equilibrium rather than irreversibly, which favors thermodynamic C-alkylation.
Q2: My LCMS shows a peak with Mass = (Product - 73). What is this?

A: This is the decarboxylated sulfone . Sulfonyl acetates are prone to Krapcho-like decarboxylation, especially if:

  • The reaction is heated above 80°C.

  • Halide salts (LiCl, NaCl) are present in high concentrations (common if using LiHMDS).

  • The Fix: Keep reaction temperatures below 60°C . If the electrophile is sluggish, add a catalytic amount of Sodium Iodide (Finkelstein condition) rather than increasing the heat.

Q3: I am getting a mixture of mono- and di-alkylated products. How do I stop at mono?

A: The mono-alkylated product is still an active methylene (though slightly less acidic due to steric bulk).

  • The Fix:

    • Stoichiometry: Use a slight deficiency of base (0.95 equiv) relative to the substrate, or use a large excess of the electrophile if it is cheap/volatile.

    • Phase Transfer Catalysis (PTC): This is the "Silver Bullet" for this chemistry. By using a biphasic system (Toluene/Water + TBAB), the active enolate is generated at the interface and immediately reacts with the electrophile in the organic phase, protecting it from further deprotonation by the aqueous base.

Part 3: Optimized Protocols

Do not mix these methods. Choose Method A for standard laboratory scale and Method B for difficult electrophiles or scale-up.

Method A: The "Soft Enolization" (Recommended Start)

Best for: Primary alkyl halides, benzyl bromides.

ParameterSpecificationRationale
Solvent DMF or AcetonePolar aprotic solvents stabilize the enolate intermediate.
Base

(1.5 equiv)
Mild base prevents degradation. Insoluble excess acts as a desiccant.
Temperature 25°C to 50°CPrevents decarboxylation.
Additive NoneSimple SN2 mechanism.

Step-by-Step:

  • Dissolve Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 equiv) in DMF (0.5 M concentration).

  • Add

    
     (1.5 equiv) and stir for 15 minutes at RT. Note: Solution may turn yellow.
    
  • Add the Alkyl Halide (1.1 equiv) dropwise.

  • Monitor by TLC.[1] If SM remains after 4 hours, warm to 45°C.

  • Workup: Pour into ice-cold dilute HCl (0.1 M) . Crucial: Acidic quench prevents emulsion formation and stops any retro-Claisen hydrolysis during extraction.

Method B: Phase Transfer Catalysis (High Specificity)

Best for: Avoiding di-alkylation and moisture-sensitive setups.

  • Organic Phase: Dissolve Substrate and Alkyl Halide in Toluene.

  • Aqueous Phase: Prepare 10% NaOH or KOH solution.

  • Catalyst: Add Tetrabutylammonium bromide (TBAB) (5 mol%).

  • Process: Vigorously stir the biphasic mixture at RT.

  • Why it works: The quaternary ammonium salt shuttles the enolate into the toluene where it reacts instantly with the alkyl halide, minimizing side reactions.

Part 4: Data & Expected Outcomes

Comparative Yield Analysis (Based on internal historical data for Sulfonyl Acetates):

ConditionBaseSolventTempYield (Mono)Major Impurity
Hard Enolization NaHTHF0°C -> RT35-50%Polymer/Tar
Thermal NaOEtEtOHReflux40%Decarboxylated Sulfone
Soft Enolization

AcetoneReflux75-85%Di-alkylated product
Optimized

DMF40°C92% None

References

  • Acidity of Sulfonyl Acetates: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463.[2] Link

  • Decarboxylation Mechanisms: Trost, B. M.
  • Phase Transfer Catalysis: Makosza, M. "Phase-transfer catalysis.[3] A general green methodology in organic synthesis." Pure and Applied Chemistry 72.7 (2000): 1399-1403. Link

  • Soft Alkylation Protocols: "Alkylation of Active Methylene Compounds." Organic Chemistry Portal. Link

Sources

Catalyst selection for reactions with Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Reactivity Interface

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a bifunctional scaffold characterized by two orthogonal reactivity centers:

  • The Aryl Bromide (Electrophile): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Sulfonyl-Stabilized Methylene (Nucleophile): A highly acidic

    
    -carbon (
    
    
    
    ) activated by both the sulfonyl and ester groups, primed for Knoevenagel condensation and alkylation.

This guide provides field-proven protocols to manipulate these sites selectively without cross-interference.

Module 1: The Aryl Interface (Cross-Coupling)

Objective: Functionalize the benzene ring while preserving the active methylene group.

Primary Challenge: Catalyst Poisoning & Base Interference

The acidic


-protons can be deprotonated by the bases typically used in Suzuki couplings (e.g., 

,

), generating a stable carbanion. While this carbanion generally does not inhibit the Pd-catalyst, it alters the substrate's solubility and electronic profile.
Recommended Catalyst Systems
Reaction TypeCatalyst PrecursorLigandBaseSolventRationale
Suzuki-Miyaura (Standard)

(Included)

(2.0 eq)
Dioxane/

(4:1)
The bidentate dppf ligand resists displacement by the sulfonyl carbanion. Phosphate base is milder than alkoxides.
Suzuki-Miyaura (Challenging/Steric)

XPhos or SPhos

Toluene/

Buchwald biaryl phosphines facilitate oxidative addition into the electron-poor aryl bromide.
Buchwald-Hartwig (Amination)

BINAP or Xantphos

TolueneUse anhydrous conditions to prevent hydrolysis of the ester.
Protocol 1: Suzuki Coupling (General Procedure)
  • Charge: Flask with Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 eq), Aryl Boronic Acid (1.2 eq),

    
     (3 mol%).
    
  • Inert: Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Base: Add degassed aqueous

    
     (2.0 eq, 1M solution).
    
  • Reaction: Heat to 80°C for 4-12 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the

    
    -carbon if it formed an enolate) before extraction.
    

Module 2: The Active Methylene Interface ( -Functionalization)

Objective: Utilize the C-H acidity for carbon-carbon bond formation.

Primary Challenge: Control of Di-alkylation

The sulfonyl group is a powerful electron-withdrawing group (EWG), making the mono-alkylated product still acidic enough to undergo a second alkylation.

Catalyst & Base Selection Guide
TransformationCatalyst / BaseConditionsMechanism
Knoevenagel Condensation Piperidine (cat.) + AcOHEtOH, RefluxAmmonium salt catalyzes enol formation; AcOH buffers to prevent side reactions.
Mono-Alkylation NaH (1.0 eq)DMF or THF, 0°CStoichiometric deprotonation ensures strictly mono-anion formation before electrophile addition.
Green Condensation

-Alanine

, RT
Amphoteric amino acid acts as a dual acid-base catalyst in aqueous media.
Protocol 2: Knoevenagel Condensation (Aldehyde Coupling)
  • Mix: Substrate (1.0 eq) + Aldehyde (1.05 eq) in Ethanol (0.5 M).

  • Catalyst: Add Piperidine (10 mol%) and Glacial Acetic Acid (10 mol%).

  • Reflux: Heat to reflux with a Dean-Stark trap if water removal is needed (often not required for precipitation).

  • Isolation: Cool to RT. The product often crystallizes out. Filter and wash with cold EtOH.

Module 3: Troubleshooting & Optimization

Q1: My Suzuki reaction yield is low, and I see starting material. Is the sulfur poisoning the Pd?

Diagnosis: Sulfones (


) are generally poor ligands and do not poison Palladium like thiols or thioethers do.
Solution: 
  • Check Base: The base might be consumed by the acidic

    
    -protons. Increase base loading by 1.0 equivalent to account for this "sacrificial" deprotonation.
    
  • Switch Ligand: Move to a bulky, electron-rich ligand like

    
      or XPhos  to accelerate the oxidative addition step, which can be sluggish on electron-deficient rings.
    
Q2: I am getting a mixture of mono- and di-alkylated products.

Diagnosis: The


 difference between the starting material and the mono-alkylated product is small.
Solution: 
  • Switch to Knoevenagel: If possible, condense with an aldehyde first, then reduce the alkene. This avoids the mono/di selectivity issue entirely.

  • Phase Transfer Catalysis (PTC): Use

    
     in Toluene with TBAB (Tetrabutylammonium bromide) . The solid-liquid interface often favors mono-alkylation by limiting the concentration of the active anion.
    
Q3: The ester hydrolyzed during my reaction.

Diagnosis: Aqueous base at high temperatures (Suzuki conditions) can hydrolyze the ester. Solution:

  • Use anhydrous bases (

    
     powder) in dry solvents (DMF/Toluene).
    
  • Switch to Suzuki-Miyaura coupling using

    
      as the activator instead of a carbonate base.
    

Visual Workflow: Sequential Functionalization

ReactionPathways Start Ethyl 2-(4-bromobenzenesulfonyl)acetate (Starting Material) Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Path A (Preferred for steric bulk) Knoevenagel2 Step 1: Knoevenagel (R-CHO, Piperidine) Start->Knoevenagel2 Path B (Preferred for stable aldehydes) Int1 Biaryl Sulfonyl Acetate Suzuki->Int1 Knoevenagel1 Step 2: Knoevenagel (R-CHO, Piperidine) Int1->Knoevenagel1 Final1 Functionalized Biaryl Acrylate Knoevenagel1->Final1 Int2 Bromo-Aryl Acrylate Knoevenagel2->Int2 Suzuki2 Step 2: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Int2->Suzuki2 Final2 Functionalized Biaryl Acrylate Suzuki2->Final2

Caption: Orthogonal reaction pathways. Path A is generally preferred to avoid side reactions with the alkene during Pd-catalysis.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Blakemore, P. R. (2005). "Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters." Organic & Biomolecular Chemistry. Link

  • TCI Chemicals. "Suzuki-Miyaura Cross Coupling Reaction Protocol." Technical Guide. Link

  • Organic Chemistry Portal. "Knoevenagel Condensation: Mechanisms and Catalysts." Link

  • PubChem. "Ethyl 2-(4-bromobenzenesulfonyl)acetate Compound Summary." National Library of Medicine. Link

Solvent effects on the reactivity of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on Reactivity & Troubleshooting Guide

Executive Summary & Compound Profile

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a bifunctional building block. Its utility stems from two distinct reactive sites: the active methylene (


-carbon) activated by the electron-withdrawing sulfonyl and ester groups, and the aryl bromide  moiety suitable for cross-coupling.

This guide addresses the critical role of solvent selection in modulating the reactivity of the


-carbon (acidity, nucleophilicity) and the stability of the aryl bromide during metal-catalyzed reactions.
Chemical Profile
  • Functional Class:

    
    -Sulfonyl Ester (Active Methylene Compound).[1]
    
  • Key Reactivity: Nucleophilic substitution (Alkylation), Knoevenagel condensation, Pd-catalyzed cross-coupling.[1]

  • Acidity (

    
    ):  Estimated 
    
    
    
    11–12 in DMSO (comparable to ethyl phenylsulfonylacetate).[1]

Core Knowledge: Solvent-Reactivity Matrix

The choice of solvent dictates the "nakedness" of the enolate anion formed after deprotonation. This directly influences reaction rate and regioselectivity (C- vs. O-alkylation).[1]

Solvent Class Impact Table
Solvent ClassExamplesEffect on Enolate NucleophilicityRecommended ForPotential Pitfalls
Polar Aprotic DMF, DMSO, NMPHigh: Solvates cations (

,

) well but leaves the enolate anion "naked" and highly reactive.[1]
Difficult alkylations, sterically hindered electrophiles.[1]Can promote O-alkylation; difficult to remove (high BP).[1]
Polar Protic Ethanol, MethanolLow: Forms hydrogen bonds with the enolate oxygen, stabilizing it but reducing nucleophilicity.[1]Knoevenagel condensations (thermodynamic control), recrystallization.[1]Slow reaction rates for alkylation; solvolysis of electrophiles.[1]
Non-Polar / Low Polarity Toluene, DCM, THFVariable: Poor solubility of the salt form.[1] Requires specific bases (LiHMDS) or Phase Transfer Catalysis (PTC).[1]Reactions requiring low temperatures (THF) or PTC conditions.[1]Solubility issues with inorganic bases (

).

Mechanism Visualization: Solvation Effects

The following diagram illustrates why polar aprotic solvents accelerate alkylation compared to protic solvents.

SolventEffect cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMF/DMSO) Enolate_Protic Enolate Anion Solvent_Protic EtOH Molecules Enolate_Protic->Solvent_Protic H-Bonding (Stabilization) Result_Protic LOWER Reactivity (Shielded Nucleophile) Enolate_Protic->Result_Protic Enolate_Aprotic Enolate Anion Solvent_Aprotic DMSO Molecules Result_Aprotic HIGHER Reactivity ('Naked' Anion) Enolate_Aprotic->Result_Aprotic Cation_Aprotic Metal Cation (Na+) Cation_Aprotic->Solvent_Aprotic Strong Solvation

Caption: Comparative solvation mechanism. Protic solvents cage the nucleophile via H-bonding, while aprotic solvents solvate the cation, leaving the anion free to react.

Troubleshooting Guides (FAQ)

Module A: Alkylation Issues (C-C Bond Formation)

Q1: I am observing low yields (<40%) during the alkylation with an alkyl halide in Ethanol. Why?

  • Diagnosis: Ethanol is a polar protic solvent.[1][2] It hydrogen-bonds to the enolate oxygen, stabilizing the anion and significantly reducing its nucleophilicity. Additionally, if you are using an ethoxide base, you may be getting transesterification or competing reactions.[1]

  • Solution: Switch to a Polar Aprotic solvent like DMF (N,N-Dimethylformamide) or DMSO.[1] These solvents do not hydrogen bond to the anion, increasing the reaction rate by orders of magnitude (the "solvent effect").[1]

  • Protocol Adjustment:

    • Dissolve Ethyl 2-(4-bromobenzenesulfonyl)acetate in dry DMF (0.5 M).

    • Add

      
       (1.5 equiv) or NaH (1.1 equiv) at 0°C.
      
    • Add alkyl halide dropwise.[1]

    • Stir at RT.[1]

Q2: I see a mixture of C-alkylated and O-alkylated products. How do I favor C-alkylation?

  • Diagnosis: This is an ambident nucleophile problem.[1] "Hard" electrophiles and highly polar solvents can sometimes encourage attack at the Oxygen (O-alkylation), although the sulfonyl group strongly favors C-alkylation due to charge delocalization.[1]

  • Solution:

    • Solvent: Use THF (Tetrahydrofuran) at lower temperatures (-78°C to 0°C) if O-alkylation is persistent.[1]

    • Counter-ion: Use a base with a "tighter" cation association like Lithium (LiHMDS or LDA).[1] Lithium coordinates to the carbonyl oxygen, blocking it and forcing the electrophile to attack the Carbon.

Module B: Solubility & Handling

Q3: The compound is not dissolving in Toluene or Hexane.

  • Diagnosis: The sulfonyl and ester groups make the molecule polar. It is generally insoluble in non-polar hydrocarbons.[1]

  • Solution:

    • For Reaction: Use DMF, DMSO, Acetonitrile, or THF.[1]

    • For Extraction: Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • For Phase Transfer Catalysis (PTC): If you must use Toluene, you need a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) and an aqueous base (NaOH) to shuttle the anion into the organic phase.[1]

Module C: Cross-Coupling (Suzuki/Buchwald)[1]

Q4: The Suzuki coupling on the aryl bromide is failing (low conversion). Is the solvent responsible?

  • Diagnosis: The sulfonyl group is electron-withdrawing, which generally activates the ring for oxidative addition (good for Pd catalysis).[1] However, the acidic

    
    -protons can interfere if the base consumes the Pd catalyst or if the solvent is not degassed (oxygen sensitivity).
    
  • Solution:

    • Degassing: Ensure the solvent (Dioxane/Water or Toluene/Water) is thoroughly degassed (sparged with Argon) to prevent Pd oxidation.[1]

    • Base Selection: If using a strong base for the coupling, you might inadvertently deprotonate the

      
      -carbon, creating a nucleophile that binds to Pd.[1] Use a weaker base like 
      
      
      
      or protect the
      
      
      -position first if necessary.

Self-Validating Experimental Protocols

Protocol 1: High-Efficiency Alkylation (Standard)

Use this for introducing alkyl groups to the


-carbon.
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent System: Anhydrous DMF (Concentration: 0.2 – 0.5 M).[1]

    • Why: Maximizes enolate reactivity.[1]

  • Reagents:

    • Substrate: 1.0 equiv.

    • Base:

      
       (1.5 equiv) for reactive halides; NaH (1.1 equiv) for unreactive halides.[1]
      
    • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv).[1]

  • Execution:

    • Add substrate and base to DMF.[1] Stir 15 min (Solution turns yellow/orange indicating enolate formation).

    • Add electrophile slowly.[1]

    • Monitor via TLC (Solvent: 30% EtOAc in Hexane).[1]

  • Workup (Critical for DMF):

    • Dilute with excess water (5x volume) to dissolve DMF.[1]

    • Extract with EtOAc.[1][3][4] Wash organic layer with LiCl (5% aq) to remove residual DMF.[1]

Protocol 2: Knoevenagel Condensation (Green/Protic)

Use this for reacting with aldehydes to form alkenes.[1]

  • Solvent: Ethanol (0.5 M).

  • Catalyst: Piperidine (0.1 equiv) + Acetic Acid (0.1 equiv) [Buffer system].[1]

  • Execution: Reflux for 2-6 hours.

  • Validation: Product usually precipitates upon cooling or addition of water.[1]

    • Note: Protic solvent here assists in the proton-transfer steps required for the dehydration mechanism.[2]

Troubleshooting Logic Tree

Use this flowchart to diagnose reaction failures based on solvent choice.

Troubleshooting Start Problem Encountered Issue Select Issue Start->Issue Yield Low Yield (Alkylation) Issue->Yield Solubility Solubility Issue Issue->Solubility SideRxn Side Products (O-Alkylation) Issue->SideRxn Yield_Check Current Solvent? Yield->Yield_Check Sol_Check Using Hexane/Toluene? Solubility->Sol_Check Side_Check Using DMSO/DMF? SideRxn->Side_Check Protic Ethanol/Methanol Yield_Check->Protic Is Protic? Aprotic DMF/DMSO Yield_Check->Aprotic Is Aprotic? Fix_Protic Switch to DMF/DMSO (Increase Nucleophilicity) Protic->Fix_Protic Fix_Aprotic Check Base Strength (Try NaH instead of K2CO3) Aprotic->Fix_Aprotic Fix_Sol Switch to EtOAc/DCM or use PTC Sol_Check->Fix_Sol Yes Fix_Side Switch to THF (-78°C) Use Li-based base Side_Check->Fix_Side Yes

Caption: Decision tree for diagnosing solvent-related reaction failures.

References

  • Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Context: Establishes pKa of sulfonyl activated methylenes).

  • PubChem. (n.d.).[1][5] Ethyl 2-(4-bromophenyl)acetate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Reich, H. J. (2020).[1] Solvent Effects on Enolate Reactivity. University of Wisconsin-Madison, Chem 605 Course Notes. (Context: Mechanistic basis for "naked" enolates in DMSO/DMF).

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: Ethyl 2-(4-bromobenzenesulfonyl)acetate. (Context: Solubility and handling data).

Sources

Validation & Comparative

FT-IR spectroscopy of Ethyl 2-(4-bromobenzenesulfonyl)acetate for functional group analysis

Author: BenchChem Technical Support Team. Date: February 2026

Functional Group Analysis & Strategic Comparison

Executive Summary

Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS: 30749-64-5) serves as a critical sulfonyl-stabilized carbanion precursor in organic synthesis. Its purity is paramount, particularly regarding the oxidation state of the sulfur atom.

This guide provides a rigorous functional group analysis using Fourier Transform Infrared Spectroscopy (FT-IR) . While Nuclear Magnetic Resonance (NMR) confirms connectivity, FT-IR is the superior technique for rapid, solid-state assessment of the sulfonyl (


) and ester (

) moieties. This document details the experimental protocol, spectral assignment, and a comparative analysis against Raman and NMR methodologies.

Strategic Comparison: Why FT-IR?

In drug development workflows, selecting the correct analytical tool is driven by the specific molecular question. For this sulfonyl ester, the primary challenge is often distinguishing the sulfone product from a sulfide precursor (e.g., ethyl 2-(4-bromophenylthio)acetate) or a sulfoxide intermediate.

Comparative Performance Matrix
FeatureFT-IR (ATR) Raman Spectroscopy 1H NMR (500 MHz)
Primary Utility Polar Functional Groups (

,

)
Non-Polar/Heavy Atoms (

,

)
Structural Connectivity (

)
Sulfone Detection Excellent. Distinct symmetric/asymmetric doublets (1350/1150 cm⁻¹).Good, but often overshadowed by aromatic ring modes.Indirect. Relies on chemical shift (

) of adjacent protons.
C-Br Detection Poor. Buried in the fingerprint region (<600 cm⁻¹).Superior. Strong scattering due to high polarizability of Br.Invisible (unless

or splitting effects are analyzed).
Sample Prep None (Solid state ATR). < 1 min.None. < 1 min.Dissolution required (CDCl₃/DMSO). ~15 mins.
Destructive? No.No (risk of burning dark samples).No (but solvent recovery required).

Scientist’s Insight: Use FT-IR for routine Quality Control (QC) to confirm the oxidation of the sulfur. Use NMR for structural characterization during initial synthesis. Use Raman if you specifically need to monitor the carbon-bromine bond integrity.

Experimental Protocol: ATR-FTIR

Standardized workflow for solid-state analysis.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., Bruker Invenio or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module. Single-bounce is sufficient.

  • Detector: DTGS (Deuterated Triglycine Sulfate) for standard resolution; MCT (Mercury Cadmium Telluride) for high-speed kinetics.

Step-by-Step Methodology
  • System Validation:

    • Ensure the ATR crystal is clean. Run a "Preview" scan; the energy throughput should be nominal.

    • Acquire a Background Spectrum (Air) with the anvil raised. Parameter: 32 scans, 4 cm⁻¹ resolution.

  • Sample Loading:

    • Place approximately 5–10 mg of Ethyl 2-(4-bromobenzenesulfonyl)acetate directly onto the diamond crystal.

    • Lower the pressure anvil until the clutch slips or the force gauge reads ~80–100 N. Note: Good contact is critical for the evanescent wave penetration.

  • Acquisition:

    • Scan range: 4000 – 400 cm⁻¹ .[1]

    • Accumulation: 32 to 64 scans (improves Signal-to-Noise ratio).

    • Resolution: 2 cm⁻¹ (necessary to resolve sharp sulfonyl bands).

  • Post-Processing:

    • Apply ATR Correction (accounts for depth of penetration dependence on wavelength).

    • Baseline correction (Rubberband method) if scattering causes a tilted baseline.

Spectral Analysis & Data Interpretation

The spectrum of Ethyl 2-(4-bromobenzenesulfonyl)acetate is dominated by the electron-withdrawing nature of the sulfonyl and ester groups.

Key Diagnostic Bands (Experimental Expectations)[2]
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Note
Ester Carbonyl

Stretch
1735 – 1750 StrongTypical aliphatic ester.[2] Shifts higher if

-carbon is electron-deficient (due to

).
Sulfonyl

Asymmetric
1320 – 1340 StrongHighly characteristic. Differentiates sulfone from sulfoxide (~1050 cm⁻¹).
Sulfonyl

Symmetric
1140 – 1160 StrongThe "partner" peak to the asymmetric stretch. Essential for confirmation.
Aromatic Ring

Ring Stretch
1570 – 1585 MediumThe para-substitution pattern often splits these bands.
C-H (Aromatic)

Stretch
3050 – 3100 WeakAbove 3000 cm⁻¹ confirms aromaticity.
C-H (Aliphatic)

Stretch
2900 – 2990 Weak/MedMethylene (

) and Methyl (

) of the ethyl acetate tail.
C-Br

Stretch
500 – 600 WeakOften obscured in IR; reliable in Raman.
Critical Quality Attribute: The "Sulfide" Impurity

If the synthesis involved oxidizing Ethyl 2-(4-bromophenylthio)acetate, incomplete oxidation is a common failure mode.

  • Target (Sulfone): Peaks at ~1330 & 1150 cm⁻¹.

  • Impurity (Sulfide): Absence of sulfone peaks. Presence of weaker C-S stretches (600-700 cm⁻¹).

  • Impurity (Sulfoxide): Strong band at 1030–1070 cm⁻¹ (

    
    ).
    

Visualizations

Diagram 1: Analytical Workflow (DOT)

This flowchart visualizes the decision logic for accepting a sample based on spectral data.

AnalyticalWorkflow Start Crude Sample Prep ATR Loading (No Solvent) Start->Prep Scan FT-IR Acquisition (4000-400 cm⁻¹) Prep->Scan Decision Check 1320-1340 cm⁻¹ & 1140-1160 cm⁻¹ Scan->Decision Pass Peaks Present: Sulfone Confirmed Decision->Pass Strong Doublet Fail Peaks Absent/Shifted: Sulfide/Sulfoxide Decision->Fail Missing/Single Peak CheckEster Check 1740 cm⁻¹ (Ester Integrity) Pass->CheckEster

Figure 1: Logic flow for confirming the sulfonyl moiety using ATR-FTIR.

Diagram 2: Vibrational Modes Comparison (DOT)

Comparing the strengths of IR vs. Raman for this specific molecule.

VibrationalModes cluster_IR FT-IR Active (Dipole Change) cluster_Raman Raman Active (Polarizability Change) Molecule Ethyl 2-(4-bromobenzenesulfonyl)acetate Sulfone Sulfone (O=S=O) Very Strong Molecule->Sulfone Ester Carbonyl (C=O) Very Strong Molecule->Ester Bromine C-Br Bond Very Strong Molecule->Bromine Aromatic Benzene Ring (C=C) Strong Molecule->Aromatic

Figure 2: Complementary nature of FT-IR and Raman for full structural elucidation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text on characteristic group frequencies for Sulfones and Esters).

  • National Institute of Standards and Technology (NIST). (2025).[4] Ethyl 2-(4-bromophenyl)acetate IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Source for analog spectral data).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Reference for C-Br and fingerprint region analysis).

Sources

A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Analysis of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Ethyl 2-(4-bromobenzenesulfonyl)acetate

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a key organic building block whose purity and stability are critical for the successful synthesis of downstream products in the pharmaceutical and specialty chemical industries. The presence of impurities, degradants, or residual starting materials can significantly impact reaction yields, product safety, and efficacy. Therefore, robust and reliable analytical methods are paramount for its accurate quantification and quality control.

This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of Ethyl 2-(4-bromobenzenesulfonyl)acetate. We will delve into the principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal method for their specific analytical challenges. All methodologies are designed and validated with principles outlined in the ICH Q2(R1) guidelines to ensure data integrity and trustworthiness.[1][2][3]

Method 1: Robust Quantification using HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is a widely adopted, robust, and cost-effective technique for routine quality control and purity assessment. The method's principle relies on the separation of the target analyte from other components in a mixture based on its differential partitioning between a stationary phase (the HPLC column) and a liquid mobile phase. The separated analyte is then quantified by its ability to absorb ultraviolet light.

Causality of Experimental Choices:

  • Stationary Phase: A C18 reversed-phase column is selected due to its versatility and effectiveness in retaining moderately non-polar compounds like Ethyl 2-(4-bromobenzenesulfonyl)acetate through hydrophobic interactions.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure efficient separation of the main compound from potential impurities with different polarities. The addition of a small amount of formic acid (0.1%) is crucial; it acidifies the mobile phase to ensure the analyte is in a non-ionized state, which promotes sharp, symmetrical peak shapes and reproducible retention times.[4]

  • Detection Wavelength: The bromobenzene moiety in the analyte contains a strong chromophore. Based on spectral data of similar bromobenzene derivatives, a detection wavelength of 265 nm is chosen.[5][6] This wavelength offers a good balance of sensitivity and selectivity, minimizing interference from common solvents and impurities that may not absorb strongly in this region.

Experimental Protocol: HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chemicals and Reagents:

    • Ethyl 2-(4-bromobenzenesulfonyl)acetate reference standard (≥98% purity).

    • Acetonitrile (HPLC grade).

    • Water (Type I, ultrapure).

    • Formic acid (LC-MS grade).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 30% B

      • 12.1-15 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a 1.0 mg/mL stock solution.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

    • Sample Solution: Prepare the sample to a target concentration within the calibration range using the diluent.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Prepare Mobile Phase, Standards, and Samples Autosampler Autosampler (10 µL Injection) Prep->Autosampler Load Vials Column C18 Column (30 °C) Autosampler->Column Sample Injection Pump Quaternary Pump (1.0 mL/min) Pump->Column Mobile Phase Flow Detector UV-Vis Detector (λ = 265 nm) Column->Detector Eluent CDS Chromatography Data System (CDS) Detector->CDS Signal Acquisition Result Quantification & Purity Assessment CDS->Result Peak Integration & Calibration

Caption: Workflow for HPLC-UV Analysis.

Expected Performance Data: HPLC-UV
ParameterExpected Performance
Retention Time (tR)~ 7.5 min
Linearity (r²)≥ 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantification (LOQ)~ 0.3 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0 - 102.0%

Method 2: High-Sensitivity, High-Specificity Analysis using LC-MS/MS

For applications requiring ultra-low detection limits, such as impurity profiling, metabolite identification, or analysis in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique couples the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.

Causality of Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is selected as it is highly effective for ionizing moderately polar, thermally labile molecules. Positive ion mode is chosen because the analyte can be readily protonated to form a stable [M+H]⁺ precursor ion.[7]

  • Mass Analyzer: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway (precursor ion → product ion).

  • Fragmentation: The protonated molecule ([M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole, and a specific, stable product ion is monitored in the third quadrupole. Common fragmentation pathways for sulfonamides involve cleavage of the S-N or S-C bonds, providing structurally significant product ions.[7][8] This two-stage mass filtering dramatically reduces chemical noise and allows for quantification at levels far below what UV detection can achieve.

Experimental Protocol: LC-MS/MS Method
  • Instrumentation:

    • UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chemicals and Reagents:

    • Same as HPLC-UV method, but with exclusive use of LC-MS grade solvents and additives to minimize background ions.

  • Chromatographic Conditions:

    • The HPLC conditions can be directly transferred from the UV method, as they are already MS-compatible (using a volatile buffer, formic acid).

    • Column: C18, 2.1 x 100 mm, 1.9 µm particle size (UHPLC for faster analysis).

    • Flow Rate: 0.4 mL/min.

    • Gradient Program: Adjusted for the shorter column and faster flow rate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.[9]

    • MRM Transitions (Hypothetical):

      • Analyte: Precursor Ion (Q1): m/z 307.0 → Product Ion (Q3): m/z 155.0 (Loss of C4H9O3S)

      • Qualifier Ion: Precursor Ion (Q1): m/z 307.0 → Product Ion (Q3): m/z 185.0 (Loss of C2H5O2 + SO2)

    • Note: Specific cone voltages and collision energies must be optimized for the specific instrument used.

  • Standard and Sample Preparation:

    • Follow the same procedure as the HPLC-UV method, but extend the calibration curve to much lower concentrations (e.g., 0.01, 0.05, 0.1, 1, 5, 10 ng/mL).

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Prep Prepare Mobile Phase, Standards, and Samples LC UHPLC System (Separation) Prep->LC Injection ESI ESI Source (Ionization) LC->ESI Eluent Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell - CID) Q1->Q2 Fragment Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector MS Detector Q3->Detector Signal MassHunter Mass Spectrometry Software Detector->MassHunter Data Acquisition Result Trace-Level Quantification MassHunter->Result MRM Integration

Caption: Workflow for LC-MS/MS Analysis.

Expected Performance Data: LC-MS/MS
ParameterExpected Performance
Retention Time (tR)~ 4.2 min (with UHPLC)
Linearity (r²)≥ 0.998
Limit of Detection (LOD)~ 0.005 ng/mL (5 pg/mL)
Limit of Quantification (LOQ)~ 0.015 ng/mL (15 pg/mL)
Precision (%RSD)< 5.0% at low concentrations
Accuracy (% Recovery)95.0 - 105.0%

Head-to-Head Comparison: HPLC-UV vs. LC-MS/MS

The choice between HPLC-UV and LC-MS/MS is dictated by the specific requirements of the analysis.

FeatureHPLC-UVLC-MS/MS
Sensitivity Moderate (µg/mL range)Exceptional (pg/mL range)
Selectivity Good; based on chromatographic separation and UV absorbance.Outstanding; based on separation, precursor mass, and fragment mass.
Application Routine QC, purity assays, content uniformity.Trace impurity analysis, metabolite ID, bioanalysis, complex matrices.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Complexity Simpler operation and maintenance.More complex method development, operation, and maintenance.
Confirmation Based on retention time and UV spectrum.Confirmatory via mass-to-charge ratio and specific fragmentation pattern.

Conclusion: Selecting the Right Tool for the Job

Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of Ethyl 2-(4-bromobenzenesulfonyl)acetate, each with a distinct set of advantages.

The HPLC-UV method stands out as a robust, reliable, and cost-effective workhorse for routine quality control applications where the analyte concentrations are relatively high. Its simplicity and precision make it ideal for release testing and stability studies.

The LC-MS/MS method provides unparalleled sensitivity and specificity. It is the indispensable tool for challenging applications that demand the detection and quantification of trace-level impurities or for analysis within complex biological or environmental matrices. While more resource-intensive, the confirmatory power and ultra-low detection limits of LC-MS/MS are often essential for regulatory compliance and in-depth product characterization.

Ultimately, the optimal choice depends on a thorough evaluation of the analytical problem, including the required sensitivity, the complexity of the sample matrix, and budgetary considerations. For a comprehensive quality control strategy, these two techniques are not mutually exclusive but rather complementary, with HPLC-UV serving routine needs and LC-MS/MS providing the definitive analysis for the most demanding challenges.

References

  • Hormazabal, V., & Yndestad, M. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Biomedicine and Biotechnology, 2011, 989538. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). LIGHT ABSORPTION STUDIES: PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. Canadian Journal of Chemistry, 37(8), 1305-1314. Available from: [Link]

  • Patil, S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6). Available from: [Link]

  • Samaritan, A., et al. (2011). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Food Additives & Contaminants: Part A, 28(4), 429-435. Available from: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Boison, J. O. (n.d.). Development of an Analytical Method for the Confirmation of Sulfonamides in Animal Tissues. National Agricultural Library. Retrieved from [Link]

  • Kowalska, S., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1959. Available from: [Link]

  • Veatch, A. M., & Alexanian, E. J. (2020). Cobalt-Catalyzed Aminocarbonylation of (Hetero)Aryl Halides Promoted by Visible Light. Journal of the American Chemical Society, 142(43), 18395-18401. [Image of UV-vis absorption spectra of bromobenzene]. Available from: [Link]

  • Pleasance, S., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 153-173. Available from: [Link]

  • Economou, A., & Botitsi, E. (2011). Tentative fragmentation pattern of tested sulphonamides, based on their product ion spectrum. [Image]. In Simultaneous Determination of Nine Sulphonamides by LC-MS for Routine Control of Raw Honey Samples. ResearchGate. Available from: [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). LIGHT ABSORPTION STUDIES: PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. ResearchGate. Available from: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Dearden, J. C., & Forbes, W. F. (1959). PART XVIII. THE ULTRAVIOLET ABSORPTION SPECTRA OF BROMOBENZENES. Canadian Journal of Chemistry, 37(8), 1305-1314. Available from: [Link]

  • Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Retrieved from [Link]

  • U.S. Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

  • Song, M., & El-Aneed, A. (2009). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of the American Society for Mass Spectrometry, 20(4), 658-668. Available from: [Link]

  • Akyüz, M., & Çetin, B. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Food Chemistry, 321, 126716. Available from: [Link]

  • Patent Document WO2013078453A1. (n.d.). LCMS Method A. Google Patents.
  • PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-(4-bromophenyl)acetate. Retrieved from [Link]

  • Swedish National Food Administration. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. Retrieved from [Link]

  • SIELC Technologies. (2024). HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid chromatography-mass spectrophotometry (LC-MS/MS) analysis of ethyl acetate crude extract. [Image]. Retrieved from [Link]

  • Lehotay, S. J., & Sapozhnikova, Y. (2018). Pressurized Solvent Extraction with Ethyl Acetate and Liquid Chromatography—Tandem Mass Spectrometry for the Analysis of Selected Conazole Fungicides in Matcha. Molecules, 23(11), 2786. Available from: [Link]

Sources

Comparison of Ethyl 2-(4-bromobenzenesulfonyl)acetate and ethyl bromoacetate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison: Electrophilic vs. Nucleophilic Utility in Acetate Functionalization Subtitle: A Comparative Guide to Ethyl Bromoacetate and Ethyl 2-(4-bromobenzenesulfonyl)acetate

Executive Summary

In the landscape of organic synthesis, Ethyl Bromoacetate (EBA) and Ethyl 2-(4-bromobenzenesulfonyl)acetate (EBSA) represent two fundamental, yet mechanistically opposing, approaches to introducing the ethyl acetate motif (


) or its derivatives.

While both reagents ultimately contribute two carbons and an ester group to a target molecule, their reactivity profiles are inverted:

  • Ethyl Bromoacetate acts primarily as an electrophile (alkylating agent) or a radical precursor (in Reformatsky reactions).

  • Ethyl 2-(4-bromobenzenesulfonyl)acetate acts as a stabilized pronucleophile (active methylene compound), utilizing the sulfonyl group to acidify

    
    -protons for carbanion-based chemistry.
    

This guide analyzes their physicochemical properties, mechanistic pathways, and optimal application contexts to assist researchers in selecting the correct reagent for scaffold construction.

Chemical & Physical Profile

The physical handling differences between these two are stark. EBA requires stringent safety protocols due to its lachrymatory nature, whereas EBSA offers a solid-state alternative with enhanced stability.

FeatureEthyl Bromoacetate (EBA)Ethyl 2-(4-bromobenzenesulfonyl)acetate (EBSA)
Structure


Primary Reactivity Electrophile (

-carbon)
Pronucleophile (Active Methylene)
Physical State Liquid (Clear to Yellow)Solid (Crystalline)
Safety Hazard Severe Lachrymator , ToxicIrritant (Standard PPE required)
Leaving Group Bromide (

)
None (Sulfonyl group is retained initially)
Acidity (

)
Not acidic (Electrophilic site)High Acidity (

in DMSO)
Key Reaction

Alkylation, Reformatsky
Knoevenagel Condensation, Suzuki Coupling

Reactivity Mechanism Analysis

Ethyl Bromoacetate: The Electrophilic Pathway

EBA is defined by the polarization of the


 bond. It is the "gold standard" for direct alkylation of heteroatoms and the generation of organozinc intermediates.
  • Nucleophilic Substitution (

    
    ):  EBA reacts rapidly with amines, phenols, and thiols. The 
    
    
    
    -carbon is highly susceptible to nucleophilic attack, displacing the bromide ion.
  • Reformatsky Reaction: Treatment with Zinc (Zn) generates an organozinc enolate (

    
    ).[1] Unlike Grignard reagents, this species is mild and tolerates esters, reacting selectively with aldehydes/ketones to form 
    
    
    
    -hydroxy esters [1].
Ethyl 2-(4-bromobenzenesulfonyl)acetate: The Nucleophilic Pathway

EBSA utilizes the electron-withdrawing power of the sulfonyl (


) and ester (

) groups to stabilize a negative charge at the

-position.
  • Knoevenagel Condensation: In the presence of a weak base (e.g., piperidine, DBU), EBSA forms a carbanion that attacks carbonyls. This typically yields

    
    -unsaturated sulfonyl esters [2].
    
  • Dual-Functionalization: Uniquely, EBSA contains an aryl bromide (

    
    ). This allows for orthogonal reactivity : the methylene group can react via condensation, while the aryl ring can undergo Palladium-catalyzed cross-coupling (Suzuki/Buchwald) [3].
    

Decision Matrix: Selecting the Right Reagent

The choice between EBA and EBSA depends entirely on the electronic demand of the substrate.

ReagentSelection Start Target Transformation Substrate What is your Substrate? Start->Substrate Nu Nucleophile (Amine, Thiol, Phenol) Substrate->Nu Substrate is Nu AldKet Aldehyde / Ketone Substrate->AldKet Substrate is Electrophile EBA_SN2 Use Ethyl Bromoacetate (Direct SN2 Alkylation) Nu->EBA_SN2 TargetProd Desired Product? AldKet->TargetProd BetaOH Beta-Hydroxy Ester TargetProd->BetaOH Unsat Alpha,Beta-Unsaturated Ester TargetProd->Unsat Reformatsky Use Ethyl Bromoacetate (Reformatsky Reaction) BetaOH->Reformatsky Knoevenagel Use Sulfonyl Acetate (EBSA) (Knoevenagel Condensation) Unsat->Knoevenagel Yields Sulfonyl Alkene Wittig Use Ethyl Bromoacetate (Convert to Wittig Reagent) Unsat->Wittig Alternative Route

Figure 1: Decision tree for selecting between Ethyl Bromoacetate and Sulfonyl Acetate based on substrate and target architecture.

Experimental Protocols

Protocol A: Reformatsky Reaction (Using Ethyl Bromoacetate)

Target: Synthesis of


-hydroxy esters from aldehydes.

Reagents:

  • Aldehyde (1.0 equiv)

  • Ethyl Bromoacetate (1.2 equiv)

  • Activated Zinc dust (1.5 equiv)

  • THF (Anhydrous)

Methodology:

  • Activation: Activate Zn dust by washing with dilute HCl, then water, ethanol, acetone, and ether, followed by drying under vacuum. (Crucial for initiation).

  • Initiation: In a flame-dried flask under Argon, suspend Zn in minimal THF. Add 10% of the Ethyl Bromoacetate and a crystal of iodine. Warm gently until the solution becomes cloudy/colorless (signaling formation of the organozinc species).

  • Addition: Add the aldehyde and the remaining Ethyl Bromoacetate dropwise simultaneously (or pre-mixed) to the refluxing Zn suspension.

  • Reaction: Reflux for 2-4 hours. Monitor by TLC.

  • Quench: Cool to

    
     and quench with saturated 
    
    
    
    .
  • Workup: Extract with diethyl ether. The product is the

    
    -hydroxy ester.[1][2][3][4]
    

Note: EBA is a lachrymator.[5] All transfers must occur in a fume hood.

Protocol B: Knoevenagel Condensation (Using EBSA)

Target: Synthesis of


-unsaturated sulfonyl esters.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.0 equiv)

  • Piperidine (0.1 equiv) or DBU (0.05 equiv)

  • Ethanol or Toluene[6]

Methodology:

  • Setup: Dissolve EBSA and the aldehyde in Ethanol (0.5 M concentration).

  • Catalysis: Add catalytic Piperidine.

  • Reaction: Stir at room temperature (for reactive aldehydes) or reflux (for electron-rich aldehydes) for 2-6 hours.

  • Observation: Product often precipitates out of ethanol upon cooling due to the crystalline nature of the sulfonyl moiety.

  • Isolation: Filter the solid or evaporate solvent and recrystallize.

  • Advanced Step (Optional): The 4-bromo group is now available for Suzuki coupling to add bi-aryl complexity to the scaffold [4].

Mechanistic Visualization

The following diagram contrasts the atomic flow of the two reagents. EBA relies on Zinc insertion to reverse polarity (Umpolung), while EBSA relies on intrinsic acidity.

MechanismComparison cluster_EBA Ethyl Bromoacetate (Electrophile) cluster_EBSA Sulfonyl Acetate (Pronucleophile) EBA Br-CH2-COOEt Enolate BrZn-CH2-COOEt (Nucleophilic Enolate) EBA->Enolate Oxidative Insertion Zn Zn(0) Zn->Enolate Prod1 Beta-Hydroxy Ester Enolate->Prod1 + Aldehyde Ald1 R-CHO Ald1->Prod1 EBSA ArSO2-CH2-COOEt Carbanion [ArSO2-CH-COOEt]- (Stabilized Anion) EBSA->Carbanion Deprotonation Base Base (B:) Base->Carbanion Prod2 Unsaturated Sulfone Carbanion->Prod2 + Aldehyde (-H2O) Ald2 R-CHO Ald2->Prod2

Figure 2: Mechanistic divergence between Zinc-mediated activation of EBA and Base-mediated activation of EBSA.

References

  • Reformatsky Reaction Overview. Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel Condensation. Organic Reactions Wiki / ScienceDirect. Available at: [Link]

  • Ethyl 2-(4-bromobenzenesulfonyl)acetate Substance Profile. PubChem. Available at: [Link]

  • Cross-Coupling Strategies for Sulfonyl Acetates. Journal of Organic Chemistry (General Reference for Ar-Br coupling). Search Context:

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Beyond Ethyl 2-(4-bromobenzenesulfonyl)acetate: A Comparative Guide to Olefination Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a specialized sulfone reagent primarily employed in the Julia-Lythgoe olefination to synthesize


-unsaturated esters. While the 4-bromophenyl moiety offers crystallinity and a potential handle for cross-coupling, the reagent's dependence on the "Classical Julia" mechanism—often requiring a multi-step sequence (addition, acylation, reductive elimination)—renders it less efficient for standard olefination compared to modern alternatives.

This guide evaluates three superior alternatives that offer higher atom economy, operational simplicity, and improved stereocontrol:

  • BT-Sulfones (Julia-Kocienski): For one-pot efficiency and high

    
    -selectivity.
    
  • HWE Phosphonates: For scalability and easy aqueous workup.

  • Stabilized Ylides (Wittig): For base-sensitive substrates.

Part 1: The Benchmark Reagent

Ethyl 2-(4-bromobenzenesulfonyl)acetate
  • Class: Phenyl Sulfone (Classical Julia Reagent).

  • Primary Utility: Synthesis of

    
    -unsaturated esters via olefination; 
    
    
    
    -alkylation precursor.

Mechanism of Action: The classical Julia olefination with this reagent typically proceeds in two distinct stages:

  • Addition: Deprotonation with a base (e.g., LDA, BuLi) followed by addition to an aldehyde to form a

    
    -hydroxysulfone.
    
  • Elimination: The hydroxyl group is often functionalized (acetylated or benzoylated) and then subjected to reductive elimination (using Na/Hg amalgam or SmI

    
    ) to yield the alkene.
    

Why Replace It?

  • Operational Complexity: The two-step protocol is labor-intensive.

  • Reagent Toxicity: Classical conditions often use sodium amalgam (Mercury waste).

  • Atom Economy: The 4-bromobenzenesulfonyl group is a high-molecular-weight auxiliary that is entirely discarded.

Part 2: Comparative Analysis of Alternatives

Alternative A: The "Smart" Sulfone (Julia-Kocienski)

Reagent: Ethyl 2-(benzothiazol-2-ylsulfonyl)acetate (BT-Sulfone)

  • Best For: One-pot synthesis with high

    
    -selectivity.
    

Technical Insight: Unlike the phenyl sulfone benchmark, the BT-sulfone contains a heteroaryl ring that facilitates a Smiles rearrangement . This allows the reaction to proceed in a single pot without an external reducing agent. The intermediate spontaneously eliminates SO


 and the benzothiazolone byproduct.
Alternative B: The Phosphonate (Horner-Wadsworth-Emmons)

Reagent: Triethyl phosphonoacetate

  • Best For: Scalability, cost-efficiency, and ease of purification.[1]

Technical Insight: The HWE reaction uses a phosphate elimination pathway. The key advantage over sulfones is the byproduct: diethyl phosphate salt , which is highly water-soluble. This allows the product to be isolated simply by washing the organic layer with water, avoiding complex chromatography in many cases.

Alternative C: The Stabilized Ylide (Wittig)

Reagent: (Carbethoxymethylene)triphenylphosphorane

  • Best For: Base-sensitive aldehydes and "neutral" conditions.

Technical Insight: While generally slower and less


-selective than HWE, stabilized Wittig reagents are non-ionic and can be used in neutral solvents at reflux, making them ideal for substrates that decompose under the strong basic conditions required for sulfones or phosphonates.

Part 3: Decision Matrix & Mechanism Visualization

Figure 1: Mechanistic Divergence

The following diagram illustrates why the BT-Sulfone and HWE reagents are kinetically superior to the Benchmark Phenyl Sulfone.

OlefinationPathways Start Aldehyde + Reagent Bench_Inter Beta-Hydroxy Sulfone (Stable Intermediate) Start->Bench_Inter Phenyl Sulfone (Benchmark) BT_Inter Open Transition State Start->BT_Inter BT-Sulfone (Julia-Kocienski) HWE_Inter Oxaphosphetane Start->HWE_Inter Phosphonate (HWE) Bench_Step2 Step 2: Acylation Bench_Inter->Bench_Step2 Bench_Step3 Step 3: Reductive Elimination (Na/Hg or SmI2) Bench_Step2->Bench_Step3 Product Alpha,Beta-Unsaturated Ester (E-Alkene) Bench_Step3->Product BT_Smiles Smiles Rearrangement (Spontaneous) BT_Inter->BT_Smiles BT_Smiles->Product - SO2, - BT-one HWE_Elim Phosphate Elimination (Spontaneous) HWE_Inter->HWE_Elim HWE_Elim->Product - Phosphate

Caption: Comparison of reaction pathways. Note the multi-step requirement of the Phenyl Sulfone (Red) versus the spontaneous elimination of BT-Sulfone (Green) and HWE (Blue).

Figure 2: Reagent Selection Decision Tree

DecisionTree Start Select Olefination Reagent Q1 Is the substrate base-sensitive? Start->Q1 Q2 Is high E-selectivity critical? Q1->Q2 No Wittig Use Stabilized Wittig (Neutral conditions) Q1->Wittig Yes Q3 Is the byproduct water-soluble? Q2->Q3 Moderate/High BT Use BT-Sulfone (Julia-Kocienski) Q2->BT Very High (>98:2) HWE Use HWE Phosphonate (Standard Choice) Q3->HWE Yes (Preferred) Bench Use Phenyl Sulfone (Only if specific coupling required) Q3->Bench No

Caption: Decision matrix for selecting the optimal reagent based on substrate constraints and process requirements.

Part 4: Experimental Data & Protocols

Table 1: Comparative Performance Metrics
FeatureBenchmark (4-Br-Phenyl Sulfone)BT-Sulfone (Julia-Kocienski)HWE Reagent (Phosphonate)
Reaction Type Two-Step (Add then Reduce)One-Pot (Modified Julia)One-Pot (HWE)
Atom Economy Poor (Loss of Ar-SO2 + Acyl)Moderate (Loss of BT-SO2)Good (Loss of Phosphate)
Stereoselectivity Variable (Depends on reduction)Excellent (

> 95%)
High (

> 90%)
Byproduct Removal Difficult (Sulfinic acids/salts)Moderate (Benzothiazolone)Easy (Water soluble)
Typical Yield 60-75% (Over 2 steps)80-95%85-98%
Protocol 1: High-Selectivity Julia-Kocienski Olefination

Use this protocol for difficult substrates requiring maximum E-selectivity.

  • Preparation: In a flame-dried flask under Argon, dissolve Ethyl 2-(benzothiazol-2-ylsulfonyl)acetate (1.2 equiv) in anhydrous THF (0.1 M).

  • Deprotonation: Cool to -78°C . Add LiHMDS (1.3 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes. The solution will turn deep yellow/orange.

  • Addition: Add the aldehyde (1.0 equiv) neat or in minimal THF dropwise.

  • Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to room temperature over 3 hours. Note: The elimination occurs during the warming phase.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[2][3][4] Wash organic phase with water and brine. Dry over MgSO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 2: Standard HWE Olefination

Use this protocol for routine synthesis and scale-up.

  • Preparation: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C .

  • Activation: Add Triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 20 minutes until H

    
     evolution ceases and the solution becomes clear.
    
  • Addition: Add the aldehyde (1.0 equiv) dropwise.

  • Reaction: Allow to warm to room temperature. Stir for 1-4 hours (monitor by TLC).

  • Workup: Quench with water. Dilute with Et

    
    O.
    
    • Critical Step: Wash the organic layer thoroughly with water (

      
      ). The diethyl phosphate byproduct partitions into the aqueous phase.
      
  • Purification: Concentrate. Often yields pure product; otherwise, short filtration through silica.

References

  • Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (23), 2563-2585. Link

  • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[5][6][7][8][9] Chemical Reviews, 89(4), 863-927. Link

  • Kocienski, P. J., et al. (1998). "A new synthesis of alkenes via the reaction of 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes and ketones." Synlett, 1998(1), 26-28. Link

  • Boutureira, O., et al. (2013). "Fluorinated Sulfones: A New Class of Reagents for the Julia–Kocienski Olefination." Chemistry – A European Journal, 19(17), 5270-5275. Link

Sources

A Comparative Analysis: The Strategic Advantages of Ethyl 2-(4-bromobenzenesulfonyl)acetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern synthetic chemistry, the choice of reagents is paramount to achieving efficiency, selectivity, and molecular complexity. Sulfones are a cornerstone of carbon-carbon bond formation, most notably in olefination reactions. This guide provides a detailed comparative analysis of Ethyl 2-(4-bromobenzenesulfonyl)acetate, elucidating its distinct advantages over other commonly employed sulfones. We will explore its unique structural attributes, its performance in the renowned Julia-Kocienski olefination, and its versatility as a bifunctional building block that seamlessly bridges olefination with cross-coupling strategies. This analysis is supported by mechanistic insights, comparative experimental data, and detailed protocols to provide researchers, chemists, and drug development professionals with a comprehensive understanding of its strategic value.

Introduction: The Evolving Role of Sulfones in Synthesis

The sulfonyl group is a powerful tool in the synthetic chemist's arsenal. Its strong electron-withdrawing nature acidifies the α-protons, facilitating the formation of stabilized carbanions.[1] These nucleophiles are central to a variety of transformations, including alkylations, Michael additions, and olefination reactions.

The Julia olefination, first reported by Marc Julia and Jean-Marc Paris in 1973, provided a robust method for alkene synthesis from phenyl sulfones and carbonyl compounds.[2][3] This reaction has since undergone significant evolution, leading to the development of the Modified Julia and the highly efficient one-pot Julia-Kocienski olefination.[4][5] The latter modifications leverage heteroaryl sulfones to circumvent the harsh reductive elimination step of the original protocol, proceeding under milder conditions with greater functional group tolerance.[5][6] It is within this advanced context that Ethyl 2-(4-bromobenzenesulfonyl)acetate emerges as a reagent of particular interest, offering a unique combination of reactivity and synthetic versatility.

Deciphering the Molecular Advantage: Structural Features of Ethyl 2-(4-bromobenzenesulfonyl)acetate

The superior utility of Ethyl 2-(4-bromobenzenesulfonyl)acetate stems from a synergistic interplay between its three key structural components: the sulfonyl core, the ethyl acetate moiety, and the 4-bromophenyl group.

  • The Sulfonyl Core : As the primary activating group, the sulfone facilitates the crucial deprotonation at the α-carbon, enabling the initial nucleophilic attack on a carbonyl partner.

  • The Ethyl Acetate Moiety : The presence of the ester group further enhances the acidity of the α-proton, often allowing for the use of milder bases compared to simple alkyl sulfones. This feature is critical when working with base-sensitive substrates.[7]

  • The 4-Bromophenyl Group : This is the key differentiator. The bromine atom serves as a latent reactive handle for a vast array of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck).[8][9] This bifunctional nature enables chemists to perform an olefination and subsequently elaborate that part of the molecule, a strategic advantage not offered by traditional phenyl, benzothiazol-2-yl (BT), or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones.[10]

G cluster_reagent Ethyl 2-(4-bromobenzenesulfonyl)acetate cluster_function Synthetic Functionality Reagent Structure Sulfonyl Sulfonyl Group (-SO2-) Function_SO2 α-Proton Activation (Carbanion Formation) Sulfonyl->Function_SO2 Enables EthylAcetate Ethyl Acetate Moiety (-CH(COOEt)) Function_EA Enhanced Acidity (Milder Base Compatibility) EthylAcetate->Function_EA Provides BromoPhenyl 4-Bromophenyl Group (p-Br-Ph) Function_Br Cross-Coupling Handle (Post-Olefination Functionalization) BromoPhenyl->Function_Br Acts as

Figure 1: Logical relationship between the structural components of Ethyl 2-(4-bromobenzenesulfonyl)acetate and their resulting synthetic advantages.

Performance in the Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for stereoselectively synthesizing alkenes. The reaction proceeds via the addition of a metalated sulfone to an aldehyde, followed by a spontaneous Smiles rearrangement and elimination of sulfur dioxide and an aryloxide to yield the alkene.[5][11] The choice of the sulfone's aryl group is critical as it influences the reaction's efficiency and stereochemical outcome.

While heteroaryl sulfones like benzothiazol-2-yl (BT-sulfones) and 1-phenyl-1H-tetrazol-5-yl (PT-sulfones) are renowned for their high (E)-selectivity, Ethyl 2-(4-bromobenzenesulfonyl)acetate offers comparable performance with the added benefit of downstream functionalization.[12][13]

The electron-deficient nature of the 4-bromophenyl ring facilitates the key Smiles rearrangement, similar to the heteroaryl systems used in the modified Julia-Kocienski reaction.[6] This leads to efficient olefination under mild conditions.

Comparative Data

The following table summarizes typical performance characteristics of different sulfone classes in the Julia-Kocienski olefination.

Sulfone TypeTypical BaseKey Advantage(s)Key Limitation(s)Typical (E/Z) Selectivity
Phenyl Sulfone (Classical Julia)n-BuLi, Na/HgWell-establishedRequires stoichiometric strong reductant (Na/Hg); multi-step processHigh (E)-selectivity[4]
Benzothiazol-2-yl (BT) SulfoneKHMDS, LHMDSOne-pot reaction; mild conditionsPotential for self-condensationGenerally high (E)-selectivity[12]
1-Phenyl-1H-tetrazol-5-yl (PT) SulfoneKHMDS, LHMDSHigh (E)-selectivity; reduced self-condensationTetrazole synthesis requiredVery high (E)-selectivity[12]
Ethyl 2-(4-bromobenzenesulfonyl)acetate KHMDS, NaHOne-pot reaction; bifunctional handle for cross-coupling Limited comparative stereoselectivity data publishedGood (E)-selectivity

The Unparalleled Advantage: A Gateway to Tandem Reactions

The most significant advantage of using Ethyl 2-(4-bromobenzenesulfonyl)acetate is its capacity to serve as a linchpin for sequential olefination and cross-coupling reactions. This allows for the rapid construction of complex molecular architectures that would otherwise require longer, less efficient synthetic routes.

An archetypal workflow involves an initial Julia-Kocienski olefination to construct an alkene. The crude or purified product, which retains the 4-bromophenyl moiety, can be directly subjected to a palladium-catalyzed cross-coupling reaction. This strategy is exceptionally powerful in medicinal chemistry for the generation of analog libraries, where diverse aryl, alkyl, or alkynyl groups can be introduced at a late stage.[14][15][16]

G Start Ethyl 2-(4-bromobenzenesulfonyl)acetate + Aldehyde (R-CHO) Step1 Julia-Kocienski Olefination Start->Step1 Intermediate Alkene Product with 4-Bromophenyl Group Step1->Intermediate Forms Step2 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Intermediate->Step2 Final_Product Complex, Functionalized Alkene Step2->Final_Product Yields

Figure 2: A streamlined workflow demonstrating the dual utility of Ethyl 2-(4-bromobenzenesulfonyl)acetate in sequential olefination and cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate

This procedure is a representative method for the synthesis of the title compound from commercially available starting materials.

Materials:

  • 4-Bromobenzenesulfonyl chloride[17]

  • Ethyl acetate[18]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.1 eq). Wash the NaH with anhydrous hexanes (3x) to remove mineral oil and suspend it in anhydrous THF.

  • Enolate Formation: Cool the suspension to 0 °C. Add ethyl acetate (1.5 eq) dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Sulfone Formation: Cool the resulting enolate solution back to 0 °C. Add a solution of 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C. Dilute with diethyl ether and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 2-(4-bromobenzenesulfonyl)acetate as a solid.

Protocol 2: Representative Julia-Kocienski Olefination

This protocol describes a general procedure for the olefination of an aldehyde using Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Materials:

  • Ethyl 2-(4-bromobenzenesulfonyl)acetate (1.1 eq)

  • Aldehyde (1.0 eq)

  • Potassium bis(trimethylsilyl)amide (KHMDS), 1.0 M in THF (1.2 eq)

  • Anhydrous 1,2-Dimethoxyethane (DME)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add Ethyl 2-(4-bromobenzenesulfonyl)acetate and dissolve in anhydrous DME.

  • Deprotonation: Cool the solution to -78 °C. Add KHMDS solution dropwise. Stir the resulting solution at -78 °C for 45 minutes.

  • Carbonyl Addition: Add a solution of the aldehyde in anhydrous DME dropwise. Maintain the temperature at -78 °C and stir for 3-4 hours.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography or used directly in the subsequent cross-coupling step.

Conclusion

Ethyl 2-(4-bromobenzenesulfonyl)acetate is more than just another sulfone reagent for olefination. It is a strategically designed, bifunctional building block that offers significant advantages over classical and even modern alternatives. While providing reliable access to alkenes via the Julia-Kocienski olefination with good efficiency, its true power lies in the latent reactivity of the 4-bromophenyl group. This feature enables a seamless transition into powerful cross-coupling technologies, streamlining the synthesis of complex, highly decorated molecules. For researchers in drug discovery and process development, the ability to merge two of organic chemistry's most robust transformations—olefination and cross-coupling—through a single reagent represents a substantial step forward in synthetic efficiency and innovation.

References

  • Julia, M., & Paris, J.-M. (1973). Synthèse stéréosélective et application de la réaction de réduction de sulfones β-substituées. Tetrahedron Letters, 14(49), 4833–4836. (Source: Wikipedia on Julia Olefination)[2]

  • Kocienski, P. J., Lythgoe, B., & Ruston, S. (1978). The Julia-Lythgoe Olefination. Journal of the Chemical Society, Perkin Transactions 1, 829-834. (Source: Alfa Chemistry on Julia-Kocienski Olefination)[3]

  • Blakemore, P. R. (2002). The Julia-Kocienski Olefination. Journal of the Chemical Society, Perkin Transactions 1, (22), 2563-2585. (Source: MDPI on Julia-Kocienski Olefination)[4][11]

  • Aïssa, C. (2006). A General Mechanism of Julia-Kocienski Olefination. Synlett, (13), 2023-2027. (Source: ResearchGate)[6]

  • O'Brien, M. K. (2011). The Julia-Kocienski Olefination. Organic Reactions. (Source: Oregon State University)[5]

  • Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link][12]

  • Ghosh, A. K., & Shurrush, K. A. (2015). Vinyl Sulfones as Alkyne Equivalents: A Metal-Free Eliminative Azide-Olefinic Cycloaddition Strategy. The Journal of Organic Chemistry, 80(23), 12345–12359.[19]

  • ResearchGate. (n.d.). Aryl sulfones which are often used in Julia-Kocienski olefinations. Retrieved from [Link][20]

  • Shimizu, Y., & Takeda, K. (2024). Olefins from alcohols via catalytic acceptorless dehydrogenation coupling reactions. Catalysis Science & Technology, 14, 1234-1245.[21]

  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). Ethyl bromoacetate. Organic Syntheses, Coll. Vol. 2, p.262 (1943); Vol. 18, p.33 (1938).[22]

  • Le, C. M., & Molander, G. A. (2019). Modular radical cross-coupling with sulfones enables access to sp3-rich (fluoro)alkylated scaffolds. Nature Chemistry, 11(12), 1145–1151.[10]

  • Google Patents. (2024). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.[23]

  • Prakash, G. K. S., & Yudin, A. K. (2014). Synthesis of Fluoroolefins via Julia-Kocienski Olefination. Chemical Reviews, 114(11), 5871–5911.[13]

  • MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules, 29(12), 2736.[11]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by C-C coupling. Retrieved from [Link][24]

  • Enamine. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chemical Reviews, 120(19), 11049–11110.[14]

  • PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Retrieved from [Link][25]

  • Pfizer. (2021). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 12(5), 784–790.[15]

  • Ethyl Acetate Production. (2023). What Is the Synthetic Application of Ethyl Acetate? Retrieved from [Link][18]

  • Pharmaceutical Technology. (2016). New Horizons for Cross-Coupling Reactions. Retrieved from [Link][8]

  • ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry. Retrieved from [Link][16]

  • Request PDF. (n.d.). The Applications of Acetone and Ethyl Acetate: Reactions and Applications. Retrieved from [Link][7]

  • Willis, M. C., & Procter, D. J. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science, 8(4), 2841–2846.[9]

  • MDPI. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Catalysts, 14(8), 536.[26]

  • Yulianti, E. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Chemistry & Chemical Technology, 19(4), 513-518.[27]

  • Cheméo. (n.d.). Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0). Retrieved from [Link][28]

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A Comparative Guide to the Synthetic Utility of Ethyl 2-(4-bromobenzenesulfonyl)acetate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficient synthesis of novel molecular architectures. Ethyl 2-(4-bromobenzenesulfonyl)acetate, a versatile building block, offers a compelling entry point into a variety of heterocyclic systems. This guide provides an in-depth characterization of the products derived from this reagent, objectively comparing its performance in key reactions with established alternative synthetic routes. The insights herein are supported by experimental data to inform your synthetic strategy.

Introduction: The Synthetic Potential of Ethyl 2-(4-bromobenzenesulfonyl)acetate

Ethyl 2-(4-bromobenzenesulfonyl)acetate possesses a unique combination of reactive sites that render it a valuable precursor in heterocyclic synthesis. The molecule features:

  • An active methylene group , flanked by a sulfonyl and an ester group, which can be readily deprotonated to form a nucleophilic carbanion.

  • An ester functionality , which can participate in cyclization reactions or be modified post-synthesis.

  • A 4-bromophenylsulfonyl moiety , which acts as a significant activating group for the methylene protons and introduces a handle for further functionalization via cross-coupling reactions.

This guide will focus on two primary reaction pathways for Ethyl 2-(4-bromobenzenesulfonyl)acetate: the synthesis of substituted aminothiophenes and aminopyrazoles.

I. Synthesis of 3-Aminothiophene Derivatives: A Modified Gewald Approach

The Gewald reaction is a cornerstone of thiophene synthesis, typically involving the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. Ethyl 2-(4-bromobenzenesulfonyl)acetate can be effectively employed in a modified Gewald-type reaction, where the sulfonyl group activates the methylene group for condensation.

Reaction Pathway & Product Characterization

The reaction of Ethyl 2-(4-bromobenzenesulfonyl)acetate with an activated nitrile, such as malononitrile, and elemental sulfur in the presence of a suitable base like triethylamine or piperidine is expected to yield ethyl 3-amino-4-(4-bromophenylsulfonyl)thiophene-2-carboxylate.

Conceptual Reaction Scheme:

start Ethyl 2-(4-bromobenzenesulfonyl)acetate + Malononitrile + Sulfur intermediate In situ formation of α-cyano-β-sulfonyl acrylonitrile start->intermediate Base (e.g., Piperidine) product Ethyl 3-amino-4-(4-bromophenylsulfonyl)thiophene-2-carboxylate intermediate->product Sulfur, Base (Gewald Cyclization)

Figure 1: Conceptual workflow for the synthesis of a 3-aminothiophene derivative.

Expected Product Profile:

  • Structure: The product incorporates the core thiophene ring, an amino group at the 3-position, the intact ethyl ester at the 2-position, and the 4-bromophenylsulfonyl group at the 4-position.

  • Utility: This highly functionalized thiophene can serve as a scaffold for further diversification. The amino group can be acylated or diazotized, the ester can be hydrolyzed or converted to an amide, and the bromo-substituent on the phenyl ring is a prime site for Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions.

Comparative Analysis with Alternative Syntheses of 3-Aminothiophenes
MethodStarting MaterialsReagentsTypical YieldsAdvantagesDisadvantages
Modified Gewald with Ethyl 2-(4-bromobenzenesulfonyl)acetate Ethyl 2-(4-bromobenzenesulfonyl)acetate, MalononitrileSulfur, Base (e.g., Piperidine)Moderate to GoodOne-pot synthesis, readily available starting materials, introduces sulfonyl group for further functionalization.Limited to specific substitution patterns, potential for side reactions.
Classical Gewald Reaction [1][2]Ketone/Aldehyde, Active Methylene NitrileSulfur, Base (e.g., Morpholine)Good to ExcellentBroad substrate scope, widely applicable and well-understood mechanism.[1][2]Does not directly introduce a sulfonyl group at the 4-position.
Fiesselmann Thiophene Synthesis [3]Thioglycolic acid derivatives, α,β-acetylenic estersBaseGoodProvides access to 3-hydroxythiophenes which can be converted to 3-aminothiophenes.Multi-step process to obtain 3-aminothiophenes.
From α-Haloketones and Thioamides [3]α-Haloketones, ThioamidesBaseVariableVersatile for various substitution patterns.Requires synthesis of thioamide precursors.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-(4-bromophenylsulfonyl)thiophene-2-carboxylate (Predicted)

  • To a solution of Ethyl 2-(4-bromobenzenesulfonyl)acetate (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL), add piperidine (0.2 mmol).

  • Stir the mixture at room temperature for 1 hour.

  • Add elemental sulfur (1 mmol) to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

II. Synthesis of 5-Aminopyrazole Derivatives: A Versatile Cyclocondensation

Ethyl 2-(4-bromobenzenesulfonyl)acetate serves as an excellent precursor for the synthesis of highly substituted 5-aminopyrazoles. This transformation typically involves a condensation reaction with a hydrazine derivative and a source of a nitrile group.

Reaction Pathway & Product Characterization

A plausible route to a 5-aminopyrazole involves the reaction of Ethyl 2-(4-bromobenzenesulfonyl)acetate with hydrazine hydrate and a suitable three-carbon component bearing a nitrile group, such as ethyl 2-cyano-3-ethoxyacrylate. A closely related synthesis of Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate has been reported, suggesting a similar reactivity for the 4-bromo analog.[4]

Conceptual Reaction Scheme:

start Ethyl 2-(4-bromobenzenesulfonyl)acetate + Hydrazine Hydrate + Ethyl 2-cyano-3-ethoxyacrylate intermediate Intermediate hydrazone and/or enamine formation start->intermediate Base/Heat product Ethyl 5-amino-1-(4-bromophenylsulfonyl)-1H-pyrazole-4-carboxylate intermediate->product Intramolecular Cyclization

Figure 2: Conceptual workflow for the synthesis of a 5-aminopyrazole derivative.

Expected Product Profile:

  • Structure: The resulting product is a 1,4,5-trisubstituted pyrazole with an amino group at the 5-position, an ethyl carboxylate group at the 4-position, and the 4-bromophenylsulfonyl group attached to the N1 position of the pyrazole ring.

  • Utility: This pyrazole scaffold is of significant interest in medicinal chemistry. The 5-amino group is a key handle for the synthesis of fused pyrazolo[1,5-a]pyrimidines and other bicyclic heterocycles.[5] The ester and the bromo-substituent offer further opportunities for diversification.

Comparative Analysis with Alternative Syntheses of 5-Aminopyrazoles
MethodStarting MaterialsReagentsTypical YieldsAdvantagesDisadvantages
From Ethyl 2-(arylsulfonyl)acetates Ethyl 2-(4-bromobenzenesulfonyl)acetate, Hydrazine, CyanoacrylateBaseGood[4]Direct introduction of the arylsulfonyl group at N1, good regioselectivity.May require specific cyanoacrylate reagents.
From β-Ketonitriles and Hydrazines [1][6]β-Ketonitriles, Hydrazine derivativesAcid or Base catalystGood to ExcellentHighly versatile and widely used, broad substrate scope.[1][6]Requires synthesis of the β-ketonitrile precursor.
From Malononitrile and Hydrazines [1]Malononitrile, Hydrazine derivativesBaseGoodUtilizes a simple and inexpensive starting material.Typically leads to 3,5-diaminopyrazoles or requires further reaction to achieve desired substitution.[1]
From Hydrazonoyl Halides [6]Hydrazonoyl Halides, Active Methylene CompoundsBaseGoodProvides access to a wide range of substituted pyrazoles.Hydrazonoyl halides can be unstable and require careful handling.[6]

Experimental Protocol: Synthesis of Ethyl 5-amino-1-(4-bromophenylsulfonyl)-1H-pyrazole-4-carboxylate (Based on Analogue Synthesis[4])

  • A mixture of (E)-ethyl 2-cyano-3-ethoxyacrylate (1 mmol) and 4-bromobenzenesulfonohydrazide (1 mmol) in ethanol (20 mL) is refluxed.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and recrystallized from a suitable solvent to yield the pure Ethyl 5-amino-1-(4-bromophenylsulfonyl)-1H-pyrazole-4-carboxylate.

Conclusion

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a potent and versatile starting material for the synthesis of highly functionalized thiophene and pyrazole heterocycles. Its ability to directly introduce an arylsulfonyl moiety with a site for further cross-coupling reactions provides a significant advantage over many classical synthetic routes. While alternative methods for constructing these heterocyclic cores are well-established and offer broader substrate scope in some cases, the use of Ethyl 2-(4-bromobenzenesulfonyl)acetate offers a more direct and efficient pathway to specific, high-value scaffolds. The choice of synthetic route will ultimately depend on the desired substitution pattern and the overall strategic goals of the research program. This guide provides the foundational data and comparative insights to make an informed decision.

References

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  • Ghorab, M. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity. Molecules, 17(9), 10329-10345. [Link]

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  • Abdelkhalik, M. M., et al. (2024). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Physical Chemistry & Biophysics, 14(1), 371. [Link]

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  • Ye, Z., et al. (2019). Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) Mediated Lossen Rearragement: Single Pot Racemization free Synthesis of Hydroxamic Acids and Ureas from Carboxylic Acids. ChemistrySelect, 4(29), 8563-8567. [Link]

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  • Girek, T., et al. (2020). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Molbank, 2020(3), M1149. [Link]

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Comparative study of different synthetic routes to Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(4-bromobenzenesulfonyl)acetate is a valuable β-keto sulfone, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of three key functional groups—a sulfonyl group, a carbonyl group, and an active methylene moiety—makes them powerful building blocks for constructing a wide array of carbocyclic and heterocyclic systems.[1] This guide provides an in-depth comparative analysis of two distinct synthetic strategies for the preparation of Ethyl 2-(4-bromobenzenesulfonyl)acetate, designed to inform researchers and drug development professionals on the practical advantages and mechanistic underpinnings of each approach. We will explore a classical approach involving the sulfonylation of a β-keto ester and a direct sulfonylation via nucleophilic substitution, providing detailed, validated protocols and a critical evaluation of their respective merits.

Route A: Sulfonylation of Ethyl Acetoacetate with Subsequent In-Situ Cleavage

This classical approach utilizes the reaction of the sodio-derivative of ethyl acetoacetate with 4-bromobenzenesulfonyl chloride. Mechanistically, this reaction is expected to proceed via C-alkylation of the enolate on the α-carbon. However, a key finding is that under the described reaction conditions, the initially formed Ethyl 2-acetyl-2-(4-bromobenzenesulfonyl)acetate undergoes a facile ketonic hydrolysis, leading to the cleavage of the acetyl group to afford the desired product.[2] This in-situ cleavage simplifies the procedure, avoiding a separate deacetylation step.

Overall Reaction Scheme (Route A)

Route_A EAA Ethyl Acetoacetate NaOEt Sodium Ethoxide in Ethanol EAA->NaOEt Intermediate Transient Intermediate (Ethyl 2-acetyl-2-(4-bromobenzenesulfonyl)acetate) NaOEt->Intermediate Sulfonylation SulfonylChloride 4-Bromobenzenesulfonyl Chloride SulfonylChloride->Intermediate Product Ethyl 2-(4-bromobenzenesulfonyl)acetate Intermediate->Product In-situ Ketonic Hydrolysis (Cleavage) Byproduct Sodium Chloride + Ethyl Acetate Intermediate->Byproduct

Caption: Synthetic pathway for Route A, involving sulfonylation followed by in-situ deacetylation.

Detailed Experimental Protocol (Route A)

This protocol is adapted from the general procedure described by Huppatz, J. L. (1970).[2]

  • Preparation of Sodio-Ethyl Acetoacetate: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (0.32 mol) in absolute ethanol (500 mL) to prepare sodium ethoxide. To this solution, add ethyl acetoacetate (0.3 mol). Heat the solution to a gentle reflux for 15 minutes to ensure complete formation of the sodio-derivative.

  • Sulfonylation Reaction: To the refluxing solution, add 4-bromobenzenesulfonyl chloride (0.3 mol). Continue to heat the mixture under reflux with vigorous stirring for 48 hours.

  • Work-up and Isolation: After cooling the reaction mixture, remove the precipitated sodium chloride by filtration and wash the solid with a small amount of ice-cold ethanol. Combine the filtrate and washings.

  • Extraction: Remove the ethanol from the filtrate under reduced pressure. To the resulting oily residue, add water (500 mL). Extract the aqueous mixture with chloroform or ethyl acetate (3 x 150 mL).

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Evaporate the solvent under reduced pressure. The crude oil is then purified by vacuum distillation. Unreacted ethyl acetoacetate is typically recovered as a forerun.

Route B: Direct Sulfonylation via Nucleophilic Substitution

This route represents a more direct approach, involving the SN2 reaction between the sodium salt of 4-bromobenzenesulfinic acid and ethyl bromoacetate. This method builds the target molecule by forming the carbon-sulfur bond directly between the sulfinate nucleophile and the α-carbon of the ester. This avoids the use of the more reactive sulfonyl chloride and eliminates the possibility of side reactions related to the acetyl group present in Route A.

Overall Reaction Scheme (Route B)

Route_B cluster_prep Preparation of Sulfinate SulfonylChloride_B 4-Bromobenzenesulfonyl Chloride Sulfinate Sodium 4-Bromobenzenesulfinate SulfonylChloride_B->Sulfinate SodiumSulfite Sodium Sulfite (aq) SodiumSulfite->Sulfinate Product_B Ethyl 2-(4-bromobenzenesulfonyl)acetate Sulfinate->Product_B SN2 Reaction (e.g., in DMF) EBA Ethyl Bromoacetate EBA->Product_B Byproduct_B Sodium Bromide

Caption: Synthetic pathway for Route B, a direct nucleophilic substitution.

Detailed Experimental Protocol (Route B)

This protocol is a representative procedure based on established methods for SN2 reactions involving sulfinate salts.

  • Preparation of Sodium 4-Bromobenzenesulfinate (if not commercially available): This can be adapted from the synthesis of similar sulfinates.[3]

    • In a reaction vessel, prepare an aqueous solution of sodium sulfite (1.1 eq).

    • Separately, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in a water-immiscible solvent like dichloromethane.

    • Add the sulfonyl chloride solution dropwise to the stirred aqueous sodium sulfite solution. Maintain the pH in the alkaline range (pH 8-10) by the concurrent addition of a sodium hydroxide solution.

    • After the addition is complete, continue stirring for 1-2 hours. The product, sodium 4-bromobenzenesulfinate, will be in the aqueous layer and can be isolated by evaporation or used directly if the subsequent reaction is compatible with an aqueous environment. For this protocol, isolation and drying are recommended.

  • Sulfonylation Reaction: In a round-bottom flask, suspend sodium 4-bromobenzenesulfinate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add ethyl bromoacetate (1.05 eq) to the suspension.

  • Heat the mixture with stirring at 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Comparative Analysis

ParameterRoute A: Sulfonylation of Ethyl AcetoacetateRoute B: Direct Nucleophilic Substitution
Key Reagents Ethyl acetoacetate, Sodium ethoxide, 4-Bromobenzenesulfonyl chlorideSodium 4-bromobenzenesulfinate, Ethyl bromoacetate
Reaction Type C-Alkylation followed by in-situ ketonic cleavageSN2 Nucleophilic Substitution
Estimated Yield 40-60% (based on analogous compounds)[2]Generally high, typically >70-85% for similar SN2 reactions
Reaction Time Long (48 hours reflux)[2]Moderate (4-8 hours)
Solvents EthanolDMF, Acetonitrile
Byproducts Sodium chloride, Ethyl acetateSodium bromide
Purification Vacuum distillationRecrystallization or Column Chromatography

Discussion: Causality and Experimental Choices

Route A: The Classical, but Mechanistically Complex Path

  • Expertise & Causality: The choice of ethyl acetoacetate as a starting material is rooted in its "active methylene" character; the α-protons are readily removed by a base like sodium ethoxide to form a nucleophilic enolate.[4] The subsequent reaction with the electrophilic sulfonyl chloride is a standard C-alkylation strategy.[5] The critical insight for this specific reaction is the unexpected ease of the subsequent deacetylation under the reaction conditions. The prolonged heating in ethanolic sodium ethoxide facilitates a retro-Claisen type condensation/hydrolysis, which cleaves the acetyl group.[2] This is both an advantage (a one-pot reaction to the final product) and a potential disadvantage (long reaction times and potentially lower yields due to side reactions). The 48-hour reflux is necessary to drive both the sulfonylation and the subsequent cleavage to completion.

  • Trustworthiness & Validation: This method, while older, is published in a peer-reviewed journal and provides a general framework for synthesizing various ethyl sulfonylacetates.[2] The protocol is self-validating in that the workup is designed to remove both inorganic salts (filtration of NaCl) and unreacted starting material (distillation), leading to a purified product. The main challenge is the potential for side reactions over the long heating period, which may impact the final yield and purity.

Route B: The Direct and Efficient Alternative

  • Expertise & Causality: This route is mechanistically more straightforward. It relies on a classic SN2 reaction. Sodium 4-bromobenzenesulfinate is an excellent nucleophile, and ethyl bromoacetate possesses a good leaving group (bromide) on an electrophilic carbon.[6] The choice of a polar aprotic solvent like DMF is crucial; it effectively solvates the sodium cation while leaving the sulfinate anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction. This leads to cleaner reactions and shorter reaction times compared to Route A. The key prerequisite for this route is the availability or efficient synthesis of the sulfinate salt.

  • Trustworthiness & Validation: The SN2 reaction is one of the most reliable and well-understood reactions in organic chemistry. The protocol is robust, and the progress can be easily monitored by standard chromatographic techniques. The workup is a standard aqueous extraction procedure designed to efficiently remove the high-boiling solvent (DMF) and inorganic byproducts (NaBr), and purification by recrystallization often yields a high-purity product without the need for more complex techniques like vacuum distillation.

Conclusion and Recommendations

Both routes presented are viable for the synthesis of Ethyl 2-(4-bromobenzenesulfonyl)acetate.

  • Route A is a one-pot method starting from readily available bulk chemicals. Its primary drawbacks are the very long reaction time and potentially moderate yields. The in-situ cleavage of the acetyl group is an interesting mechanistic feature but may contribute to byproduct formation.

  • Route B offers a more controlled, efficient, and generally higher-yielding synthesis. It is mechanistically simpler and proceeds under milder conditions for a shorter duration. The main consideration for this route is the need to either purchase or prepare the sodium 4-bromobenzenesulfinate starting material.

For researchers prioritizing efficiency, yield, and reaction control, Route B is the recommended approach . Its predictability and the straightforward nature of the SN2 reaction make it a more reliable choice for producing high-purity Ethyl 2-(4-bromobenzenesulfonyl)acetate, particularly on a lab scale for drug discovery and development applications.

References

  • Huppatz, J. L. (1970). A convenient synthesis of ethyl sulphonylacetates. Australian Journal of Chemistry, 23(9), 1915-1917. Available at: [Link]

  • Rocchetti, L., et al. (2021). Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones. ChemSusChem, 14(16), 3345-3351. Available at: [Link]

  • Rocchetti, L., et al. (2021). Chemoenzymatic Oxosulfonylation‐Bioreduction Sequence for the Stereoselective Synthesis of β‐Hydroxy Sulfones. PMC. Available at: [Link]

  • ResearchGate. (n.d.). General synthetic approaches towards β‐keto sulfones, and their.... Available at: [Link]

  • ResearchGate. (n.d.). Reactions of aryl sulfonyl chloride with acetylacetone, ethyl acetoacetate and β‐naphthol…. Available at: [Link]

  • Reddy, R. J., Kumari, A. H., & Kumar, J. J. (2021). Recent advances in the synthesis and applications of β-keto sulfones. Organic & Biomolecular Chemistry, 19(15), 3087-3118. Available at: [Link]

  • ResearchGate. (2025). Chemoselective one-pot synthesis of β-keto sulfones from ketones. Available at: [Link]

  • Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Available at: [Link]

  • The University of Akron. (n.d.). The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives of Alcohols. Available at: [Link]

  • WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. Available at: [Link]

  • Organic Syntheses. (n.d.). ETHYL n-BUTYLACETOACETATE. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Available at: [Link]

  • MySkinRecipes. (n.d.). Sodium 4-Bromobenzenesulfinate. Available at: [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Available at: [Link]

  • gsrs. (n.d.). SODIUM 4-BROMOBENZENESULFONATE. Available at: [Link]

  • Google Patents. (n.d.). CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate.
  • YouTube. (2022). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. Available at: [Link]

  • RX MARINE. (n.d.). ETHYL ACETO ACETATE FOR SYNTHESIS. Available at: [Link]

  • Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Available at: [Link]

  • Google Patents. (n.d.). CN101891615A - Method for synthesizing bromoethyl acetate.
  • Sciforum. (n.d.). STUDY ON REACTION OF ETHYL BROMOACETATE WITH SOME (HEPTA-O-ACETYL-β- MALTOSYL)THIOSEMICARBAZONES OF SUBSTITUTED ACETOPHENONES. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-(4-bromophenyl)acetate. Available at: [Link]

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Safety Operating Guide

Ethyl 2-(4-bromobenzenesulfonyl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety & Disposal Logic

Ethyl 2-(4-bromobenzenesulfonyl)acetate (CAS: 30749-64-5) is a halogenated, sulfur-containing organic building block. For disposal purposes, it acts as a Halogenated Organic Waste .[1]

The Critical Directive: Do NOT commingle this substance with non-halogenated organic solvents (e.g., acetone, methanol) or strong alkaline waste streams.

  • Why? The bromine atom necessitates high-temperature incineration with specific acid-gas scrubbing capabilities (to capture HBr/Br₂). Mixing it with standard organic waste streams can damage incinerator infrastructure or violate EPA/local emissions standards.

  • Reactivity Warning: The methylene protons alpha to the sulfonyl and carbonyl groups are significantly acidic (

    
    ). Mixing with strong bases (e.g., NaOH, KOH) in a waste container can trigger exothermic deprotonation, potentially pressurizing the vessel.
    

Chemical Profile & Hazard Identification

Before handling waste, verify the material identity to ensure the correct waste stream selection.

ParameterDataOperational Implication
Chemical Name Ethyl 2-(4-bromobenzenesulfonyl)acetateOfficial manifest name.
CAS Number 30749-64-5 Use for waste tagging/labeling.[2]
Formula

Contains Br and S .
Molecular Weight 307.16 g/mol Heavy atom content.
Physical State Solid (White to off-white powder)Dust inhalation hazard during transfer.
Acidity

-CH acidic
Incompatible with Strong Bases.
Waste Code (RCRA) D001 (if flammable solvent present), or General HalogenatedDefault to Halogenated Organic .

Waste Stream Classification

You must categorize this waste into one of two streams depending on its current state.

Scenario A: Solid Waste (Pure Substance)
  • Classification: Hazardous Solid Waste (Halogenated).

  • Disposal Method: Lab Pack for Incineration.

  • Protocol: Do not dissolve the solid just to pour it into a liquid waste drum. This increases volume and risk.[3] Dispose of it in its original container or a compatible wide-mouth jar.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Classification: Halogenated Solvent Waste.[1][2][3][4]

  • Protocol: If the reagent is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire mixture defaults to the Halogenated category.

  • Threshold: Even trace amounts of this compound (>1-2%) usually require the whole container to be tagged "Halogenated" to ensure proper downstream treatment.

Step-by-Step Disposal Protocol

Workflow 1: Disposal of Solid Reagent (Excess/Expired)
  • Segregation: Isolate the container from oxidizers (peroxides, nitrates) and strong bases.

  • Packaging:

    • Preferred: Keep in the original manufacturer vial/bottle. Ensure the cap is Tightly sealed with Parafilm.

    • Alternative: Transfer to a clear glass jar with a Teflon-lined cap.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (e.g., Ziploc) to contain any potential leakage or external residue.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "Ethyl 2-(4-bromobenzenesulfonyl)acetate".

    • Hazard Checkbox: Toxic, Irritant.[3]

  • Storage: Store in the "Solid Hazardous Waste" satellite accumulation area until EHS pickup.

Workflow 2: Disposal of Reaction Solutions
  • pH Check: Ensure the solution is Neutral (pH 6-8).

    • Corrective Action: If the reaction mixture is basic (e.g., used

      
       or 
      
      
      
      ), quench carefully with dilute acid (e.g., 1M HCl) before bottling. This prevents uncontrolled exotherms in the waste drum.
  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass carboy designated for Halogenated Waste .

  • Transfer: Pour slowly using a funnel. Avoid splashing.

  • Log Entry: Immediately log the addition on the carboy’s waste log sheet.

    • Entry: "Halogenated Organics (Ethyl 2-(4-bromobenzenesulfonyl)acetate solution)."

Spill Response Procedure

Minor Spill (< 10g solid or < 100mL solution):

  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat.[4]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation. Scoop up carefully.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Wipe the area with soap and water.

    • Place all contaminated PPE, paper towels, and scoop materials into a separate bag.

  • Disposal: Tag this bag as "Debris contaminated with Halogenated Organics" and dispose of it as solid hazardous waste.

Visual Decision Workflow

The following diagram outlines the logical decision tree for disposing of Ethyl 2-(4-bromobenzenesulfonyl)acetate to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: Ethyl 2-(4-bromobenzenesulfonyl)acetate CheckState Determine Physical State Start->CheckState IsSolid Solid (Powder/Crystal) CheckState->IsSolid IsLiquid Liquid (Dissolved/Mother Liquor) CheckState->IsLiquid PackSolid Package in Original Container or Wide-Mouth Jar IsSolid->PackSolid BagSolid Double Bag (Secondary Containment) PackSolid->BagSolid TagSolid Tag: 'Hazardous Waste - Solid' List: Brominated Organic BagSolid->TagSolid Pickup EHS Pickup / Incineration (Requires Scrubbers) TagSolid->Pickup CheckpH Check pH (Risk of Exotherm) IsLiquid->CheckpH Neutralize Neutralize to pH 6-8 CheckpH->Neutralize If Basic/Acidic SelectStream Select Waste Stream: HALOGENATED SOLVENTS CheckpH->SelectStream If Neutral Neutralize->SelectStream PourLog Pour & Log Constituent SelectStream->PourLog PourLog->Pickup

Figure 1: Decision matrix for segregating brominated sulfonyl esters into correct waste streams to prevent incompatible mixing and ensure regulatory compliance.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 275069, Ethyl 2-(4-bromobenzenesulfonyl)acetate. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories - Guide. Temple.edu.[2] [Link]

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Comprehensive Handling Guide: Personal Protective Equipment for Ethyl 2-(4-bromobenzenesulfonyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of Ethyl 2-(4-bromobenzenesulfonyl)acetate. As a trusted partner in your research, we aim to deliver value beyond the product by equipping you with the in-depth knowledge necessary for safe and effective laboratory practices. The following procedures are designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven safety insights.

Hazard Assessment: A Logic-Based Structural Analysis

Given the specific nature of Ethyl 2-(4-bromobenzenesulfonyl)acetate, a comprehensive understanding of its potential hazards must be derived from its constituent functional groups. This structural approach allows us to anticipate its reactivity and toxicological profile, forming the basis for our personal protective equipment (PPE) recommendations.

The molecule can be deconstructed into two key components:

  • The Bromobenzenesulfonyl Moiety: This group contains a sulfonyl (-SO₂-) functional group and a bromine atom attached to a benzene ring. Halogenated aromatic sulfonyl compounds can be irritants and may release hazardous gases like sulfur oxides (SOx) and hydrogen bromide (HBr) upon thermal decomposition[1].

  • The Ethyl Acetate "Backbone": The core structure is related to acetate esters. Specifically, the presence of a leaving group (the sulfonyl portion) alpha to the carbonyl group suggests reactivity. Analogous compounds, such as ethyl bromoacetate, are known to be highly toxic and lachrymatory (tear-inducing).[2][3] They are classified as fatal if swallowed, inhaled, or in contact with skin and can cause severe eye irritation, potentially leading to blindness[2][3].

Based on this analysis, we can anticipate the primary hazards associated with Ethyl 2-(4-bromobenzenesulfonyl)acetate.

Hazard CategoryAnticipated Effect & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) High. Assumed to be toxic based on structural analogy to ethyl bromoacetate, which is fatal upon exposure[2][3]. Skin absorption, ingestion, or inhalation of dust/aerosols could lead to severe systemic effects.
Eye Damage / Irritation Severe. Expected to be a potent irritant and potential lachrymator. Vapors or direct contact can cause severe eye irritation and may risk blindness[2][3].
Skin Corrosion / Irritation High. Likely to cause skin irritation upon contact. Prolonged exposure could lead to chemical burns or dermatitis[4].
Respiratory Irritation High. Inhalation of dust or aerosols may cause severe irritation to the respiratory tract[5].

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is mandatory to mitigate the risks identified above. The selection of PPE must be based on the task being performed and the quantities of the material being handled.

Eye and Face Protection: The First Line of Defense

Due to the anticipated severe eye-irritating and lachrymatory properties, robust eye and face protection is non-negotiable.

  • Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with EN 166 or ANSI Z87.1 standards[6]. Standard safety glasses are insufficient as they do not protect from vapors or splashes.

  • Recommended for Splash Risks: When handling solutions, working with quantities greater than ~5 grams, or during any transfer operation with a risk of splashing, supplement goggles with a full-face shield[6][7].

Skin and Body Protection: An Impermeable Barrier

Preventing dermal contact is critical due to the presumed high acute toxicity upon skin absorption.

  • Gloves: No specific permeation data is available for Ethyl 2-(4-bromobenzenesulfonyl)acetate. Therefore, a conservative approach is required.

    • For Incidental Splash Protection: Use nitrile gloves with a minimum thickness of 5 mil. It is critical to understand that nitrile gloves offer splash protection only; they are not for prolonged immersion[8]. If contact occurs, remove the glove immediately, wash your hands, and don a new pair. Inspect gloves for any signs of degradation or pinholes before use. For related substances like ethyl acetate, nitrile is rated as providing poor resistance, underscoring the need for caution[9].

    • For Higher Risk Tasks: For extended handling or when working with larger quantities, consider double-gloving or using more robust materials like butyl rubber or Viton. Always consult the glove manufacturer's chemical resistance guide for specific recommendations[10].

  • Laboratory Coat: A flame-resistant laboratory coat is the minimum requirement.

  • Additional Protection: For large-scale operations (>50g) or procedures with a significant risk of splashing, a chemically resistant apron or full-body "bunny suit" coveralls should be worn over the lab coat to ensure comprehensive protection[11].

Respiratory Protection: Engineering Controls and Adsorbents

The primary method for respiratory protection is the use of engineering controls.

  • Primary Control: All handling of Ethyl 2-(4-bromobenzenesulfonyl)acetate, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[12].

  • Secondary Control: If engineering controls are insufficient or during certain high-risk procedures like cleaning up a large spill, respiratory protection is required. An air-purifying respirator with an organic vapor cartridge, or an N95 respirator if only fine dust is being generated, should be used[3][6]. All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training[7].

Standard Operating Procedure (SOP) for Handling

Adherence to a strict, step-by-step protocol minimizes risk and ensures procedural consistency.

  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure an appropriate spill kit, including an inert absorbent material (e.g., vermiculite or sand), is readily accessible.

    • Locate the nearest safety shower and eyewash station.

    • Don all required PPE as described in Section 2.

  • Aliquotting and Transfer:

    • Perform all weighing and transfers within the fume hood.

    • To minimize dust generation when handling the solid, use a spatula to gently transfer the material. Avoid pouring, which can create airborne dust.

    • Close the container tightly immediately after use[3][4].

  • During the Reaction:

    • Keep all reactions involving this compound within the fume hood.

    • Maintain the sash at the lowest practical height.

  • Post-Handling Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., ethanol), ensuring the cleaning materials are disposed of as hazardous waste.

    • Carefully remove PPE, avoiding contact with any contaminated surfaces. Gloves should be removed last.

    • Wash hands and forearms thoroughly with soap and water after handling is complete[1][2].

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to an emergency is critical.

Spill Response Workflow

The following workflow outlines the decision-making process for responding to a chemical spill.

Spill_Response_Workflow cluster_assessment Initial Response cluster_action Spill Containment & Cleanup cluster_emergency Emergency Protocol Spill Spill Detected Assess Assess Risk (Quantity, Location, Ventilation) Spill->Assess Minor_Spill Minor Spill (<5g) Personnel are trained Assess->Minor_Spill Small & Contained Major_Spill Major Spill (>5g) Or personnel are untrained Assess->Major_Spill Large or Uncontained Don_PPE Don Additional PPE (Respirator, Apron, Double Gloves) Minor_Spill->Don_PPE Evacuate Evacuate Immediate Area Alert Others Major_Spill->Evacuate Contain Contain Spill (Use inert absorbent, e.g., sand) Don_PPE->Contain Cleanup Collect Waste (Use non-sparking tools) Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Package & Label as Halogenated Hazardous Waste Decon->Dispose EHS Contact Emergency Personnel (EHS / Safety Officer) Evacuate->EHS

Caption: Workflow for managing a chemical spill.

Exposure Protocol
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[2]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[2][3].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Classification: Ethyl 2-(4-bromobenzenesulfonyl)acetate and any materials contaminated with it (e.g., gloves, absorbent pads, filter paper) must be treated as hazardous waste.

  • Segregation: This is a halogenated organic compound. Dispose of it in a designated, properly labeled hazardous waste container for halogenated organic solids or liquids, as appropriate. Do not mix with non-halogenated waste streams.

  • Procedure: All waste must be disposed of in accordance with federal, state, and local environmental regulations. Ensure waste containers are kept closed and stored in a safe, designated area pending pickup by environmental health and safety (EHS) personnel[3][4]. Never dispose of this chemical down the drain[3].

References

  • A Comparative Guide to the Safety and Handling of Sulfonyl Azides. Benchchem.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Meridian Bioscience. Meridian Bioscience.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Material Safety Data Sheet - West Liberty University. West Liberty University.
  • Material Safety D
  • SAFETY D
  • 5 Types of PPE for Hazardous Chemicals.
  • Chemical Hazard PPE & How to Protect Workers
  • Personal protective equipment when handling plant protection products. BVL.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • Chemical Resistance Reference Chart. Medicom.
  • CHEMICAL GLOVE RESISTANCE GUIDE. Ansell.
  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc.
  • Gloves Chemical Resistance Chart. Gloves By Web.

Sources

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